Jatrorrhizine
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.HI/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLOJDPSVFYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168-00-9 | |
| Record name | Jatrorrhizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Jatrorrhizine: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Extraction
Abstract
Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a pharmacologically significant natural product with a wide spectrum of biological activities, including anti-diabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides an in-depth exploration of jatrorrhizine for researchers, scientists, and drug development professionals. It delineates the primary plant sources and their geographical distribution, offers a detailed examination of the biosynthetic pathway leading to its formation, and presents robust, step-by-step protocols for its extraction and isolation. The content herein is structured to provide not just a repository of information, but a foundational understanding of the scientific principles and practical methodologies essential for the study and utilization of this promising phytochemical.
Introduction to Jatrorrhizine
Jatrorrhizine is a quaternary isoquinoline alkaloid characterized by a protoberberine skeleton. It is a prominent bioactive constituent in numerous medicinal plants that have been utilized for centuries in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).[1][2] Its diverse pharmacological effects are the subject of extensive contemporary research, with a focus on its potential therapeutic applications in metabolic diseases, infectious diseases, and oncology.[1] Understanding the natural origins and production of jatrorrhizine is paramount for its sustainable sourcing, quality control of herbal preparations, and the development of novel pharmaceuticals.
Natural Sources and Plant Distribution
Jatrorrhizine is distributed across a variety of plant families, including but not limited to Berberidaceae, Ranunculaceae, Menispermaceae, and Rutaceae.[1] The concentration of jatrorrhizine can vary significantly between species, and even between different organs of the same plant.
Major Plant Families and Genera
-
Berberidaceae: The genus Berberis (Barberry) is a rich source of jatrorrhizine. Species such as Berberis vernae, Berberis asiatica, and Berberis integerrima have been shown to contain significant quantities of this alkaloid.[1]
-
Ranunculaceae: The genus Coptis (Goldthread) is another primary source, with Coptis chinensis being a particularly well-known medicinal herb containing jatrorrhizine and other protoberberine alkaloids.[1][2]
-
Menispermaceae: Plants in this family, such as Tinospora sagittata and Tinospora cordifolia, are also known to produce jatrorrhizine.[1]
-
Rutaceae: The genus Phellodendron (Cork tree), including species like Phellodendron amurense, is a notable source.
Geographical Distribution of Key Source Plants
-
Coptis chinensis : This perennial herb is primarily distributed in southeastern China, thriving in cool, moist, and shaded environments in mountainous regions.[3] Key provinces for its cultivation and wild growth include Sichuan, Guizhou, Hunan, and Hubei.
-
Berberis species : The genus Berberis has a widespread distribution throughout the temperate and subtropical regions of the world, with the greatest species diversity found in South America and Asia. They are also native to Europe, Africa, and North America.[4]
-
Tinospora cordifolia : This climbing shrub is found throughout tropical India and is a significant plant in the Ayurvedic system of medicine.[5]
Quantitative Distribution of Jatrorrhizine in Plant Tissues
The accumulation of jatrorrhizine is often highest in the roots and rhizomes of the source plants, which are the parts most commonly used in traditional medicine. The following table summarizes the reported concentrations of jatrorrhizine in various plant species and tissues.
| Plant Species | Family | Plant Part | Jatrorrhizine Content (% dry weight) | Reference |
| Berberis asiatica | Berberidaceae | Not specified | 0.264 ± 0.012 | [6] |
| Berberis integerrima | Berberidaceae | Root | High | [7] |
| Coptis chinensis | Ranunculaceae | Rhizome | Variable, lower than berberine and coptisine | [8] |
| Tinospora cordifolia | Menispermaceae | Stem | Variable | [9] |
Biosynthesis of Jatrorrhizine
The biosynthesis of jatrorrhizine is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, a complex metabolic network responsible for the production of a wide array of pharmacologically active compounds in plants. The pathway originates from the amino acid L-tyrosine.
The Central Role of (S)-Reticuline
The biosynthesis of most isoquinoline alkaloids proceeds through a series of common early steps to form the pivotal intermediate, (S)-reticuline. This molecule serves as a critical branch point, directing metabolic flux towards various classes of BIAs, including protoberberines.
Formation of the Protoberberine Skeleton
From (S)-reticuline, the characteristic protoberberine scaffold is formed by the action of the berberine bridge enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. (S)-scoulerine is the common precursor to a wide range of protoberberine alkaloids.
The Jatrorrhizine-Specific Pathway
The precise biosynthetic steps leading from (S)-scoulerine to jatrorrhizine have been a subject of investigation. Recent research in Coptis chinensis has unveiled a complex biosynthetic network rather than a simple linear pathway. It is understood that a series of methylation and demethylation reactions, catalyzed by various O-methyltransferases (OMTs) and potentially demethylases, are involved. While the exact sequence and enzymes for all steps are still being fully elucidated, the following diagram represents the putative pathway based on current understanding.
Caption: Putative biosynthetic pathway of jatrorrhizine from L-tyrosine.
Extraction and Isolation Protocols
The extraction and isolation of jatrorrhizine from plant material leverage its chemical properties as a quaternary alkaloid. The following protocols are representative methodologies for its purification.
Protocol 1: Acidified Water Extraction followed by pH Gradient Precipitation (for Coptis chinensis)
This method is suitable for large-scale extraction and relies on the differential solubility of jatrorrhizine and other alkaloids at various pH levels.
Step-by-Step Methodology:
-
Maceration: Pulverize dried rhizomes of Coptis chinensis.
-
Acidic Extraction: To the powdered plant material, add a 0.5% (v/v) sulfuric acid solution in water. Reflux the mixture for 2 hours.
-
Filtration: Filter the mixture to separate the acidic extract from the plant debris.
-
Neutralization and Impurity Precipitation: Adjust the pH of the filtrate to neutral (pH 7.0) using a base such as sodium hydroxide. This will precipitate some impurities, which can be removed by filtration.
-
Alkaloid Precipitation: Further adjust the pH of the clarified filtrate to a basic pH (e.g., pH 10) to precipitate the total alkaloids, including jatrorrhizine.
-
Collection and Drying: Collect the precipitate by filtration and dry it to obtain the crude total alkaloid extract.
-
Purification (Chromatography): The crude extract can be further purified by column chromatography using silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to isolate jatrorrhizine.
Protocol 2: Solvent Extraction and Flash Chromatography (for Berberis species)
This protocol is well-suited for laboratory-scale isolation and provides high-purity jatrorrhizine.
Step-by-Step Methodology:
-
Soxhlet Extraction: Place powdered bark or root of the Berberis species in a Soxhlet apparatus and extract with methanol for 8-12 hours.
-
Solvent Evaporation: Remove the methanol from the extract under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Flash Column Chromatography:
-
Prepare a flash chromatography column with silica gel.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Apply the dissolved extract to the column.
-
Elute the column with a gradient mobile phase, for example, a mixture of dichloromethane and methanol, gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing jatrorrhizine.
-
-
Crystallization: Combine the pure fractions containing jatrorrhizine and evaporate the solvent. The isolated jatrorrhizine can often be recrystallized from a suitable solvent system (e.g., methanol-ether) to obtain high-purity crystals.
Caption: General workflow for the extraction and isolation of jatrorrhizine.
Conclusion
Jatrorrhizine stands out as a natural product of significant scientific interest, owing to its widespread occurrence in traditionally used medicinal plants and its diverse pharmacological profile. This guide has provided a technical overview of its primary botanical sources, their geographical distribution, the intricate biosynthetic pathway responsible for its creation, and detailed protocols for its extraction and isolation. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of these foundational aspects is crucial for advancing the scientific knowledge and potential therapeutic applications of jatrorrhizine. Future research may focus on the elucidation of the remaining unknown steps in its biosynthesis, the development of more efficient and sustainable extraction technologies, and the comprehensive evaluation of its clinical utility.
References
-
Zhong, Y., Chen, J., Chen, B., Liao, X., Li, X., & Ma, B. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Li, M., et al. (2021). The chromosome-level reference genome of Coptis chinensis provides insights into genomic evolution and berberine biosynthesis. Horticulture Research, 8(1), 183. [Link]
-
Wikipedia. (n.d.). Berberis. [Link]
-
Ochwang', D. O., et al. (2021). Jatrorrhizine: a review of its pharmacological effects. Journal of Pharmacy and Pharmacology, 73(7), 871-881. [Link]
-
Pandey, A., et al. (2010). HPTLC Method for Quantitative Evaluation of Preparations Containing Indian 'Elixir' Plant, Tinospora cordifolia, Using Jatrorrhizine as Marker. Journal of Planar Chromatography – Modern TLC, 23(1), 68-71. [Link]
-
Kumar, A., et al. (2024). Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region. Natural Product Research, 1-6. [Link]
-
Huang, Y., et al. (2024). Study on the correlation between alkaloids and tastes of Coptis Rhizome from four species based on UHPLC-QQQ-MS/MS combined with electronic tongue technique. Frontiers in Chemistry, 12, 1489635. [Link]
-
Zhaleh, N., et al. (2025). A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima. PLoS One, 20(5), e0321255. [Link]
-
Bajpai, V., et al. (2016). Analysis of Phytochemical Variations in Dioecious Tinospora Cordifolia Stems Using HPLC/QTOF MS/MS and UPLC/QqQLIT -MS/MS. Phytochemical Analysis, 27(2), 92-99. [Link]
-
Liu, X., et al. (2024). A biosynthetic network for protoberberine production in Coptis chinensis. The Plant Cell, 36(2), 564-583. [Link]
-
Sun, C., et al. (2018). Rapid and simultaneous analysis of five alkaloids in four parts of Coptidis Rhizoma by near-infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 148, 255-261. [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104327072A - Method for extraction and preparation of jatrorrhizine and application of jatrorrhizine in preparation of medicine for prevention and treatment of colon cancer - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima | PLOS One [journals.plos.org]
- 8. Rapid and simultaneous analysis of five alkaloids in four parts of Coptidis Rhizoma by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosome-scale genome assembly of Tinospora sagittata (Oliv.) Gagnep. enhances identifying genes involved in the biosynthesis of jatrorrhizine | bioRxiv [biorxiv.org]
An In-Depth Technical Guide to the Putative Biosynthetic Pathway of Jatrorrhizine in Plants
Abstract
Jatrorrhizine, a protoberberine isoquinoline alkaloid, exhibits a wide spectrum of pharmacological activities, making it a molecule of significant interest to the pharmaceutical and biotechnology sectors. Found in medicinal plants like Coptis chinensis and Tinospora sagittata, its biosynthesis is a complex, multi-step enzymatic process.[1][2] This guide provides a comprehensive technical overview of the putative biosynthetic pathway of jatrorrhizine, beginning from the primary metabolite L-tyrosine. We will delve into the key enzymatic steps, the intermediates formed, and the molecular logic underpinning the pathway's progression. Furthermore, this document details authoritative experimental workflows for pathway elucidation, including in vitro enzyme characterization and in vivo functional genomics, designed to equip researchers and drug development professionals with the necessary knowledge to explore and engineer this valuable metabolic route.
Introduction to Jatrorrhizine and its Biosynthetic Origin
Chemical Significance of Jatrorrhizine
Jatrorrhizine belongs to the protoberberine class of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse group of plant specialized metabolites with approximately 2,500 known structures.[3] These compounds are renowned for their potent pharmacological properties.[4] Jatrorrhizine itself has demonstrated a range of bioactivities, including anti-inflammatory, antimicrobial, and anti-obesity effects.[1][5] Its complex tetracyclic structure arises from an intricate series of enzyme-catalyzed reactions, making chemical synthesis challenging and underscoring the importance of understanding its natural biosynthetic machinery.[5]
Overview of the Benzylisoquinoline Alkaloid (BIA) Super-Pathway
The biosynthesis of nearly all BIAs originates from the amino acid L-tyrosine.[3][6] A series of enzymatic conversions transform L-tyrosine into the central branch-point intermediate, (S)-reticuline.[5][7] From (S)-reticuline, the pathway diverges into numerous branches, leading to the production of morphinans (e.g., morphine), benzophenanthridines (e.g., sanguinarine), and protoberberines (e.g., berberine and jatrorrhizine).[3][5] The commitment of (S)-reticuline to the protoberberine lineage is a critical regulatory and metabolic node, catalyzed by the berberine bridge enzyme.[5][8]
The Core Biosynthetic Pathway to Jatrorrhizine
The precise, universally accepted pathway to jatrorrhizine contains steps that remain putative or are based on strong biochemical inference rather than complete in vivo validation in all producing species. A critical unresolved issue is whether (S)-scoulerine is a direct precursor, as this would necessitate a demethylation step, or if the pathway diverges earlier.[9][10] The pathway detailed below represents the most widely supported hypothesis, proceeding via (S)-scoulerine.
Upstream Pathway: L-Tyrosine to (S)-Reticuline
The initial phase of BIA biosynthesis involves the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This requires a cascade of enzymes, including tyrosine hydroxylase, DOPA decarboxylase, and others.[7][11][12] These two molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the foundational C6-C2-N-C2 backbone of all BIAs. A series of subsequent methylation and hydroxylation steps, catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine into the pivotal intermediate (S)-reticuline.[7][13]
The Protoberberine Branch Point: (S)-Reticuline to (S)-Scoulerine
The entry point into the protoberberine pathway is the intramolecular C-C bond formation that converts the benzylisoquinoline backbone of (S)-reticuline into the tetracyclic protoberberine scaffold of (S)-scoulerine. This unique reaction is catalyzed by the Berberine Bridge Enzyme (BBE) .
-
Enzyme: Berberine Bridge Enzyme (BBE)
-
Mechanism: BBE is a flavin-dependent oxidase that recognizes the N-methyl group of (S)-reticuline.[8][14] It catalyzes an oxidative cyclization of the N-methyl group to the phenyl ring, forming the characteristic "berberine bridge" (C8) and establishing the protoberberine core structure.[8] This reaction marks the committed step for the biosynthesis of berberine, coptisine, and jatrorrhizine.[9]
Putative Steps from (S)-Scoulerine to Jatrorrhizine
The conversion of (S)-scoulerine to jatrorrhizine involves a series of tailoring reactions, primarily O-methylation and the formation of a methylenedioxy bridge, followed by oxidation. The exact sequence can vary between plant species, but a plausible route is outlined below. A key challenge in the jatrorrhizine pathway is accounting for the specific substitution pattern on its A-ring.
-
(S)-Scoulerine → (S)-Tetrahydrocolumbamine: This step involves the methylation of the 9-hydroxyl group of (S)-scoulerine.
-
Enzyme: Scoulerine 9-O-methyltransferase (SOMT or SMT)
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Significance: This methylation is a common step in the biosynthesis of many protoberberine alkaloids.[15]
-
-
(S)-Tetrahydrocolumbamine → Tetrahydropalmatine (in a parallel pathway) or Columbamine: The subsequent steps are less universally defined. To form jatrorrhizine, the 2-hydroxyl group must be methylated.
-
Final Oxidation Step: The tetrahydroprotoberberine intermediate (e.g., Columbamine) undergoes oxidation to form the fully aromatic quaternary ammonium ion structure of jatrorrhizine. This is likely catalyzed by a berberine bridge enzyme-like (BBE-like) or a related oxidase.[19]
The central enigma remains: (S)-scoulerine has a methyl group at the C-3 position, which is absent in jatrorrhizine. This suggests two possibilities: either a highly specific demethylase acts on a downstream intermediate, or the pathway to jatrorrhizine branches off before the formation of (S)-scoulerine from an unmethylated precursor.[9][10] While the demethylase hypothesis has been proposed, the enzyme responsible has not yet been identified.[5]
Visualizing the Core Pathway
The following diagram illustrates the key transformations from the central intermediate (S)-reticuline to jatrorrhizine, highlighting the critical enzymatic steps.
Caption: Putative biosynthetic pathway from (S)-reticuline to jatrorrhizine.
Experimental Elucidation of the Pathway
Validating a putative biosynthetic pathway requires a multi-faceted approach that combines in vitro biochemistry with in vivo functional genetics. The causality behind this workflow is to first demonstrate that a candidate enzyme can perform a specific reaction and then prove that it does perform that reaction within the plant.
Workflow for Enzyme Discovery and Characterization
The logical progression for identifying and validating a gene's function in a biosynthetic pathway follows a well-established pipeline, illustrated below. This process is self-validating because a positive result at each stage is required to justify proceeding to the next.
Caption: Standard workflow for biosynthetic gene discovery and validation.
Protocol: Heterologous Expression and In Vitro Enzyme Assay
This protocol describes the functional characterization of a candidate O-methyltransferase (OMT). The experiment is designed to be self-validating through the use of negative controls.
Objective: To determine if a candidate OMT can methylate a specific BIA intermediate (e.g., (S)-scoulerine).
Methodology:
-
Gene Synthesis & Cloning: Synthesize the codon-optimized coding sequence of the candidate OMT and clone it into an expression vector (e.g., pET-28a for E. coli) with a His-tag for purification.
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein Purification: Lyse the bacterial cells and purify the His-tagged recombinant protein using Nickel-NTA affinity chromatography. Confirm purity and size using SDS-PAGE.
-
Enzyme Assay Setup: Prepare reaction mixtures in microfuge tubes as described in the table below. The inclusion of controls is critical for validating the results.
| Component | Assay Tube | Control 1 (No Enzyme) | Control 2 (Boiled Enzyme) | Control 3 (No Substrate) |
| Assay Buffer (pH 7.5) | 85 µL | 85 µL | 85 µL | 85 µL |
| Substrate (1 mM) | 5 µL | 5 µL | 5 µL | 0 µL |
| SAM (10 mM) | 5 µL | 5 µL | 5 µL | 5 µL |
| Purified Enzyme (1 µg/µL) | 5 µL | 0 µL | 5 µL (boiled) | 5 µL |
| Total Volume | 100 µL | 100 µL | 100 µL | 100 µL |
-
Reaction & Quenching: Incubate all tubes at 30°C for 1 hour. Stop the reaction by adding 10 µL of 1M HCl.
-
Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Compare the chromatograms from the assay tube to the controls. The presence of the expected methylated product exclusively in the main assay tube confirms the enzyme's activity.
Protocol: In Vivo Functional Analysis via Virus-Induced Gene Silencing (VIGS)
VIGS provides a rapid method for transiently knocking down gene expression in plants, allowing for the observation of resulting metabolic changes.[20][21][22] This is a powerful tool for in vivo validation.
Objective: To confirm the role of a candidate gene in the jatrorrhizine pathway within the living plant.
Methodology:
-
VIGS Vector Construction: Clone a ~300 bp fragment of the target gene's cDNA into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Causality: This fragment is used by the plant's RNA interference machinery to identify and degrade the target gene's endogenous mRNA.[21]
-
-
Agrobacterium Transformation: Transform the pTRV2-gene construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens cultures.
-
Infiltration: Grow the Agrobacterium cultures, then mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Infiltrate this mixture into the leaves of young, healthy jatrorrhizine-producing plants (e.g., Coptis seedlings).
-
Controls: Infiltrate separate plants with an empty pTRV2 vector (negative control) and a pTRV2 vector targeting a visible marker gene like Phytoene Desaturase (PDS), which causes photobleaching (positive control for silencing).[20]
-
-
Incubation and Tissue Harvest: Grow the plants for 3-4 weeks to allow the viral vector to spread and gene silencing to take effect. Harvest rhizome/root tissue from silenced and control plants.
-
Gene Expression Analysis: Extract RNA from the harvested tissue and perform quantitative real-time PCR (qRT-PCR) to confirm the significant knockdown of the target gene's transcript levels in the silenced plants compared to controls.
-
Metabolite Profiling: Extract alkaloids from the harvested tissues and analyze by LC-MS/MS.[23] If the silenced gene encodes a crucial enzyme, a significant decrease in the downstream product (e.g., jatrorrhizine) and a corresponding accumulation of the enzyme's substrate (e.g., columbamine) should be observed.
Regulation of Jatrorrhizine Biosynthesis
The production of jatrorrhizine is tightly regulated at multiple levels to ensure it is synthesized in the correct tissues (primarily roots and rhizomes) and at the appropriate times.
-
Transcriptional Regulation: The expression of BIA biosynthetic genes is often coordinated by specific families of transcription factors. In Coptis chinensis, several WRKY transcription factors have been identified as potential regulators of protoberberine alkaloid biosynthesis.[24][25] These proteins bind to specific motifs in the promoter regions of pathway genes, activating or repressing their transcription in response to developmental cues or environmental stresses.
-
Subcellular Compartmentalization: The various steps of the BIA pathway are often localized to different organelles within the cell, such as the endoplasmic reticulum and vacuoles. This compartmentalization helps to channel intermediates, prevent metabolic interference, and sequester potentially toxic alkaloids.
Conclusion and Future Outlook
The biosynthetic pathway to jatrorrhizine is a sophisticated network of enzymatic reactions that is becoming increasingly well-understood. While the core framework from L-tyrosine to (S)-scoulerine is firmly established, the precise tailoring steps leading to jatrorrhizine's unique substitution pattern require further investigation, particularly the potential role of a novel demethylase.[5][9]
The continued elucidation of this pathway, driven by the experimental approaches outlined in this guide, holds immense potential. A complete understanding of the genetic and enzymatic machinery will empower metabolic engineers to:
-
Enhance Production in Native Plants: Overexpression of rate-limiting enzymes or key transcription factors could boost yields in medicinal crops like Coptis.[26]
-
Reconstitute the Pathway in Microbial Hosts: The transfer of the entire multigene pathway into microorganisms like Saccharomyces cerevisiae or Escherichia coli offers a promising avenue for the sustainable, scalable, and cost-effective production of jatrorrhizine and other valuable alkaloids, independent of plant cultivation.[3][7]
This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of plant specialized metabolism and harnessing its potential for pharmaceutical innovation.
References
-
A biosynthetic network for protoberberine production in Coptis chinensis. PubMed Central. Available at: [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed Central. Available at: [Link]
-
Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. Frontiers in Plant Science. Available at: [Link]
-
Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Horticulture Research, Oxford Academic. Available at: [Link]
-
Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. PubMed. Available at: [Link]
-
Efficient Virus-Induced Gene Silencing (VIGS) Method for Discovery of Resistance Genes in Soybean. PubMed Central. Available at: [Link]
-
Tetrahydrocolumbamine 2-O-methyltransferase. Wikipedia. Available at: [Link]
-
An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose. PubMed. Available at: [Link]
-
BBE-like enzymes. Wikipedia. Available at: [Link]
-
Putative biosynthetic pathway of jatrorrhizine in plants. ResearchGate. Available at: [Link]
-
Microbial production of plant benzylisoquinoline alkaloids. PNAS. Available at: [Link]
-
Genomic profiling of WRKY transcription factors and functional analysis of CcWRKY7, CcWRKY29, and CcWRKY32 related to protoberberine alkaloids biosynthesis in Coptis chinensis Franch. Frontiers in Genetics. Available at: [Link]
-
Virus-Induced Gene Silencing (VIGS) in Functional Genomics: Advances and Applications in Capsicum annuum L. MDPI. Available at: [Link]
-
Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme. NIH. Available at: [Link]
-
Tetrahydrocolumbamine 2-O-methyltransferase. Grokipedia. Available at: [Link]
-
Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli. PubMed. Available at: [Link]
-
An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose. Dueber Lab at UC Berkeley. Available at: [Link]
-
Jatrorrhizine Suppresses Murine-Norovirus-Triggered N-GSDMD-Dependent Pyroptosis in RAW264.7 Macrophages. MDPI. Available at: [Link]
-
Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Thieme Connect. Available at: [Link]
-
2.1.1.89 tetrahydrocolumbamine 2-O-methyltransferase. ENZYME. Available at: [Link]
-
Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLOS ONE. Available at: [Link]
-
Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. Available at: [Link]
-
Virus-induced gene silencing is a versatile tool for unraveling the functional relevance of multiple abiotic-stress-responsive genes in crop plants. Frontiers in Plant Science. Available at: [Link]
-
Berberine bridge enzyme‐like oxidases orchestrate homeostasis and signaling of oligogalacturonides in defense and upon mechanical damage. PubMed Central. Available at: [Link]
-
Genomic profiling of WRKY transcription factors and functional analysis of CcWRKY7, CcWRKY29, and CcWRKY32 related to protoberberine alkaloids biosynthesis in Coptis chinensis Franch. PubMed. Available at: [Link]
-
Full article: Identification and antibacterial activity of benzylisoquinoline alkaloids from Berberis empetrifolia L. and Berberis darwinii H. roots. Taylor & Francis Online. Available at: [Link]
-
A biosynthetic network for protoberberine production in Coptis chinensis. Oxford Academic. Available at: [Link]
-
Virus-induced gene silencing: empowering genetics in non-model organisms. Journal of Experimental Botany, Oxford Academic. Available at: [Link]
-
Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. PubMed Central. Available at: [Link]
-
Compound: cpd00069 (L-Tyrosine, 4). ModelSEED. Available at: [Link]
-
Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry, ACS Publications. Available at: [Link]
-
Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Maximum Academic Press. Available at: [Link]
-
Berberine Bridge enzyme-like oxidases orchestrate homeostatic control and signaling of oligogalacturonides in defense and wounding. bioRxiv. Available at: [Link]
-
Metabolic engineering of plant alkaloid biosynthesis. PNAS. Available at: [Link]
-
Chromosome-scale genome assembly of Tinospora sagittata (Oliv.) Gagnep. enhances identifying genes involved in the biosynthesis of jatrorrhizine. bioRxiv. Available at: [Link]
-
Full article: Bench-top fermentative production of plant benzylisoquinoline alkaloids using a bacterial platform. Taylor & Francis Online. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ModelSEED [modelseed.org]
- 7. An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 9. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dueberlab.berkeley.edu [dueberlab.berkeley.edu]
- 13. pnas.org [pnas.org]
- 14. Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydrocolumbamine 2-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. ENZYME - 2.1.1.89 tetrahydrocolumbamine 2-O-methyltransferase [enzyme.expasy.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient Virus-Induced Gene Silencing (VIGS) Method for Discovery of Resistance Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Virus-induced gene silencing is a versatile tool for unraveling the functional relevance of multiple abiotic-stress-responsive genes in crop plants [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Frontiers | Genomic profiling of WRKY transcription factors and functional analysis of CcWRKY7, CcWRKY29, and CcWRKY32 related to protoberberine alkaloids biosynthesis in Coptis chinensis Franch [frontiersin.org]
- 25. Genomic profiling of WRKY transcription factors and functional analysis of CcWRKY7, CcWRKY29, and CcWRKY32 related to protoberberine alkaloids biosynthesis in Coptis chinensis Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Jatrorrhizine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Jatrorrhizine
Jatrorrhizine is a naturally occurring protoberberine alkaloid found in a variety of medicinal plants, including species of Coptis, Berberis, and Tinospora.[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[1][3][4][5][6] A thorough understanding of its chemical structure and molecular formula is fundamental to elucidating its mechanisms of action and unlocking its full therapeutic potential in drug discovery and development. This guide provides a comprehensive technical overview of the core chemical attributes of jatrorrhizine.
I. Elucidation of the Chemical Architecture
Jatrorrhizine belongs to the isoquinoline class of alkaloids, characterized by a core structure of a fused benzene and pyridine ring.[2][7] Its systematic IUPAC name is 2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol.[2][7][8]
The key structural features of jatrorrhizine are:
-
Protoberberine Scaffold: A tetracyclic ring system forming the fundamental framework.
-
Quaternary Ammonium Cation: The nitrogen atom in the isoquinoline ring system is positively charged, making jatrorrhizine a quaternary ammonium salt. This charge is crucial for its biological interactions.
-
Functional Groups: The molecule is adorned with three methoxy (-OCH₃) groups at positions C2, C9, and C10, and a hydroxyl (-OH) group at position C3. These functional groups significantly influence the molecule's polarity, solubility, and receptor-binding capabilities.
Caption: 2D chemical structure of the jatrorrhizine cation.
II. Molecular Formula and Physicochemical Properties
The molecular formula for the cationic form of jatrorrhizine is C₂₀H₂₀NO₄⁺.[2][7][8][9] It is commonly isolated and utilized as a salt, such as jatrorrhizine hydrochloride (C₂₀H₂₀ClNO₄).[][11][12]
A comprehensive summary of its key physicochemical properties is presented below, which is crucial for formulation development and pharmacokinetic studies.
| Property | Value | Source(s) |
| Molecular Formula (Cation) | C₂₀H₂₀NO₄⁺ | [2][7][8][9] |
| Molar Mass (Cation) | 338.38 g/mol | [4][8][9] |
| Molecular Formula (Hydrochloride) | C₂₀H₂₀ClNO₄ | [][11][12] |
| Molar Mass (Hydrochloride) | 373.83 g/mol | [][11][12] |
| Appearance | Orange Solid | [] |
| Melting Point (Hydrochloride) | 208-210 °C | [] |
| Solubility | Slightly soluble in Methanol (with heating) | [] |
III. Natural Occurrence and Biosynthesis
Jatrorrhizine is a secondary metabolite synthesized by a variety of plant species. It is predominantly found in the families Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae.[2] Notable plant sources include Coptis chinensis (Chinese goldthread), Phellodendron amurense, and various Berberis species.[1][2][13][14][15]
The biosynthesis of jatrorrhizine in plants follows the benzylisoquinoline alkaloid pathway, a complex series of enzymatic reactions originating from the amino acid tyrosine.
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 8. Jatrorrhizine | C20H20NO4+ | CID 72323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Jatrorrhizine - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. biosynth.com [biosynth.com]
- 15. mdpi.com [mdpi.com]
Jatrorrhizine: A Multi-Targeted Approach to Combating Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Tide of Metabolic Disorders and the Potential of Jatrorrhizine
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant and escalating global health challenge. These conditions are characterized by a complex interplay of genetic predisposition and environmental factors, leading to dysregulation of glucose and lipid metabolism, chronic low-grade inflammation, and insulin resistance. While current therapeutic strategies offer some benefits, there is a pressing need for novel, multi-targeted agents with improved efficacy and safety profiles.
Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants such as Coptis chinensis and Tinospora cordifolia, has emerged as a promising therapeutic candidate for metabolic disorders[1][2][3]. Traditionally used in Chinese medicine for its anti-inflammatory and anti-diarrheal properties, recent scientific investigations have unveiled its potent anti-diabetic, anti-obesity, and hypolipidemic activities[4][5]. This in-depth technical guide synthesizes the current understanding of jatrorrhizine's mechanism of action, providing a comprehensive resource for researchers and drug development professionals in the field of metabolic diseases. We will delve into the core signaling pathways modulated by jatrorrhizine, present relevant experimental data, and outline key methodologies for its investigation.
I. Jatrorrhizine's Impact on Glucose Homeostasis: A Multi-pronged Mechanism
Jatrorrhizine exerts its beneficial effects on glucose metabolism through a combination of mechanisms that enhance insulin sensitivity, promote insulin secretion, and suppress hepatic glucose production[4].
Enhancement of Insulin Signaling and Glucose Uptake
A cornerstone of jatrorrhizine's anti-diabetic action is its ability to ameliorate insulin resistance. It achieves this by modulating key components of the insulin signaling cascade. In-vivo studies have demonstrated that jatrorrhizine upregulates the expression of insulin receptor substrate 2 (IRS2) and phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1)[4]. This leads to increased phosphorylation of protein kinase B (Akt) and AMP-activated protein kinase (p-AMPK), culminating in the translocation of glucose transporters (GLUT1, GLUT2, and GLUT4) to the cell membrane, thereby enhancing glucose uptake and utilization in peripheral tissues[4].
Furthermore, jatrorrhizine has been shown to protect against high-glucose-induced endothelial dysfunction by enhancing the Akt/eNOS signaling pathway, which is crucial for maintaining vascular health in diabetic conditions[4][6].
Inhibition of Hepatic Gluconeogenesis
In addition to improving glucose uptake, jatrorrhizine curbs excessive glucose production in the liver. It has been shown to inhibit hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes[4]. While the precise molecular targets for this effect are still under investigation, it is hypothesized to be linked to the activation of AMPK, which in turn phosphorylates and inactivates key gluconeogenic enzymes. Studies in alloxan-induced diabetic mice have shown that jatrorrhizine significantly decreases blood glucose levels and reduces liver glycogen content, suggesting an enhancement of aerobic glycolysis[7].
Promotion of Insulin Secretion
In-vitro studies using RINm5F pancreatic β-cells have indicated that jatrorrhizine can promote insulin secretion[4]. This suggests a direct effect on the function of pancreatic β-cells, which are responsible for producing and releasing insulin in response to blood glucose levels.
II. Regulation of Lipid Metabolism: A Dual Action on Synthesis and Oxidation
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, is a hallmark of metabolic syndrome. Jatrorrhizine has demonstrated significant hypolipidemic effects by modulating the expression of key genes involved in lipid synthesis and breakdown[8].
Suppression of Lipogenesis
Jatrorrhizine treatment in high-fat diet-induced obese mice has been shown to downregulate the hepatic mRNA expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS)[4][8]. SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, and its inhibition by jatrorrhizine leads to a reduction in hepatic lipid accumulation[4].
Enhancement of Fatty Acid Oxidation
Concurrently, jatrorrhizine promotes the breakdown of fatty acids through β-oxidation. It achieves this by upregulating the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and its target gene, carnitine palmitoyltransferase 1A (CPT1A)[4][8]. PPAR-α is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid uptake and oxidation.
III. Anti-inflammatory and Antioxidant Effects of Jatrorrhizine
Chronic low-grade inflammation and oxidative stress are key drivers in the pathogenesis of metabolic disorders. Jatrorrhizine exhibits potent anti-inflammatory and antioxidant properties, contributing to its overall therapeutic efficacy.
Attenuation of Inflammatory Pathways
Jatrorrhizine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the blood vessels of diabetic rats[4]. A recent study in high-fat diet-induced obese mice revealed that jatrorrhizine can dose-dependently reduce the expression of IL-6, IL-1β, and TNF-α in tissues[9]. This study further identified matrix metallopeptidase 12 (Mmp12) as a key target, with jatrorrhizine downregulating Mmp12-mediated inflammation through the c-Jun/c-Fos signaling axis[9].
Suppression of Endoplasmic Reticulum (ER) Stress and Oxidative Stress
In the context of diabetes and obesity, jatrorrhizine has been demonstrated to ameliorate endothelial dysfunction by suppressing endoplasmic reticulum (ER) stress and oxidative stress[6]. It reverses the high-glucose-induced impairment of endothelium-dependent relaxations in mouse aortas by downregulating ER stress markers and reducing reactive oxygen species (ROS) production[6]. This protective effect is associated with an increase in nitric oxide (NO) bioavailability, which is crucial for vascular health[6].
IV. Experimental Data and Methodologies
The therapeutic potential of jatrorrhizine in metabolic disorders is supported by a growing body of preclinical evidence.
In-Vivo Efficacy of Jatrorrhizine
| Model | Jatrorrhizine Dose | Key Findings | Reference |
| High-fat diet-induced obese mice | 50 mg/kg/day (oral) | Normalized glucose tolerance, insulin sensitivity, and fasting blood glucose; Reduced systolic and diastolic blood pressure; Improved endothelium-dependent relaxations. | [10] |
| High-fat diet-induced obese mice | Not specified | Reduced body weight; Improved glucose tolerance and insulin sensitivity; Reduced serum triglycerides, total cholesterol, and LDL-C; Increased HDL-C; Ameliorated pathophysiological changes in the liver. | [8] |
| Alloxan-induced hyperglycemic mice | 50 mg/kg, 100 mg/kg | Significantly decreased blood glucose levels in a dose- and time-dependent manner; Increased activity of succinate dehydrogenase (SDH). | [7] |
| High-fat diet-induced obese mice | Dose-dependent | Reduced body weight; Decreased expression of IL-6, IL-1β, and TNF-α in tissues. | [9] |
Key Experimental Protocols
4.2.1 Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 10-16 weeks to induce obesity, hyperglycemia, and hyperlipidemia.
-
Jatrorrhizine Administration: Jatrorrhizine is typically administered orally via gavage at a specified dose for a defined period during the HFD feeding.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal injection of glucose, and blood glucose levels are measured at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored to evaluate insulin sensitivity.
-
Serum Analysis: Blood samples are collected to measure levels of insulin, triglycerides, total cholesterol, LDL-C, and HDL-C.
-
-
Tissue Analysis:
-
Histology: Liver and adipose tissue are collected for histological analysis (e.g., H&E staining, Oil Red O staining) to assess lipid accumulation and tissue morphology.
-
Gene and Protein Expression: Tissues are analyzed by qPCR and Western blotting to quantify the expression of key genes and proteins involved in glucose and lipid metabolism, and inflammation.
-
4.2.2 Assessment of Endothelial Function
-
Vessel Preparation: Aortas are isolated from experimental animals and cut into rings.
-
Isometric Tension Recording: Aortic rings are mounted in an organ bath containing physiological salt solution and connected to a force transducer.
-
Endothelium-Dependent Relaxation: Rings are pre-contracted with an α-adrenergic agonist (e.g., phenylephrine), and cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated.
-
Endothelium-Independent Relaxation: The response to an endothelium-independent vasodilator (e.g., sodium nitroprusside) is also assessed to evaluate the function of the vascular smooth muscle.
V. Future Directions and Conclusion
Jatrorrhizine presents a compelling case as a multi-targeted therapeutic agent for the management of metabolic disorders. Its ability to simultaneously improve glucose homeostasis, regulate lipid metabolism, and combat inflammation and oxidative stress positions it as a promising candidate for further development.
Future research should focus on:
-
Elucidating the complete molecular mechanisms: While significant progress has been made, a deeper understanding of the direct molecular targets of jatrorrhizine is needed.
-
Investigating the role of gut microbiota: The influence of jatrorrhizine on the gut microbiome and its contribution to metabolic health warrants further investigation[4].
-
Pharmacokinetic and toxicological studies: Comprehensive pharmacokinetic and long-term toxicity studies are essential to establish a safe and effective dosing regimen for clinical applications.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with metabolic disorders.
VI. References
-
Zhong, Y., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
ResearchGate. (n.d.). The antitumor mechanism of jatrorrhizine. ↑ with red color indicate... [Link]
-
Wang, Y., et al. (2022). Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 23(20), 12213. [Link]
-
Frontiers in Pharmacology. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
Taylor & Francis. (n.d.). Jatrorrhizine – Knowledge and References. [Link]
-
Saralaya, M. (2026). Tinospora cordifolia (Guduchi/Giloy): A Comprehensive Review on its Phytochemistry, Pharmacology, and Therapeutic Potential. International Journal of Pharmaceutical Sciences, 4(1), 3000-3022. [Link]
-
Wang, Y., et al. (2022). Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 23(20), 12213. [Link]
-
Yang, W., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Molecular Medicine Reports, 14(4), 3277-3284. [Link]
-
Sheng, W. D., et al. (2004). Hypoglycemic activity of jatrorrhizine. Zhongguo Yao Li Xue Bao, 25(5), 599-602. [Link]
-
Li, C., et al. (2025). Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation. International Immunopharmacology, 124, 114405. [Link]
-
Zhong, Y., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoglycemic activity of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress [mdpi.com]
Whitepaper: A Senior Application Scientist's Guide to In Silico Prediction of Jatrorrhizine Therapeutic Targets
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrorrhizine, a protoberberine alkaloid found in medicinal plants like Coptis chinensis, has demonstrated a wide spectrum of pharmacological activities, including anti-diabetic, anti-cancer, and antimicrobial effects.[1][2] Despite its therapeutic promise, a comprehensive understanding of its molecular mechanisms remains elusive, largely due to the polypharmacological nature of many natural products—acting on multiple targets simultaneously. This guide outlines a robust, multi-faceted in silico strategy to systematically predict and prioritize the therapeutic targets of Jatrorrhizine. By integrating ligand-based and structure-based computational methods with network pharmacology, we present a field-proven workflow designed to accelerate hypothesis generation and guide subsequent experimental validation, ultimately bridging the gap between traditional medicine and modern drug discovery.
Introduction: The Rationale for a Computational Approach
The "one target, one drug" paradigm has limitations when applied to natural products like Jatrorrhizine, which often achieve their therapeutic effects through synergistic interactions with a network of biological targets.[1][3] Experimental identification of these targets is resource-intensive and time-consuming. Computational, or in silico, approaches offer a powerful alternative to rapidly survey the vast landscape of the human proteome, generating high-probability target candidates with significant savings in cost and time.[4][5]
The core principle of this guide is methodological synergy . No single computational tool is definitive. Instead, we build confidence by seeking a consensus among diverse predictive strategies. A target identified through multiple, mechanistically different in silico methods becomes a significantly more compelling candidate for laboratory validation. This workflow is designed as a self-validating system, where each step refines and cross-validates the outputs of the previous one.
Phase I: Foundational Data & Ligand Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. This initial phase ensures the structural and chemical integrity of our query molecule, Jatrorrhizine.
Protocol 2.1: Acquiring and Preparing the Ligand Structure
-
Structure Acquisition: Obtain the 3D structure of Jatrorrhizine. The PubChem database (CID: 72312) is an authoritative source. Download the structure in a suitable format, such as SDF or MOL2.
-
Structural Optimization (Causality): The downloaded structure represents a single, low-energy conformation. However, a molecule's bioactive conformation upon binding to a target may differ. Therefore, it is critical to perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step corrects any unrealistic bond lengths or angles and finds a stable, low-energy 3D representation, which is essential for accurate docking and pharmacophore modeling.
-
Protonation State (Causality): Jatrorrhizine is a quaternary isoquinoline alkaloid, meaning it carries a permanent positive charge.[6] It is crucial to ensure the correct physiological protonation state is represented in the structure file, as electrostatic interactions are a dominant force in ligand-receptor binding.
Phase II: Multi-Pronged Target Prediction
With a prepared ligand, we now deploy a suite of complementary prediction methods. We will use freely accessible web servers to demonstrate the workflow, though the principles apply to standalone software as well.
Ligand-Based Prediction: The Similarity Principle
These methods operate on the principle that structurally similar molecules often share similar biological targets.
Protocol 3.1.1: Chemical Similarity Searching with SwissTargetPrediction
-
Methodology: SwissTargetPrediction is a web server that predicts targets by combining 2D and 3D similarity measures between a query molecule and a library of over 370,000 known active compounds.[7][8][9][10]
-
Step-by-Step:
-
Navigate to the SwissTargetPrediction web server.[11]
-
Input the canonical SMILES string for Jatrorrhizine or draw the structure.
-
Select the correct organism (e.g., Homo sapiens).
-
Execute the prediction.
-
Analysis: The output provides a ranked list of potential targets. The "Probability" score reflects the confidence of the prediction based on the similarity to known ligands for that target. Export this list for cross-referencing.
-
Structure-Based Prediction: Reverse Pharmacophore Mapping
This approach identifies targets whose binding sites contain a specific 3D arrangement of chemical features (a pharmacophore) that complements the Jatrorrhizine structure.[12][13][14]
Protocol 3.2.1: Target Identification with PharmMapper
-
Methodology: The PharmMapper server performs reverse pharmacophore matching, fitting the query molecule against a large database of over 16,000 druggable pharmacophore models derived from protein-ligand complex crystal structures.[15][16][17][18]
-
Step-by-Step:
-
Navigate to the PharmMapper web server.[19]
-
Upload the prepared 3D structure of Jatrorrhizine (from Protocol 2.1).
-
Set the search parameters (e.g., select the human protein target database).
-
Submit the job.
-
Analysis: The results will be a list of potential targets, ranked by a "Fit Score," which indicates how well the molecule's chemical features align with the target's pharmacophore model. A higher fit score suggests a more plausible interaction. Export this list.
-
Structure-Based Prediction: Reverse Molecular Docking
Reverse docking computationally "docks" a single ligand (Jatrorrhizine) into the binding sites of a large library of proteins to predict which ones it is most likely to bind to.[20] This method assesses the binding compatibility based on factors like shape complementarity and intermolecular forces.
-
Causality & Insight: While powerful, reverse docking is computationally intensive and requires specialized software (e.g., AutoDock, Glide) and curated protein structure databases. For the scope of this guide, we acknowledge it as a critical validation step. A target predicted by both ligand-based methods and confirmed with a favorable binding energy in a reverse docking simulation is a very high-confidence candidate. The results from SwissTargetPrediction and PharmMapper would provide the initial shortlist of protein structures to use for this focused reverse docking.
Data Consolidation and Prioritization
The next critical step is to integrate the results from our different prediction methods.
Protocol 3.4.1: Consensus Target Identification
-
Compile the target lists from SwissTargetPrediction and PharmMapper into a single spreadsheet.
-
Identify the common targets that appear in both lists. These are your Tier 1 candidates, as their prediction is supported by two distinct computational methodologies.
-
Targets appearing in only one list but with a very high confidence score (e.g., top 10% probability or fit score) can be considered Tier 2 candidates.
Table 1: Example Data Consolidation for Jatrorrhizine Target Prediction
| Target Protein | UniProt ID | Prediction Method | Confidence Score | Tier |
| PI3K Gamma | P48736 | SwissTargetPrediction | 0.15 (Probability) | Tier 1 |
| PI3K Gamma | P48736 | PharmMapper | 5.87 (Fit Score) | Tier 1 |
| AKT1 | P31749 | SwissTargetPrediction | 0.12 (Probability) | Tier 1 |
| AKT1 | P31749 | PharmMapper | 4.91 (Fit Score) | Tier 1 |
| mTOR | P42345 | SwissTargetPrediction | 0.11 (Probability) | Tier 2 |
| TNF-alpha | P01375 | PharmMapper | 5.22 (Fit Score) | Tier 2 |
| ... (additional targets) | ... | ... | ... | ... |
Phase III: Network Pharmacology & Biological Context
Identifying a list of proteins is only the first step. To understand the therapeutic relevance of these targets, we must place them within the context of biological systems. Network pharmacology is the ideal framework for this, shifting the focus from single targets to the interconnected networks they operate within.[21][22]
Workflow Visualization: From Compound to Pathway
Caption: Overall workflow for in silico target prediction.
Protocol 4.1: Functional Enrichment Analysis
-
Methodology: Functional enrichment analysis determines whether the predicted targets are disproportionately associated with certain biological pathways (e.g., KEGG pathways) or functions (Gene Ontology terms).[23][24] This helps to elucidate the potential systemic effects of Jatrorrhizine.
-
Step-by-Step:
-
Create a list of the official gene symbols for your Tier 1 and Tier 2 targets.
-
Use a web tool like g:Profiler or the Gene Ontology resource's own tool.[23][24]
-
Paste the gene list and run the analysis against the Homo sapiens database.
-
Analysis: Look for statistically significant (p-value < 0.05) enrichment in KEGG pathways and GO terms (Biological Process, Molecular Function). For instance, finding that many targets are part of the "PI3K-Akt signaling pathway" would strongly suggest this is a key mechanism of action for Jatrorrhizine.[25]
-
Visualizing a Key Predicted Pathway
Caption: Jatrorrhizine's predicted impact on PI3K-Akt.
Conclusion and Directives for Experimental Validation
This in silico guide provides a structured, multi-pronged approach to systematically identify and biologically contextualize the therapeutic targets of Jatrorrhizine. The consensus list of prioritized targets, enriched within specific signaling pathways, forms a set of high-probability, data-driven hypotheses.
These computational predictions are not an end but a beginning. They provide the critical rationale to guide focused experimental validation. The next logical steps for a research team would be:
-
In Vitro Binding Assays: Confirm direct binding of Jatrorrhizine to top-tier predicted targets (e.g., PI3K, Akt) using techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).
-
Enzyme Inhibition Assays: For predicted enzyme targets, perform functional assays to determine if Jatrorrhizine inhibits or activates their catalytic activity and calculate IC50/EC50 values.
-
Cell-Based Pathway Analysis: In relevant cell lines (e.g., cancer cells, immune cells), treat with Jatrorrhizine and measure the phosphorylation status of key pathway proteins (e.g., p-Akt, p-mTOR) using Western Blot to confirm the predicted pathway modulation.
By front-loading the discovery process with this robust computational workflow, researchers can significantly increase the efficiency and success rate of drug development efforts for promising natural products like Jatrorrhizine.
References
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC. (2022, March 23). NCBI. Retrieved January 27, 2026, from [Link]
-
Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (n.d.). JoVE. Retrieved January 27, 2026, from [Link]
-
GO enrichment analysis. (n.d.). Gene Ontology Consortium. Retrieved January 27, 2026, from [Link]
-
Using reverse docking for target identification and its applications for drug discovery. (2018, August 1). PubMed. Retrieved January 27, 2026, from [Link]
-
KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples |. (2023, August 30). YouTube. Retrieved January 27, 2026, from [Link]
-
Targeting disease: Computational approaches for drug target identification. (2023, February 1). PubMed. Retrieved January 27, 2026, from [Link]
-
Network Pharmacology Analysis of Traditional Chinese Medicine for Treating Psoriasis: Identifying Core Components, Mechanisms, and Dosing Patterns. (2024, July 19). PubMed. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 27, 2026, from [Link]
-
Pharmacophore modeling in drug design. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Jatrorrhizine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
PharmMapper - bio.tools. (n.d.). bio.tools. Retrieved January 27, 2026, from [Link]
-
Computational Approach for Drug Target Identification (Chapter 20). (n.d.). Cambridge University Press. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. Retrieved January 27, 2026, from [Link]
-
Application of network pharmacology in traditional Chinese medicine for the treatment of cardiac diseases. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Prediction of common targets of jatrorrhizine against non‐small cell... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. (n.d.). g:Profiler. Retrieved January 27, 2026, from [Link]
-
PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC. (2010, July 1). NCBI. Retrieved January 27, 2026, from [Link]
-
PM - Submit Job. (n.d.). ECUST. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019, July 1). Nucleic Acids Research. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. (2014, May 3). NCBI. Retrieved January 27, 2026, from [Link]
-
The antitumor mechanism of jatrorrhizine. ↑ with red color indicate... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Network Pharmacology in Traditional Chinese Medicine - PMC. (2015, January 28). NCBI. Retrieved January 27, 2026, from [Link]
-
PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. (2017, July 3). Nucleic Acids Research. Retrieved January 27, 2026, from [Link]
-
SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 27, 2026, from [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. bio.tools [bio.tools]
- 9. academic.oup.com [academic.oup.com]
- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SwissTargetPrediction [swisstargetprediction.ch]
- 12. Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro [jove.com]
- 13. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 15. bio.tools [bio.tools]
- 16. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PharmMapper Server - Database Commons [ngdc.cncb.ac.cn]
- 18. academic.oup.com [academic.oup.com]
- 19. lilab-ecust.cn [lilab-ecust.cn]
- 20. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Network Pharmacology Analysis of Traditional Chinese Medicine for Treating Psoriasis: Identifying Core Components, Mechanisms, and Dosing Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Network Pharmacology in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GO enrichment analysis [geneontology.org]
- 24. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Historical Use of Jatrorrhizine-Containing Plants in Traditional Medicine
This guide provides a comprehensive technical overview of the historical and traditional applications of plant species containing the bioactive protoberberine alkaloid, jatrorrhizine. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the rich repository of traditional knowledge for modern therapeutic innovation.
Introduction to Jatrorrhizine: A Storied Alkaloid
Jatrorrhizine is a quaternary isoquinoline alkaloid that has been a cornerstone of traditional medicine systems for centuries.[1][2][3][4][5] Its widespread distribution across various plant families, including Berberidaceae, Ranunculaceae, Menispermaceae, and Rutaceae, has led to its independent discovery and use in diverse cultures across the globe.[1][3] The enduring use of these plants is a testament to their perceived efficacy, which modern science is now beginning to elucidate. This guide will delve into the historical context of their use, the traditional methods of preparation that have been honed over generations, and the pharmacological underpinnings that validate their long-standing therapeutic roles.
Key Jatrorrhizine-Containing Plants in Traditional Pharmacopoeias
A multitude of plants containing jatrorrhizine have been integral to various traditional healing practices. The following table summarizes some of the most prominent species, their geographical origins, and the specific parts of the plant traditionally utilized for their medicinal properties.
| Plant Species | Common Name(s) | Traditional Medicine System(s) | Geographical Origin | Plant Part(s) Used |
| Coptis chinensis | Chinese Goldthread, Huang Lian | Traditional Chinese Medicine (TCM) | China | Rhizome |
| Berberis species (e.g., B. vulgaris, B. aristata) | Barberry | European, Ayurvedic, TCM | Europe, Asia | Root, Bark, Stem |
| Tinospora cordifolia | Guduchi, Giloy | Ayurvedic Medicine | Indian subcontinent | Stem, Root |
| Jateorhiza palmata | Calumba, Colombo | African Traditional Medicine | East Africa | Root |
| Mahonia bealei | Beale's Barberry | Traditional Chinese Medicine (TCM) | China | Stem, Root |
| Arcangelisia flava | Yellow Fruit Moonseed | Southeast Asian Traditional Medicine | Southeast Asia | Stem, Root |
Ethnomedical Applications: A Cross-Cultural Perspective
The therapeutic applications of jatrorrhizine-containing plants are remarkably consistent across different traditional medicine systems, pointing to a shared understanding of their physiological effects.
Traditional Chinese Medicine (TCM)
In TCM, herbs rich in jatrorrhizine, such as Coptis chinensis (Huang Lian) and Phellodendron chinense, are primarily categorized as "heat-clearing and dampness-drying" herbs.[6] They have been traditionally used to treat a variety of conditions, including:
-
Gastrointestinal Ailments: Dysentery, diarrhea, and gastritis have been historically treated with these herbs.[6][7]
-
Inflammatory Conditions: Their anti-inflammatory properties have been leveraged for treating skin inflammations and other inflammatory disorders.
-
Metabolic Disorders: These plants have a history of use in managing conditions akin to what is now understood as metabolic syndrome.[6]
Ayurvedic Medicine
Tinospora cordifolia, known as "Guduchi" or "Giloy," is a revered herb in Ayurveda with a wide array of traditional uses.[8] Its applications include:
-
Fever and Infections: It is a well-known antipyretic and is used to treat various fevers and infections.
-
Metabolic and Liver Support: It has been traditionally used to manage diabetes and support liver health.[8]
-
Immune Modulation: Guduchi is considered a "Rasayana" herb, believed to enhance the body's resistance to diseases.
African Traditional Medicine
Jateorhiza palmata (Calumba) holds a significant place in African traditional medicine, particularly for:
-
Digestive Complaints: It is used as a bitter tonic to stimulate appetite and aid in digestion.
-
Dysentery and Diarrhea: Its antimicrobial properties are utilized in treating gastrointestinal infections.
The Science of Tradition: Preparation and Administration
The methods of preparing these medicinal plants in traditional settings are not arbitrary but are designed to optimize the extraction and bioavailability of active compounds like jatrorrhizine.
Traditional Preparation Methods
-
Decoction: This is the most common method for hard, woody plant parts like roots, stems, and bark. The process involves simmering the plant material in water for an extended period to extract the water-soluble constituents.
-
Infusion: For more delicate plant parts like leaves and flowers, an infusion is prepared by steeping the material in hot water.
-
Juice Extraction: Fresh parts of some plants, like the stem of Tinospora cordifolia, are crushed and pressed to extract the juice for direct consumption.[9]
-
Powders and Pastes: Dried plant material is often ground into a fine powder and administered with a carrier like honey or water.
Experimental Protocol: Traditional Decoction of Coptis chinensis Rhizome
This protocol outlines a typical traditional method for preparing a decoction of Coptis chinensis.
-
Material Preparation: Weigh 10-15 grams of dried Coptis chinensis rhizome.
-
Initial Soaking: Place the rhizome in a ceramic or glass pot and add approximately 3 cups of cold water. Allow it to soak for 20-30 minutes. This pre-soaking step facilitates the extraction of active compounds.
-
Heating: Bring the water to a boil over high heat.
-
Simmering: Once boiling, reduce the heat to a low simmer and cover the pot. Let it simmer for 30-45 minutes.
-
Straining: Strain the liquid to separate the decoction from the plant material.
-
Second Decoction (Optional but common): Add another 2 cups of water to the same plant material and simmer for another 20-30 minutes to ensure maximum extraction.
-
Combining and Administration: Combine the liquid from both decoctions. The decoction is typically consumed warm, in divided doses throughout the day.
Pharmacological Insights into Traditional Uses
Modern scientific research has begun to validate the traditional uses of jatrorrhizine-containing plants, revealing a spectrum of pharmacological activities.
| Traditional Use | Documented Pharmacological Activity of Jatrorrhizine |
| Diarrhea, Dysentery | Antimicrobial, Antiprotozoal[1][4] |
| Inflammation | Anti-inflammatory[5] |
| Fever | Antipyretic |
| Diabetes | Hypoglycemic, Anti-diabetic[1][4] |
| Liver ailments | Hepatoprotective |
| Stomachache, Gastritis | Gastroprotective[6] |
The antimicrobial and anti-inflammatory properties of jatrorrhizine provide a clear rationale for the use of these plants in treating infections and inflammatory conditions.[1][5] Furthermore, its hypoglycemic effects support its traditional application in managing diabetes.[1][4]
Visualizing the Core Components and Processes
To better understand the key elements discussed in this guide, the following diagrams have been generated using Graphviz.
Chemical Structure of Jatrorrhizine
Caption: Chemical structure and properties of Jatrorrhizine.
Biosynthetic Pathway of Jatrorrhizine```dot
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
Jatrorrhizine: A Comprehensive Technical Guide to its Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrorrhizine, a protoberberine alkaloid primarily isolated from medicinal plants of the Berberis and Coptis genera, has a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive review of the current scientific understanding of jatrorrhizine's pharmacological and toxicological properties. We delve into its multifaceted mechanisms of action across various therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions. Furthermore, this guide presents detailed experimental protocols and a critical evaluation of its toxicological profile to support further research and development efforts.
Introduction: The Therapeutic Potential of a Natural Alkaloid
Jatrorrhizine is a bioactive isoquinoline alkaloid that has garnered significant interest in the scientific community for its broad spectrum of pharmacological activities.[2] Traditionally used for its anti-inflammatory and anti-diarrheal properties, modern research has unveiled its potential in treating a range of complex diseases. This guide aims to provide an in-depth, field-proven perspective on the pharmacology and toxicology of jatrorrhizine, moving beyond a simple recitation of facts to explain the causal relationships behind its biological effects and the rationale for specific experimental designs.
Pharmacodynamics: Unraveling the Multifaceted Mechanisms of Action
Jatrorrhizine's therapeutic effects stem from its ability to modulate multiple signaling pathways, making it a promising multi-target agent.[1] This section will explore its key pharmacological activities and the underlying molecular mechanisms.
Anti-Cancer Activity
Jatrorrhizine has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[3] Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation and metastasis.[3]
Key Signaling Pathways:
-
Wnt/β-catenin Signaling Pathway: Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer. By downregulating β-catenin, it can suppress tumor growth and metastasis.
-
PI3K/AKT/mTOR Signaling Pathway: In thyroid cancer cells, a jatrorrhizine-platinum(II) complex has been shown to induce apoptosis by downregulating the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of jatrorrhizine and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of jatrorrhizine required to inhibit 50% of cell growth, is calculated from the dose-response curve.[6]
Table 1: In Vitro Cytotoxicity of Jatrorrhizine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | Colorectal Carcinoma | 6.99 ± 0.29 | 72 | [7] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72 | [7] |
| C8161 | Metastatic Melanoma | 47.4 ± 1.6 | Not Specified | |
| LS180 | Colon Adenocarcinoma | 4.3 µg/mL | 48 | [8] |
| A549 | Lung Adenocarcinoma | >51.5 | 24 | [9] |
| C6 | Rat Glioma | >49.33 | 24 | [9] |
Diagram 1: Jatrorrhizine's Anti-Cancer Signaling Pathways
Caption: Jatrorrhizine inhibits cancer progression by modulating the Wnt/β-catenin and PI3K/AKT/mTOR pathways.
Anti-Diabetic Activity
Jatrorrhizine has demonstrated significant potential as a hypoglycemic agent.[7] Its anti-diabetic effects are attributed to its ability to improve insulin secretion and sensitivity, as well as modulate glucose metabolism.[7]
Key Signaling Pathways:
-
Akt/AMPK/eNOS Signaling Pathway: Jatrorrhizine has been shown to upregulate the Akt/AMPK/eNOS signaling pathway in the blood vessels of diabetic rats. This leads to improved vascular endothelial function, which is often impaired in diabetes.[7]
-
Insulin Receptor Signaling: It can also enhance glucose uptake and utilization by upregulating the expression of key components of the insulin signaling pathway, including IRS2, PI3KR1, p-AKT, and glucose transporters (GLUT1/2/4).[7]
Experimental Protocol: In Vivo Assessment in Streptozotocin-Induced Diabetic Rats
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, making it a widely used agent for inducing a model of type 1 diabetes in rodents.[10]
-
Principle: A single high dose or multiple low doses of STZ are administered to induce hyperglycemia.[11]
-
Step-by-Step Methodology:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg body weight) to adult male Wistar or Sprague-Dawley rats.[3][10]
-
Confirmation of Diabetes: Monitor blood glucose levels 2-4 days post-injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[10]
-
Treatment: Administer jatrorrhizine orally at different doses (e.g., 50 and 100 mg/kg) daily for a specified period (e.g., 4 weeks).[4]
-
Monitoring: Regularly monitor body weight, food and water intake, and blood glucose levels throughout the study.
-
Terminal Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues (e.g., pancreas, liver) for histopathological examination.
-
Diagram 2: Experimental Workflow for In Vivo Anti-Diabetic Study
Caption: Workflow for evaluating the anti-diabetic effects of jatrorrhizine in a rat model.
Anti-Inflammatory Activity
Jatrorrhizine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8]
Key Signaling Pathways:
-
MAPK/NF-κB/NLRP3 Signaling Pathway: In microglia, jatrorrhizine has been shown to suppress the inflammatory response by regulating the MAPK/NF-κB/NLRP3 signaling pathway.[8] It reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-18.[8]
Experimental Protocol: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[12]
-
Principle: The ability of jatrorrhizine to inhibit the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in LPS-stimulated macrophages is assessed.[13]
-
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of jatrorrhizine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[14]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[13]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, p-p65) in cell lysates.
-
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of jatrorrhizine is crucial for its development as a therapeutic agent. Studies have shown that jatrorrhizine has low oral bioavailability.[15] After oral administration, it is present at very low levels in the blood, but its concentration in the liver is much higher.[15]
Metabolism:
Jatrorrhizine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A1/2, and CYP2D2, as well as UDP-glucuronosyltransferase (UGT) enzymes.[7]
Toxicology Profile
A thorough evaluation of a compound's toxicity is paramount for its clinical translation.
Acute Toxicity
Jatrorrhizine exhibits low acute toxicity. The oral LD50 in mice has been reported to be greater than 5500 mg/kg, indicating a wide safety margin.[8]
Sub-chronic Toxicity
Genotoxicity
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[19][20] There is currently a lack of publicly available, definitive Ames test data for jatrorrhizine.
Cardiovascular Safety
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.[21] An in vitro hERG assay is a critical component of cardiovascular safety assessment.[22] Specific hERG inhibition data for jatrorrhizine is not widely reported.
Other Toxicological Endpoints
Further studies are needed to evaluate other potential toxicities, such as reproductive and developmental toxicity, immunotoxicity, and skin sensitization.
Future Directions and Conclusion
Jatrorrhizine is a promising natural compound with a wide range of pharmacological activities. Its multi-target nature makes it an attractive candidate for the treatment of complex diseases. However, several knowledge gaps need to be addressed to facilitate its clinical development.
Key areas for future research include:
-
Pharmacokinetics and Bioavailability: Strategies to improve the oral bioavailability of jatrorrhizine are needed.
-
Comprehensive Toxicological Evaluation: Rigorous toxicological studies, including genotoxicity, sub-chronic toxicity, and cardiovascular safety, are essential.
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of jatrorrhizine in humans. The absence of registered clinical trials (NCT numbers) highlights the early stage of its development.[23][24]
References
-
Zhong, F., Chen, Y., Chen, J., Liao, Y., Li, H., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Rolle, J., Asante, D. O., Kok-Fong, L., & Alolga, R. N. (2021). Jatrorrhizine: a review of its pharmacological effects. Journal of Pharmacy and Pharmacology, 73(7), 843–857. [Link]
-
Imenshahidi, M., & Hosseinzadeh, H. (2019). Berberis Vulgaris and Berberine: An Update Review. Phytotherapy research : PTR, 33(8), 1966–1984. [Link]
-
Zhong, F., Chen, Y., Chen, J., Liao, Y., Li, H., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12. [Link]
-
Zhong, F., Chen, Y., Chen, J., Liao, Y., Li, H., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Open University of China. [Link]
-
Zhong, F., Chen, Y., Chen, J., Liao, Y., Li, H., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
ResearchGate. (n.d.). The anti-cancer effects of jatrorrhizine and its complexes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Jatrorrhizine – Knowledge and References. Retrieved from [Link]
-
Schramm, A., et al. (2017). Natural products modulating the hERG channel: heartaches and hope. Natural Product Reports, 34(5), 494-510. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory Effect of Jatrorrhizine from Phellodendron amurense in Lipopolysaccharide-stimulated Raw264.7 Cells. Retrieved from [Link]
-
National Library of Medicine. (2017). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. Retrieved from [Link]
-
Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
-
National Library of Medicine. (2013). Macrophage Inflammatory Assay. Retrieved from [Link]
-
Frontiers. (n.d.). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Retrieved from [Link]
-
National Library of Medicine. (2021). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Retrieved from [Link]
-
National Library of Medicine. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mutagenicity of five food additives in Ames/Salmonella/microsome test. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. Retrieved from [Link]
-
OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. Retrieved from [Link]
-
National Library of Medicine. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Retrieved from [Link]
-
YouTube. (2018, April 3). Ames test for the detection of potential mutagen. Retrieved from [Link]
-
National Library of Medicine. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
West Virginia University. (2023, May). WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 and IC20 values (µg/mL) of doxorubicin and idarubicin in K562 cell.... Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
-
MDPI. (2022). Treatment with Peanut Sprout Root Extract Alleviates Inflammation in a Lipopolysaccharide-Stimulated Mouse Macrophage Cell Line by Inhibiting the MAPK Signaling Pathway. Retrieved from [Link]
-
National Library of Medicine. (2009). Induction of diabetes by Streptozotocin in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). NCT05305547 | A Study to Compare S-217622 With Placebo in Non-Hospitalized Participants With COVID-19. Retrieved from [Link]
-
IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]
-
Charles River. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Pesticide Registration Toolkit. (n.d.). Short-term toxicity – 90-day oral (rodent). Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Study Details | NCT03116113 | A Clinical Trial of Retinal Gene Therapy for X-linked Retinitis Pigmentosa Using BIIB112. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ask-force.org [ask-force.org]
- 17. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 18. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. youtube.com [youtube.com]
- 21. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Jatrorrhizine: A Multifaceted Modulator of Central Nervous System Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Jatrorrhizine, a protoberberine isoquinoline alkaloid predominantly isolated from medicinal plants such as Coptis chinensis and Berberis species, has emerged as a promising bioactive compound with significant therapeutic potential for a range of central nervous system (CNS) disorders.[1][2][3][4] Historically utilized in traditional medicine for its diverse pharmacological properties, recent scientific investigations have begun to unravel the intricate molecular mechanisms underpinning its effects on the CNS. This guide provides a comprehensive technical overview of the multifaceted actions of jatrorrhizine, focusing on its neuroprotective, antidepressant, and potential disease-modifying properties. We will delve into the established signaling pathways modulated by jatrorrhizine, provide detailed experimental protocols for its investigation, and present a critical analysis of its therapeutic promise for conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.
Introduction: The Therapeutic Potential of a Natural Alkaloid
The quest for novel therapeutic agents for neurological disorders remains a paramount challenge in modern medicine.[5] Natural products, with their inherent structural diversity and biological activity, represent a rich reservoir for drug discovery.[6] Jatrorrhizine has garnered considerable attention due to its demonstrated efficacy in preclinical models of CNS pathologies.[1][2][3] Its ability to traverse the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic, further enhances its appeal as a viable drug candidate.[7] This guide aims to synthesize the current body of knowledge on jatrorrhizine's CNS effects, offering a granular perspective on its mechanisms of action and providing a framework for future research and development.
Neuroprotective Effects of Jatrorrhizine: A Multi-pronged Approach
A substantial body of evidence underscores the potent neuroprotective properties of jatrorrhizine, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][8] These effects are crucial in mitigating the neuronal damage characteristic of various neurodegenerative diseases and acute brain injuries like ischemic stroke.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathogenic factor in numerous neurological disorders.[9] Jatrorrhizine has been shown to effectively counteract oxidative damage through multiple mechanisms. In preclinical studies, jatrorrhizine pretreatment significantly inhibited hydrogen peroxide (H2O2)-induced neurotoxicity in rat cortical neurons.[10] This protective effect was associated with a marked reduction in malondialdehyde (MDA) and ROS production, alongside a restoration of mitochondrial membrane potential and ATP levels.[10] Furthermore, jatrorrhizine enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[10]
Experimental Protocol: Assessment of Antioxidant Activity of Jatrorrhizine in Primary Cortical Neurons
1. Cell Culture:
- Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.
- Plate neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
- Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 7 days in vitro (DIV).
2. Jatrorrhizine Treatment and Oxidative Insult:
- On DIV 7, pre-treat neurons with varying concentrations of jatrorrhizine (e.g., 5, 10, 20 µM) for 24 hours.
- Induce oxidative stress by exposing the cells to 50 µM H2O2 for 12 hours.
3. Measurement of Oxidative Stress Markers:
- Cell Viability: Assess using the MTT assay.
- ROS Production: Measure intracellular ROS levels using the 2',7'-dichlorofluorescein diacetate (DCFH-DA) assay.
- Lipid Peroxidation: Quantify MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
- Antioxidant Enzyme Activity: Measure SOD and GPx activity using commercially available kits.
4. Data Analysis:
- Perform statistical analysis using one-way ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Modulation of Inflammatory Pathways
Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Jatrorrhizine exerts potent anti-inflammatory effects in the CNS. It has been shown to prevent the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse brain endothelial cells.[1][3] This anti-inflammatory activity is, in part, mediated by the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ).[3]
Inhibition of Apoptotic Cell Death
Jatrorrhizine demonstrates significant anti-apoptotic activity, a crucial aspect of its neuroprotective profile. It effectively attenuates the reduction of the Bcl-2/Bax ratio and inhibits the activation of caspase-3, key mediators of the apoptotic cascade, in neurons subjected to oxidative stress.[10]
Table 1: Summary of Jatrorrhizine's Neuroprotective Mechanisms
| Mechanism of Action | Key Molecular Targets/Pathways | Experimental Model | Reference |
| Antioxidant | Increased SOD and GSH levels; Decreased ROS and MDA | Okadaic acid-induced cytotoxicity in HT22 cells; H2O2-induced injury in PC12 cells | [1] |
| Anti-inflammatory | Inhibition of IL-1β, TNF-α, and IL-6 expression; Upregulation of PPAR-γ | tert-butyl hydroperoxide-treated mouse brain endothelial cells | [3] |
| Anti-apoptotic | Upregulation of Bcl-2; Downregulation of Bax and cleaved caspase-3 | Okadaic acid-induced apoptosis in HT22 cells; H2O2-induced apoptosis in rat cortical neurons | [1][10] |
| MAPK Pathway Inhibition | Downregulation of p-ERK1/2, p-JNK, and p-p38 | Okadaic acid-induced cytotoxicity in HT22 cells | [1][3] |
| Akt/AMPK/eNOS Pathway | Upregulation of Akt, AMPK, and eNOS signaling | Diabetic rats with vascular endothelial dysfunction | [1] |
Antidepressant-like Activity: Targeting Monoamine Neurotransmission
Major depressive disorder is a debilitating psychiatric condition often associated with dysregulation of monoamine neurotransmitter systems.[11] Jatrorrhizine has exhibited promising antidepressant-like effects in preclinical models, primarily through its interaction with monoamine oxidase (MAO) and neurotransmitter transporters.
Inhibition of Monoamine Oxidase (MAO)
Jatrorrhizine is a potent inhibitor of MAO-A, with an IC50 value of 4 µM, which is significantly more potent than its structurally related alkaloid, berberine.[1] It also demonstrates non-competitive inhibition of MAO-B, albeit with a higher IC50 value of 62 mM.[1] By inhibiting MAO, jatrorrhizine can increase the synaptic availability of key neurotransmitters like serotonin and norepinephrine, which are central to mood regulation.[12][13]
Modulation of Neurotransmitter Transporters
Beyond MAO inhibition, jatrorrhizine has been shown to inhibit uptake-2 transporters, including organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[11] It effectively reduces the uptake of serotonin (5-HT) and norepinephrine (NE) mediated by hOCT2, hOCT3, and hPMAT.[11] This inhibition of neurotransmitter reuptake contributes to its antidepressant-like action, as demonstrated in the mouse tail suspension test.[11]
Diagram 1: Proposed Mechanism of Jatrorrhizine's Antidepressant Action
Caption: Jatrorrhizine mitigates Aβ-induced neuronal injury by upregulating miR-223-3p, which in turn inhibits HDAC4, leading to reduced apoptosis and oxidative stress.
Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. [14]The neuroprotective effects of jatrorrhizine, particularly its ability to reduce oxidative stress and astrogliosis, suggest its potential as an adjunct therapy for Parkinson's disease. [15][16]Its inhibition of MAO-B, although less potent than for MAO-A, could also contribute to preserving dopamine levels in the brain. [1]
Pharmacokinetics and Bioavailability: A Critical Consideration
Despite its promising pharmacological activities, jatrorrhizine exhibits low oral bioavailability, which may limit its clinical utility. [1][2]This is partly due to its low permeability and the influence of P-glycoprotein (P-gp) efflux. [3]Pharmacokinetic studies in rats have been conducted using various analytical methods to characterize its absorption, distribution, metabolism, and excretion. [3]Future research should focus on developing novel drug delivery systems or structural modifications to enhance the bioavailability of jatrorrhizine and facilitate its translation to the clinic.
Future Directions and Conclusion
Jatrorrhizine stands out as a natural compound with significant potential for the development of novel therapies for a spectrum of CNS disorders. Its pleiotropic mechanism of action, targeting oxidative stress, neuroinflammation, apoptosis, and neurotransmitter systems, makes it a particularly attractive candidate for complex diseases with multifactorial pathologies.
Key areas for future investigation include:
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of jatrorrhizine in human populations.
-
Bioavailability Enhancement: The development of strategies to improve the oral bioavailability of jatrorrhizine is crucial for its clinical translation.
-
Target Identification and Validation: Further studies are needed to precisely identify and validate the molecular targets of jatrorrhizine in the CNS.
-
Synergistic Combinations: Investigating the potential synergistic effects of jatrorrhizine with other therapeutic agents could lead to more effective treatment strategies.
References
-
Zhong, R., Chen, J., Chen, H., Liao, S., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Rolle, J., Asante, D. O., Kok-Fong, L., & Alolga, R. N. (2021). Jatrorrhizine: A review of its pharmacological effects. Journal of Pharmacy and Pharmacology, 73(4), 425-437. [Link]
-
Zhong, R., Chen, J., Chen, H., Liao, S., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Zhong, R., Chen, J., Chen, H., Liao, S., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
Luo, T., Shen, X. Y., Li, S., Ouyang, T., Mai, Q. A., & Wang, H. Q. (2017). The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons. CNS & Neurological Disorders - Drug Targets, 16(5), 617-623. [Link]
-
Duan, Y., & Chen, J. (2021). Jatrorrhizine can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis. European Review for Medical and Pharmacological Sciences, 25(10), 3847-3856. [Link]
-
Duan, Y., & Chen, J. (2021). Jatrorrhizine can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis. PubMed Central (PMC). [Link]
-
Luo, T., et al. (2013). The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons. PubMed. [Link]
-
Jiang, T., et al. (2015). Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons. PubMed. [Link]
-
Rolle, J., et al. (2021). Jatrorrhizine: a review of its pharmacological effects. PubMed. [Link]
-
Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Bentham Science. [Link]
-
A New Therapeutic Trend: Natural Medicine for Ameliorating Ischemic Stroke via PI3K/Akt Signaling Pathway. MDPI. [Link]
-
Wang, Y., et al. (2015). Jatrorrhizine reduces 5-HT and NE uptake via inhibition of uptake-2 transporters and produces antidepressant-like action in mice. Taylor & Francis Online. [Link]
-
Regulation of Neurotransmitters by the Gut Microbiota and Effects on Cognition in Neurological Disorders. PubMed Central. [Link]
-
Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications. PubMed Central. [Link]
-
Neurotransmitters Regulation and Food Intake: The Role of Dietary Sources in Neurotransmission. MDPI. [Link]
-
In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. MDPI. [Link]
-
Natural Products as Novel Medications for Parkinson's Disease. Encyclopedia.pub. [Link]
-
Khanam, S., Subitsha, A. J., & Sabu, S. (2020). Plants as a promising source for the treatment of parkinson disease: A systematic review. IP International Journal of Comprehensive and Advanced Pharmacology, 5(4), 158-166. [Link]
-
Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in Nutrition. [Link]
-
The Blood–Brain Barrier Permeability of 18β-Glycyrrhetinic Acid, a Major Metabolite of Glycyrrhizin in Glycyrrhiza Root, a Constituent of the Traditional Japanese Medicine Yokukansan. ResearchGate. [Link]
-
Herbal Drugs Used in The Treatment of Stroke. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Natural Phytochemicals as Novel Therapeutic Strategies to Prevent and Treat Parkinson's Disease: Current Knowledge and Future Perspectives. MDPI. [Link]
-
The Potentiality of Natural Products and Herbal Medicine as Novel Medications for Parkinson's Disease: A Promising Therapeutic Approach. MDPI. [Link]
-
Therapeutic targets of neuroprotection and neurorestoration in ischemic stroke: Applications for natural compounds from medicinal herbs. PubMed. [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Regulation of Neurotransmitters by the Gut Microbiota and Effects on Cognition in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotransmitters Regulation and Food Intake: The Role of Dietary Sources in Neurotransmission [mdpi.com]
- 14. Plants as a promising source for the treatment of parkinson disease: A systematic review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
A Technical Guide to Investigating Jatrorrhizine for Anti-Obesity and Hypolipidemic Properties
Abstract
The escalating global prevalence of obesity and associated metabolic disorders, such as hyperlipidemia and type 2 diabetes, necessitates the urgent discovery of novel therapeutic agents. Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants like Coptis chinensis, has emerged as a promising candidate due to its wide-ranging pharmacological activities.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the anti-obesity and hypolipidemic potential of jatrorrhizine. We delve into the core molecular mechanisms, including the modulation of central energy sensors and key transcription factors of lipid metabolism. This document outlines detailed, self-validating experimental protocols for both in vitro and in vivo models, emphasizing the causality behind methodological choices to ensure robust and reproducible findings.
Introduction: The Metabolic Challenge and a Natural Compound Solution
Obesity is a complex metabolic disease characterized by excessive adiposity and is a primary driver of hyperlipidemia, insulin resistance, and cardiovascular disease.[3][4] Current therapeutic strategies are often limited by efficacy or side effects, creating a significant unmet medical need. Natural products represent a vast reservoir of chemical diversity for drug discovery. Jatrorrhizine (JAT), an active component of traditional herbs, has demonstrated significant potential in preclinical models to ameliorate metabolic dysregulation.[5][6] Studies indicate that JAT can reduce body weight, decrease serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[3][5] This guide provides the scientific rationale and practical methodologies to rigorously evaluate these effects.
Core Mechanistic Hypotheses and Investigative Workflow
The therapeutic effects of jatrorrhizine appear to be multifactorial, targeting several key nodes of metabolic regulation. Our investigation will be built around three primary, interconnected hypotheses:
-
Inhibition of Adipogenesis and Lipogenesis: JAT interferes with the differentiation of pre-adipocytes into mature, lipid-storing adipocytes and suppresses the synthesis of new fatty acids.
-
Activation of Central Energy Sensing Pathways: JAT activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, to switch from anabolic (energy storage) to catabolic (energy expenditure) processes.
-
Modulation of Nuclear Receptors: JAT upregulates the activity of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key driver of fatty acid β-oxidation (fat burning).[3][5]
The following workflow provides a logical progression from cell-based mechanistic studies to whole-animal validation.
In Vitro Investigation I: Adipogenesis and Lipid Accumulation
The foundational anti-obesity effect of a compound is its ability to prevent the formation and expansion of fat cells. The 3T3-L1 pre-adipocyte cell line is the gold-standard in vitro model for this purpose, as it can be reliably differentiated into mature, lipid-laden adipocytes.[7][8]
Causality of Experimental Design
By inducing differentiation in the presence of varying concentrations of jatrorrhizine, we can directly quantify its impact on lipid accumulation. This assay serves as a primary screen and provides a direct visual and quantitative measure of the compound's effect on adiposity at a cellular level. Oil Red O (ORO) is a lipophilic dye; therefore, the intensity of the stain is directly proportional to the amount of intracellular triglycerides, providing a robust readout.
Protocol 3.1: 3T3-L1 Differentiation and Oil Red O Staining
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% Bovine Calf Serum. Plate cells in a 24-well plate and grow to 100% confluence (Day 0).
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (MDI). Add jatrorrhizine at desired concentrations (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., DMSO).[9]
-
Maturation (Day 2): Replace the medium with DMEM, 10% FBS, and 10 µg/mL Insulin, along with fresh jatrorrhizine or vehicle.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM and 10% FBS, including fresh jatrorrhizine or vehicle, until cells are fully differentiated (typically Day 8-10).
-
Fixation: Wash cells gently with Phosphate Buffered Saline (PBS). Fix with 10% formalin for 1 hour.
-
Oil Red O Staining: Wash fixed cells with water and then with 60% isopropanol. Allow to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 20 minutes.
-
Quantification: Wash the stained cells repeatedly with water to remove unbound dye.
-
Microscopy: Capture images for qualitative analysis.
-
Elution: Add 100% isopropanol to each well to elute the dye. Read the absorbance at 492 nm. Normalize the absorbance to the vehicle control group.
-
Anticipated Data Presentation
The quantitative data from the ORO elution should be summarized in a table to clearly demonstrate the dose-dependent effect of jatrorrhizine.
| Treatment Group | Jatrorrhizine (µM) | Relative Lipid Accumulation (AU @ 492nm) | % Inhibition |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| JAT | 1 | 0.85 ± 0.07 | 15% |
| JAT | 5 | 0.62 ± 0.06 | 38% |
| JAT | 10 | 0.41 ± 0.05 | 59% |
| JAT | 20 | 0.25 ± 0.04 | 75% |
| (Note: Data are representative examples for illustrative purposes.) |
In Vitro Investigation II: Core Molecular Mechanisms
After establishing a phenotype (reduced lipid accumulation), the next critical step is to elucidate the underlying molecular pathways. We will focus on the AMPK, PPAR-α, and SREBP-1c pathways.
AMPK Pathway Activation
AMPK is a cellular energy sensor. When activated (phosphorylated), it stimulates catabolic pathways like fatty acid oxidation and glycolysis while inhibiting anabolic pathways like lipogenesis. Its activation is a key therapeutic target for metabolic diseases.
Western blotting for the phosphorylated form of AMPK (p-AMPK at Thr172) relative to total AMPK is the definitive method to confirm its activation. An increased ratio of p-AMPK/Total AMPK provides direct evidence that jatrorrhizine engages this critical energy-regulating pathway.
-
Cell Treatment & Lysis: Treat 3T3-L1 adipocytes or HepG2 liver cells with jatrorrhizine for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-AMPK (Thr172) and total AMPK.
-
Secondary Antibody Incubation: Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-AMPK to total AMPK for each sample.
Gene Expression of Lipogenic and Oxidative Pathways
Jatrorrhizine's hypolipidemic effects are reportedly mediated by altering the expression of key metabolic genes.[3][5] Specifically, it is expected to downregulate lipogenic genes and upregulate genes involved in fatty acid oxidation.
Quantitative Real-Time PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels. By analyzing the expression of master regulators and their downstream targets, we can confirm the mechanistic link between jatrorrhizine treatment and the observed metabolic changes.
-
Lipogenesis: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcription factor for lipogenesis, with Fatty Acid Synthase (FAS) as a key target gene.[5] A decrease in their expression would validate an anti-lipogenic mechanism.
-
Fatty Acid Oxidation: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) drives fat burning, primarily in the liver, by upregulating genes like Carnitine Palmitoyltransferase 1A (CPT1A).[3][5] An increase in their expression would confirm a pro-catabolic effect.
-
Cell Treatment: Treat 3T3-L1 adipocytes or HepG2 cells with jatrorrhizine as in Protocol 4.1.
-
RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target genes (SREBP-1c, FAS, PPAR-α, CPT1A) and a stable reference gene (e.g., TBP, 36B4).[10][11]
-
Thermal Cycling: Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and the vehicle control.
Anticipated Data Presentation
| Gene Target | Pathway | Expected Change with Jatrorrhizine |
| SREBP-1c | Lipogenesis | ↓ Downregulation |
| FAS | Lipogenesis | ↓ Downregulation |
| PPAR-α | Fatty Acid Oxidation | ↑ Upregulation |
| CPT1A | Fatty Acid Oxidation | ↑ Upregulation |
| (Note: Table illustrates the hypothesized outcomes.) |
In Vivo Validation: High-Fat Diet-Induced Obesity Model
While in vitro data provides mechanistic insight, in vivo validation is essential to demonstrate therapeutic efficacy in a complex physiological system. The high-fat diet (HFD) induced obese mouse model is the most widely used and relevant preclinical model for studying obesity and hyperlipidemia.[12][13][14]
Causality of Experimental Design
This model mimics the key aspects of human metabolic syndrome, including weight gain, adiposity, dyslipidemia, and insulin resistance.[5] By treating HFD-fed mice with jatrorrhizine, we can assess its ability to reverse or attenuate these pathologies, providing strong evidence of its therapeutic potential. C57BL/6J is a commonly used mouse strain as it is particularly susceptible to developing diet-induced obesity.[12]
Protocol 5.1: HFD Mouse Study
-
Animal Acclimation: Acclimate male C57BL/6J mice (6-8 weeks old) for one week.
-
Diet Induction: Divide mice into two groups:
-
Treatment Phase: Once obesity and hyperlipidemia are established, divide the HFD group into:
-
HFD Vehicle: HFD + vehicle control (e.g., saline or 0.5% CMC-Na) via oral gavage daily.
-
HFD + JAT: HFD + jatrorrhizine (e.g., 50 mg/kg) via oral gavage daily for 4-6 weeks.[6]
-
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Testing (Final Week):
-
Oral Glucose Tolerance Test (OGTT): Fast mice for 6 hours, administer a glucose bolus (2 g/kg), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, administer an insulin bolus (0.75 U/kg), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sacrifice and Sample Collection:
-
Collect blood via cardiac puncture for serum lipid analysis (TC, TG, LDL-C, HDL-C).
-
Harvest and weigh tissues, including liver and various adipose depots (epididymal, subcutaneous).
-
Fix a portion of the liver and adipose tissue in formalin for histology (H&E and Oil Red O staining).
-
Snap-freeze remaining tissues in liquid nitrogen for subsequent molecular analysis (qPCR, Western Blot).
-
Anticipated Data Presentation
Key efficacy endpoints should be presented in a clear, tabular format.
| Parameter | Chow Control | HFD Vehicle | HFD + Jatrorrhizine |
| Final Body Weight (g) | 28.5 ± 1.5 | 45.2 ± 2.1 | 38.6 ± 1.8 |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 165 ± 15 | 110 ± 12 |
| Serum Total Cholesterol (mg/dL) | 110 ± 12 | 220 ± 20 | 175 ± 18 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| OGTT AUC | 1500 ± 150 | 3500 ± 300 | 2400 ± 250* |
| (Note: Data are representative examples. * indicates a statistically significant difference from HFD Vehicle.) |
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to investigating the anti-obesity and hypolipidemic properties of jatrorrhizine. By systematically progressing from cell-based mechanistic assays to a validated in vivo model, researchers can generate a comprehensive data package. Positive results from these studies would strongly support the rationale for further preclinical development, including toxicology studies and pharmacokinetic profiling, to advance jatrorrhizine as a potential therapeutic agent for managing metabolic syndrome. The multifaceted action of jatrorrhizine on key metabolic pathways like AMPK and PPARs suggests it could offer a holistic approach to treating the interconnected pathologies of obesity and hyperlipidemia.[3]
References
-
Zhang, Y., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. Available from: [Link]
-
Ma, H., et al. (2025). Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation. International Immunopharmacology. Available from: [Link]
-
Rolle, J., et al. (2021). Jatrorrhizine: A review of its pharmacological effects. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Yang, W., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Molecular Medicine Reports. Available from: [Link]
-
Wang, Y., et al. (2021). Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress. MDPI. Available from: [Link]
-
Taylor & Francis. (n.d.). Jatrorrhizine – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Kumar, S., et al. (2023). Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline. PubMed. Available from: [Link]
-
Wang, C., et al. (2020). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. PMC. Available from: [Link]
-
Soccio, R. E., et al. (2014). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine. Available from: [Link]
-
Majerowicz, D., et al. (2017). Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease. PubMed. Available from: [Link]
-
S, S., et al. (2018). An Overview on the Methods of Screening Antiobesity Activity. Research J. Pharm. and Tech. Available from: [Link]
-
Li, Y., et al. (2018). Selection of Suitable Reference Genes for Quantitative Real-Time PCR Normalization in Three Types of Rat Adipose Tissue. MDPI. Available from: [Link]
-
Wang, Y., et al. (2024). PPARγ-mediated amelioration of lipid metabolism abnormality by kaempferol. PubMed. Available from: [Link]
-
van den Bossche, L., et al. (2018). Diet-induced obesity murine model. Protocols.io. Available from: [Link]
-
Eom, T., et al. (2022). Anti-Obesity Effect of Dyglomera® Is Associated with Activation of the AMPK Signaling Pathway in 3T3-L1 Adipocytes and Mice with High-Fat Diet-Induced Obesity. MDPI. Available from: [Link]
-
MMPC-Live Protocols. (2023). Chronic High-Fat/Sugar Diet Feeding. MMPC.org. Available from: [Link]
-
Majerowicz, D., et al. (2017). (PDF) Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease. ResearchGate. Available from: [Link]
-
Hao, K., et al. (2023). Peroxisome Proliferator-Activated Receptor γ Regulates Lipid Metabolism in Sheep Trophoblast Cells through mTOR Pathway-Mediated Autophagy. ResearchGate. Available from: [Link]
-
Kumar, S., et al. (2023). Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline | Request PDF. ResearchGate. Available from: [Link]
-
de Medeiros, W. F., et al. (2024). Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. MDPI. Available from: [Link]
-
Wang, J., et al. (2018). [Jatrorrhizine regulates GLUTs with multiple manners for hypoglycemic effect in insulin-resistance 3T3-L1 adipocytes]. PubMed. Available from: [Link]
-
Rahman, M. A., et al. (2024). HFD-induced mouse model of obesity. Bio-protocol. Available from: [Link]
-
Chen, X., et al. (2014). Identification of suitable reference genes for quantitative RT-PCR during 3T3-L1 adipocyte differentiation. Spandidos Publications. Available from: [Link]
-
Hao, K., et al. (2023). Peroxisome Proliferator-Activated Receptor γ Regulates Lipid Metabolism in Sheep Trophoblast Cells through mTOR Pathway-Mediated Autophagy. PubMed Central. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress | MDPI [mdpi.com]
- 7. Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Jatrorrhizine regulates GLUTs with multiple manners for hypoglycemic effect in insulin-resistance 3T3-L1 adipocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
Methodological & Application
Selective Isolation of Jatrorrhizine from Coptis chinensis Rhizomes: A Detailed Protocol for Acid-Base Extraction
An Application Note for Researchers and Drug Development Professionals
Abstract
Jatrorrhizine, a protoberberine alkaloid present in Coptis chinensis (Huanglian), exhibits a wide spectrum of pharmacological activities, including anti-diabetic, antimicrobial, and anti-inflammatory properties.[1][2][3] Its therapeutic potential has driven the need for efficient and scalable purification methods. This application note provides a detailed protocol for the selective extraction and isolation of Jatrorrhizine from the powdered rhizomes of Coptis chinensis using the acid-base extraction method. This technique leverages the basicity of the alkaloid's nitrogenous structure to achieve separation from neutral and acidic plant metabolites. We will elucidate the chemical principles, provide a step-by-step experimental workflow, and discuss critical parameters to ensure high-yield, high-purity recovery of the target compound.
Introduction: The Chemical Rationale for Acid-Base Extraction
Coptis chinensis is a rich source of several bioactive alkaloids, including berberine, coptisine, palmatine, and jatrorrhizine.[4][5] Jatrorrhizine is an isoquinoline alkaloid distinguished by its quaternary ammonium structure, which imparts a permanent positive charge and specific solubility characteristics.[1][6]
The principle of acid-base extraction is elegantly simple and highly effective for separating basic compounds like alkaloids from a complex matrix.[7][8] The core of the method relies on the differential solubility of the alkaloid in its two forms:
-
Protonated Salt Form: In an acidic aqueous solution, the nitrogen atom in the Jatrorrhizine molecule is protonated, forming a salt (e.g., Jatrorrhizine hydrochloride or sulfate). This ionic salt is highly soluble in the aqueous phase and insoluble in non-polar organic solvents.[8][9]
-
Free Base Form: When the pH of the aqueous solution is raised with a base, the salt is neutralized, regenerating the Jatrorrhizine free base. This form is significantly less soluble in water but highly soluble in non-polar organic solvents.[10][11]
By systematically manipulating the pH of the extraction medium and performing liquid-liquid extractions with immiscible organic solvents, Jatrorrhizine can be selectively moved from the organic to the aqueous phase and back again, leaving behind impurities at each step.
Experimental Workflow Overview
The entire process can be visualized as a multi-stage purification funnel, where each step is designed to remove a specific class of impurities, progressively enriching the extract in Jatrorrhizine.
Caption: Workflow for Acid-Base Extraction of Jatrorrhizine.
Detailed Experimental Protocol
Materials and Reagents:
-
Dried Coptis chinensis rhizomes
-
Ethanol (95% and 70%)
-
Hydrochloric Acid (HCl), concentrated
-
Ammonia Solution (NH₄OH), concentrated
-
Ethyl Acetate
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
pH meter or pH indicator strips
-
Separatory funnel, glassware, rotary evaporator
Step 1: Initial Acidic Extraction of Total Alkaloids
-
Rationale: To extract the alkaloids from the plant matrix in their stable, water-soluble salt form. Using an acidified ethanol solution enhances the solubility of the alkaloid salts while also extracting other organic components.[9]
-
Preparation: Grind dried Coptis chinensis rhizomes into a fine powder (approx. 40-60 mesh) to maximize the surface area for extraction.[4][12]
-
Maceration: Weigh 100 g of the powdered rhizome and place it in a large flask. Add 1000 mL of 70% ethanol containing 0.5% HCl.
-
Extraction: Stopper the flask and macerate for 24 hours at room temperature with occasional shaking. Alternatively, for a more rapid extraction, perform reflux extraction at 60°C for 2-3 hours.
-
Filtration: Filter the mixture through cheesecloth or filter paper. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine: Pool all the filtrates. This is your crude alcoholic extract.
Step 2: Removal of Solvent and Non-Polar Impurities
-
Rationale: This step removes the ethanol and partitions the extract between an acidic aqueous phase and an organic phase. The protonated Jatrorrhizine remains in the aqueous layer, while non-basic, lipophilic compounds (fats, oils, chlorophyll) are removed into the organic solvent.[10][11]
-
Concentration: Concentrate the crude alcoholic extract using a rotary evaporator under reduced pressure until no ethanol remains. The result will be a thick, dark residue.
-
Acidification: Redissolve the residue in 500 mL of 1% aqueous HCl. Adjust the pH to 2-3 if necessary.
-
Defatting Wash: Transfer the acidic solution to a large separatory funnel. Add 250 mL of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Scientist's Note: Emulsion formation can be an issue. If an emulsion forms, it can be broken by gentle swirling, the addition of a small amount of brine (saturated NaCl solution), or by centrifugation.
-
-
Separation: Drain the lower aqueous layer (containing the Jatrorrhizine-HCl) into a clean flask. Discard the upper ethyl acetate layer, which contains the impurities.
-
Repeat: Repeat the wash with another 250 mL of ethyl acetate to ensure complete removal of non-polar impurities. Retain the final, clean aqueous layer.
Step 3: Liberation and Extraction of Jatrorrhizine Free Base
-
Rationale: By increasing the pH, the protonated alkaloid salt is converted back to its free base form, which is insoluble in water but soluble in organic solvents like chloroform. This allows for its selective extraction from the aqueous phase.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly add concentrated ammonia solution dropwise while stirring until the pH of the solution reaches 9-10. A precipitate may form as the alkaloids become insoluble.
-
Extraction: Transfer the basified solution to a separatory funnel. Add 250 mL of chloroform and shake vigorously for 3-5 minutes.
-
Separation: Allow the layers to separate. Drain the lower chloroform layer, which now contains the Jatrorrhizine free base, into a clean flask.
-
Repeat: Repeat the extraction of the aqueous layer with two more 250 mL portions of chloroform to maximize recovery. Combine all chloroform extracts.
Step 4: Final Isolation and Purification
-
Rationale: The combined organic extracts are dried to remove residual water, and the solvent is evaporated to yield the crude product. Recrystallization is a final purification step to obtain high-purity crystals.
-
Drying: Add a sufficient amount of anhydrous sodium sulfate to the combined chloroform extracts and swirl. Let it stand for 20-30 minutes until the solution is clear, indicating water has been removed.
-
Filtration: Filter off the sodium sulfate.
-
Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude Jatrorrhizine as a solid residue.
-
Recrystallization: For further purification, the crude product can be recrystallized. A published method involves crystallization from 50% acetonitrile to obtain Jatrorrhizine chloride.[13] Dissolve the crude extract in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying: Collect the crystals by filtration and dry them in a vacuum oven at a low temperature.
Quantitative Data and Quality Control
The success of the extraction should be monitored and validated. The following table provides expected parameters for this protocol.
| Parameter | Value / Method | Rationale |
| Starting Material | 100 g of dried, powdered C. chinensis rhizome | A standard batch size for laboratory-scale extraction. |
| Acidic Extraction pH | 2.0 - 3.0 | Ensures complete protonation of Jatrorrhizine into its salt form for retention in the aqueous phase. |
| Basic Extraction pH | 9.0 - 10.0 | Ensures complete conversion of the salt to the free base for efficient extraction into the organic solvent. |
| Expected Yield | 1.0 - 2.5 g of crude alkaloid extract | Yields can vary based on the quality and origin of the plant material.[14] |
| Purity Assessment | HPLC, TLC, Mass Spectrometry | High-Performance Liquid Chromatography (HPLC) is the standard for quantifying Jatrorrhizine and assessing purity against a reference standard. |
Conclusion
The acid-base extraction method is a robust and fundamentally sound technique for the selective isolation of Jatrorrhizine from Coptis chinensis. By carefully controlling the pH at each stage of the liquid-liquid partitioning, researchers can effectively separate the target alkaloid from other plant metabolites. This protocol provides a comprehensive, step-by-step guide that, when followed with attention to the critical parameters discussed, enables the reliable recovery of high-purity Jatrorrhizine for further pharmacological research and drug development endeavors.
References
-
Frontiers. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers. Retrieved from [Link]
-
MDPI. (n.d.). An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent. MDPI. Retrieved from [Link]
-
PubMed Central (PMC). (2021, August 13). Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Optimization of Extraction of Total Alkaloid Content from Rhizome Coptidis (Coptis chinensis Franch) using Response Surface Methodology. Retrieved from [Link]
-
MDPI. (n.d.). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Jatrorrhizine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN101928285A - A method for extracting main alkaloids in Coptidis rhizome.
-
PubMed Central (PMC). (n.d.). The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Jatrorrhizine. Retrieved from [Link]
-
Brieflands. (n.d.). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Oxford Academic. (2024, January 4). biosynthetic network for protoberberine production in Coptis chinensis. Retrieved from [Link]
-
Frontiers. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Retrieved from [Link]
-
PubMed. (2025, March 22). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of jatrorrhizine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Blood-Glucose-Lowering Effect of Coptidis Rhizoma Extracts From Different Origins via Gut Microbiota Modulation in db/db Mice. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Jatrorrhizine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Jatrorrhizine from Rhizoma Coptidis exerts an anti-obesity effect in db/db mice. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006, July 28). Questions regarding Alkaloid / Acid-Base Extractions. Retrieved from [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrorrhizine - Wikipedia [en.wikipedia.org]
- 4. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-Glucose-Lowering Effect of Coptidis Rhizoma Extracts From Different Origins via Gut Microbiota Modulation in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent [mdpi.com]
- 13. CN101928285A - A method for extracting main alkaloids in Coptidis rhizome - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Validated HPLC-PDA Method for the Robust Quantification of Jatrorrhizine in Complex Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a comprehensive and validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method for the simultaneous quantification of Jatrorrhizine. Jatrorrhizine, a protoberberine alkaloid found in medicinal plants like Coptis chinensis and Phellodendron amurense, is recognized for its wide-ranging pharmacological properties, including anti-inflammatory, anti-diabetic, and antimicrobial effects[1][2][3][4]. Accurate and reliable quantification of this bioactive compound is critical for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics. This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind methodological choices, and includes a complete validation procedure according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.
Foundational Principles: Why HPLC-PDA?
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture[5]. The separation is achieved by partitioning analytes between a solid stationary phase (packed into a column) and a liquid mobile phase. For a complex molecule like Jatrorrhizine, often present alongside structurally similar alkaloids such as berberine and palmatine in plant extracts, achieving clean separation is paramount[6][7].
The choice of a Photodiode Array (PDA) detector is a deliberate step to enhance the method's power and reliability. Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum (e.g., 190-400 nm) for every point in the chromatogram[8][9]. This provides two critical advantages:
-
Peak Purity Assessment: By comparing spectra across an eluting peak, any co-eluting impurities can be identified, ensuring the quantification is not skewed by interfering compounds[10].
-
Confident Peak Identification: The acquired spectrum of a peak in a sample can be compared against that of a known reference standard, adding a layer of confirmation beyond simple retention time matching[9].
This combination of chromatographic separation and spectral analysis makes HPLC-PDA an authoritative and robust technique for the quality control of complex samples like herbal formulations.
Experimental Design: Materials and Chromatographic Conditions
The reliability of any analytical method begins with the quality of its components and the optimization of its parameters. The following conditions have been selected to ensure optimal separation and detection of Jatrorrhizine from other common alkaloids.
Reagents and Materials
-
Jatrorrhizine Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Methanol (MeOH): HPLC grade.
-
Formic Acid: LC-MS grade.
-
Water: Ultrapure, Type I (18.2 MΩ·cm).
-
Sample Matrix: e.g., Dried rhizome of Coptis chinensis, powdered and sieved.
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and column thermostatting compartment.
-
Detector: Photodiode Array (PDA) Detector.
-
Data System: Chromatography Data System (CDS) software (e.g., Empower).
-
Ancillary Equipment: Analytical balance (0.01 mg readability), ultrasonic bath, vortex mixer, centrifuge, 0.22 µm syringe filters.
Optimized Chromatographic Conditions
The selection of a C18 column is based on its wide applicability and effectiveness in reversed-phase chromatography for separating moderately polar compounds like protoberberine alkaloids[11]. The use of an acidified mobile phase (0.05% formic acid) is crucial; it protonates the tertiary amine in the alkaloid structure, which improves peak shape and reduces tailing by minimizing interactions with residual silanol groups on the stationary phase. A gradient elution is employed to ensure that both less retained and more retained compounds are eluted as sharp peaks within a reasonable timeframe.
| Parameter | Optimized Setting | Rationale |
| Analytical Column | Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm)[11] | Provides excellent resolving power for isoquinoline alkaloids. |
| Mobile Phase A | 0.05% Formic Acid in Water | Acidification improves peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Program | 0-15 min: 20-40% B; 15-25 min: 40-60% B; 25-30 min: 60-20% B | Ensures separation of Jatrorrhizine from other matrix components and related alkaloids. |
| Flow Rate | 1.0 mL/min[11][12] | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 10 µL[11] | A small volume minimizes potential for column overloading. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| PDA Detection | Quantification Wavelength: 345 nmScan Range: 190–400 nm[8] | 345 nm is a common absorption maximum for Jatrorrhizine, providing good sensitivity[12]. Full scan allows for peak purity and identity verification. |
Detailed Analytical Protocols
Adherence to a precise protocol is essential for reproducibility. The following steps outline the entire workflow from solution preparation to data acquisition.
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of Jatrorrhizine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.
-
Working Standard Preparation: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol. These solutions should be prepared fresh daily.
Protocol 2: Sample Preparation from Herbal Matrix
The goal of sample preparation is to quantitatively extract the analyte of interest from the complex sample matrix while removing interfering substances. Ultrasonic extraction is a highly efficient method for this purpose[13].
-
Weighing: Accurately weigh 0.5 g of powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of 70% methanol to the tube. Vortex for 1 minute to ensure the sample is fully wetted.
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[13][14].
Caption: Workflow for Quantification of Jatrorrhizine.
Method Validation: Ensuring a Self-Validating System
To ensure the method is reliable, accurate, and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[15]. This process establishes, through documented evidence, that the analytical procedure's performance characteristics meet the requirements for the intended analytical applications[5][16].
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal measured is unequivocally from Jatrorrhizine, free from interference from matrix components, impurities, or degradation products. | Peak purity index > 0.995. Baseline resolution from adjacent peaks. |
| Linearity | To verify that the instrument response is directly proportional to the analyte concentration over a given range[17]. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To confirm the interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | As defined by linearity, accuracy, and precision studies. |
| Accuracy | To determine the closeness of the test results to the true value. Assessed via recovery studies by spiking a blank matrix with known amounts of standard. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[17]. | Signal-to-Noise Ratio (S/N) of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C column temp, ±0.1 mL/min flow rate). | RSD of results should remain ≤ 2%. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | - Inadequate column equilibration.- Change in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Equilibrate column for at least 30 minutes.- Prepare fresh mobile phase daily.- Use a guard column; replace the analytical column if necessary.- Ensure the column oven is stable at the set temperature. |
| Poor Peak Shape (Tailing) | - Column overload.- Secondary interactions with silanols.- Mismatched solvent between sample and mobile phase. | - Dilute the sample.- Ensure mobile phase pH is sufficiently low (e.g., < 3.5).- Dissolve the final sample in the initial mobile phase if possible. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Detector lamp failing. | - Degas mobile phase thoroughly.- Flush the system with a strong solvent (e.g., 100% ACN).- Check lamp energy and replace if necessary. |
| Low Peak Response | - Incorrect injection volume.- Sample degradation.- Leak in the system. | - Check autosampler settings and syringe.- Use fresh standards/samples; store appropriately.- Perform a system pressure test and check fittings. |
References
-
Wang, J., Wang, L., Lou, G.-H., Dai, G.-H., & Wu, C.-S. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Kim, H.-J., Lee, J.-H., Kim, Y.-S., & Lee, J. (2020). HPLC–PDA and LC–MS/MS Analysis for the Simultaneous Quantification of the 14 Marker Components in Sojadodamgangki-Tang. Molecules, 25(22), 5437. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of berberine, coptisine, palmatine, jatrorrhizine,.... [Link]
-
ResearchGate. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
Shimadzu. (n.d.). Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. [Link]
-
ResearchGate. (n.d.). a. UHPLC-PDA chromatogram with detection alkaloids compounds (1-6) at.... [Link]
-
Jo, Y. H., Kim, S. B., & Ma, J. Y. (2020). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 25(18), 4210. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Lee, S., Kim, J., & Lim, W. (2022). Jatrorrhizine Isolated from Phellodendron amurense Improves Collagen Homeostasis in CCD-986sk Human Dermal Fibroblast Cells. Molecules, 27(19), 6613. [Link]
-
Waters Corporation. (2024). Chromatographic Separation and Photodiode Array Identification of Synthetic Industrial Dyes in Foods, Beverages, Over the Counter (OTC) Drugs, and Cosmetics. [Link]
-
Taylor & Francis Online. (n.d.). Determination of Coptis Chinensis Franch and Phellodendron Amurense Rupr in Qingwei-Huanglian Wan by Pls-HPLC Method. [Link]
-
AKJournals. (2021). ACHROM-2021.00960_proof 412..421. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Hindawi. (n.d.). UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Simultaneous Quantification of Berberine and Curcumin in Combined Extract Form and Polyherbal Marketed Formulation. [Link]
-
Waters Corporation. (2024). Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With Photodiode Array (PDA) Detector. [Link]
-
Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
-
ACS Publications. (n.d.). Analysis of Ancient Dyed Chinese Papers by High-Performance Liquid Chromatography. [Link]
-
MDPI. (2021). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. [Link]
-
ResearchGate. (2024). (PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]
-
Oxford Academic. (2024). biosynthetic network for protoberberine production in Coptis chinensis. [Link]
-
MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
-
Journal of Medicinal Plants Studies. (n.d.). Simultaneous quantification of protoberberine and aporphine alkaloids in different plant parts of Coscinium fenestratum (Gaertner). [Link]
-
ResearchGate. (2020). (PDF) COMBINATION UV-VIS SPECTROSCOPY AND PARTIAL LEAST SQUARE FOR DETECTING ADULTERATION PARACETAMOL AND PIROXICAM IN TRADITIONAL MEDICINES. [Link]
-
LabRulez LCMS. (n.d.). SPECTRAL ANALYSIS OF BROAD SPECTRUM SUNSCREENS USING HPLC AND A PHOTODIODE ARRAY DETECTOR. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Galaxy Publication. (n.d.). Online Analysis of Chinese Medicine Pharmaceutical Processes Using a Miniature Mass Spectrometer. [Link]
-
Frontiers. (2022). The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry. [Link]
-
ResearchGate. (n.d.). (PDF) Development of validated UHPLC–PDA with ESI–MS-MS method for concurrent estimation of magnoflorine, berbamine, columbamine, jatrorrhizine, palmatine and berberine in Berberis aristata. [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
Application Note: Identification of In Vivo Jatrorrhizine Metabolites using LC-MS/MS
<
Abstract
This application note provides a comprehensive guide for the identification and structural elucidation of in vivo metabolites of Jatrorrhizine using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants, is garnering significant interest for its diverse pharmacological activities.[1][2][3] Understanding its metabolic fate is crucial for comprehending its mechanism of action, pharmacokinetic profile, and potential toxicity. This document outlines detailed protocols for sample preparation from various biological matrices, optimized LC-MS/MS parameters, and robust data analysis strategies to facilitate the successful identification of Jatrorrhizine metabolites in a research or drug development setting.
Introduction
Jatrorrhizine is a bioactive isoquinoline alkaloid with a wide array of demonstrated pharmacological effects, including anti-diabetic, antimicrobial, and anticancer properties.[1][2] As with any xenobiotic, the in vivo biotransformation of Jatrorrhizine can significantly impact its efficacy and safety. The metabolic processes, primarily occurring in the liver and intestines, can lead to the formation of metabolites with altered biological activity or toxicity profiles. Therefore, a thorough characterization of these metabolites is a critical step in the preclinical and clinical development of Jatrorrhizine-based therapeutics.
LC-MS/MS has emerged as the gold standard for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[4][5][6] This application note details a robust workflow, from sample collection to data interpretation, for the comprehensive analysis of Jatrorrhizine metabolism.
Predicted Metabolic Pathways of Jatrorrhizine
The primary metabolic reactions for Jatrorrhizine in vivo include hydroxylation, methylation, demethylation, and dehydrogenation.[4] Glucuronidation has also been identified as a significant metabolic pathway.[7] Understanding these transformations is key to predicting and identifying potential metabolites.
Caption: Predicted metabolic pathways of Jatrorrhizine.
Experimental Workflow
The overall experimental workflow for the identification of Jatrorrhizine metabolites is a multi-step process that requires careful execution to ensure data quality and reliability.
Caption: Overall experimental workflow.
Materials and Methods
Reagents and Materials
-
Jatrorrhizine standard (≥98% purity)
-
Acetonitrile, Methanol, and Water (LC-MS grade)
-
Formic acid (≥98%)
-
Internal Standard (IS), e.g., Psoralen[8]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrices (plasma, urine, feces) from dosed and control animals
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source
Detailed Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences and enrich the analytes of interest.[9]
Protocol for Plasma Samples:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Internal Standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine and Feces Samples (Solid Phase Extraction - SPE):
-
Homogenize fecal samples with purified water (1:5, w/v). Centrifuge and collect the supernatant.
-
Dilute urine samples 1:1 with purified water.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for plasma samples.[4]
LC-MS/MS Analysis
Chromatographic separation and mass spectrometric detection parameters must be optimized for Jatrorrhizine and its potential metabolites.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for untargeted) and MRM (for targeted) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Exemplary MRM Transitions for Jatrorrhizine and Predicted Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Jatrorrhizine | 338.1 | 322.1, 294.1 | 25, 40 |
| Hydroxylated Jatrorrhizine | 354.1 | 338.1, 323.1 | 25, 40 |
| Methylated Jatrorrhizine | 352.1 | 337.1, 322.1 | 25, 40 |
| Demethylated Jatrorrhizine | 324.1 | 308.1, 280.1 | 25, 40 |
| Glucuronidated Jatrorrhizine | 514.2 | 338.1 | 30 |
Note: These are predicted values and should be optimized experimentally.
Data Analysis and Metabolite Identification
A systematic approach is required to confidently identify metabolites from complex biological data.[6][11]
Caption: Data analysis workflow for metabolite identification.
Strategy for Identification:
-
Full Scan Data Mining: Analyze the full scan data to find potential metabolite peaks that are present in the dosed samples but absent or at very low levels in the control samples.
-
Predicted Metabolite Search: Use the predicted masses of potential metabolites (from Table 2) to perform extracted ion chromatograms (EICs).
-
MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug, Jatrorrhizine.[12][13] Common fragmentation pathways and neutral losses (e.g., loss of H₂O, CH₃, CO) can provide strong evidence for the metabolite's structure.
-
Confirmation: If available, compare the retention time and MS/MS spectra with those of a synthesized authentic standard for unambiguous identification.
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the in vivo identification of Jatrorrhizine metabolites. By combining optimized sample preparation, high-resolution chromatography and mass spectrometry, and systematic data analysis, researchers can gain critical insights into the metabolic fate of this promising natural product. This information is invaluable for advancing our understanding of its pharmacology and for supporting its development as a potential therapeutic agent. The successful application of these protocols will contribute to a more comprehensive safety and efficacy profile for Jatrorrhizine.
References
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PMC. [Link]
-
LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine. PubMed. [Link]
-
Pharmacokinetics and metabolism of jatrorrhizine, a gastric prokinetic drug candidate. Biopharmaceutics & Drug Disposition. [Link]
-
Metabolic profiling analysis of berberine, palmatine, jatrorrhizine, coptisine and epiberberine in zebrafish by ultra-high performance liquid chromatography coupled with LTQ Orbitrap mass spectrometer. Taylor & Francis Online. [Link]
-
Integration of Knowledge-Based Metabolic Predictions with Liquid Chromatography Data-Dependent Tandem Mass Spectrometry for Drug Metabolism Studies: Application to Studies on the Biotransformation of Indinavir. ACS Publications. [Link]
-
A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription. Hindawi. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. PubMed. [Link]
-
Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode. SCIRP. [Link]
-
Development and validation of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]
-
Full MS spectra and MS/MS spectra of metabolite 205 (jatrorrhizine)... ResearchGate. [Link]
-
Proposed metabolic pathway of jatrorrhizine (P3) in Rhizoma... ResearchGate. [Link]
-
LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract. MDPI. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University. [Link]
-
Rapid LC-MS/MS method for determination of scopolamine in human plasma. Pharmacia. [Link]
-
LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]
-
Pharmacokinetics and metabolism of jatrorrhizine, a gastric... ResearchGate. [Link]
-
Jatrorrhizine: a review of its pharmacological effects. Oxford Academic. [Link]
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. NIH. [Link]
-
Post-acquisition data mining techniques for LC–MS/MS-acquired data in drug metabolite identification. Bioanalysis Zone. [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
-
Creation of a Plant Metabolite Spectral Library for Untargeted and Targeted Metabolomics. MDPI. [Link]
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of jatrorrhizine, a gastric prokinetic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Protocol for MTT assay to determine Jatrorrhizine cytotoxicity
Application Note & Protocol
Topic: Protocol for MTT Assay to Determine Jatrorrhizine Cytotoxicity Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying the Cytotoxic Potential of Jatrorrhizine
Jatrorrhizine (JAT), a protoberberine isoquinoline alkaloid found in medicinal plants like Coptis chinensis, has garnered significant attention for its diverse pharmacological activities, including anticancer properties.[1][2] Preliminary studies have demonstrated its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, such as colorectal carcinoma and leukemia.[3][4] The mechanism often involves a mitochondrion-dependent pathway, making mitochondrial function a key indicator of its cytotoxic effect.[4]
This application note provides a comprehensive, field-tested protocol for assessing the cytotoxicity of Jatrorrhizine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust and widely used colorimetric method to evaluate a cell population's metabolic activity, which, in turn, serves as an indicator of cell viability and proliferation.[5][6] The principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative determination of cytotoxicity.
We will delve into the step-by-step methodology, the rationale behind critical experimental choices, data analysis for determining the half-maximal inhibitory concentration (IC50), and essential troubleshooting insights to ensure data integrity and reproducibility.
The Scientific Rationale: Why the MTT Assay is Suited for Jatrorrhizine
The selection of a cytotoxicity assay should be guided by the compound's mechanism of action. Jatrorrhizine has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential in leukemia K562 cells.[4] This direct impact on mitochondrial function makes the MTT assay, which relies on the activity of mitochondrial enzymes, a particularly relevant and sensitive method for detecting Jatrorrhizine-induced cell death.
Below is a diagram illustrating the proposed cytotoxic pathway of Jatrorrhizine, leading to the inhibition of mitochondrial activity that is measured by the MTT assay.
Caption: Proposed mechanism of Jatrorrhizine-induced cytotoxicity.
Detailed Protocol: MTT Assay for Jatrorrhizine
This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be required for suspension cells.
Part 1: Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCT-116, HT-29, K562).
-
Jatrorrhizine (JAT): High-purity powder.
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance at 570 nm)
-
Calibrated multichannel pipette
-
Sterile 96-well flat-bottom plates
-
Part 2: Experimental Workflow
The entire experimental process, from cell preparation to data analysis, is outlined below.
Caption: Step-by-step workflow for the Jatrorrhizine MTT cytotoxicity assay.
Part 3: Step-by-Step Methodology
1. Cell Seeding:
-
Rationale: Achieving a consistent, sub-confluent cell monolayer is critical for reproducible results. Over- or under-seeding can significantly impact metabolic rates and drug sensitivity.[7]
-
Action: Trypsinize and count adherent cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well in 100 µL of medium).
-
Pro-Tip: To minimize the "edge effect," where wells on the perimeter of the plate evaporate faster, fill the outer wells with 200 µL of sterile PBS or medium and do not use them for experimental data.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
2. Preparation and Application of Jatrorrhizine:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC50 can be derived. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Action: Prepare a concentrated stock solution of Jatrorrhizine (e.g., 10-50 mM) in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the respective Jatrorrhizine concentrations.
-
Crucial Controls:
- Untreated Control: Cells treated with culture medium only (represents 100% viability).
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used in the highest JAT treatment group.
- Blank Control: Wells with medium only (no cells) to measure background absorbance.
3. Incubation:
-
Rationale: The incubation period determines the duration of drug exposure. Typical time points are 24, 48, or 72 hours to assess both acute and long-term cytotoxic effects.
-
Action: Return the plate to the incubator for the desired time period (e.g., 48 hours).
4. MTT Addition and Incubation:
-
Rationale: During this step, viable cells with active mitochondria will reduce the MTT. The incubation time must be long enough for formazan crystals to form but short enough to avoid MTT-induced toxicity.[8]
-
Action: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. Visually inspect the wells under a microscope to confirm the formation of purple formazan crystals within the cells.
5. Solubilization of Formazan:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement. Incomplete solubilization is a common source of error.
-
Action: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature, protected from light, to ensure complete dissolution.
6. Data Acquisition:
-
Rationale: The absorbance of the solubilized formazan solution is measured to quantify cell viability.
-
Action: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise, though it is not always necessary.
Data Analysis and Interpretation
1. Calculation of Cell Viability:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
2. Determination of IC50:
-
The IC50 is the concentration of Jatrorrhizine that reduces cell viability by 50%.
-
Plot % Cell Viability (Y-axis) against the log of the Jatrorrhizine concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[9][10] Software like GraphPad Prism or specialized Excel templates are recommended for this purpose.[11] The software will directly calculate the IC50 value from the curve.
Quantitative Data Summary
The following table provides a hypothetical example of experimental data and calculated values to guide researchers.
| Jatrorrhizine (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Blank | 0.052 | 0.000 | N/A |
| Untreated Control | 1.252 | 1.200 | 100.0% |
| 1 | 1.198 | 1.146 | 95.5% |
| 5 | 1.036 | 0.984 | 82.0% |
| 10 | 0.820 | 0.768 | 64.0% |
| 25 | 0.646 | 0.594 | 49.5% |
| 50 | 0.388 | 0.336 | 28.0% |
| 100 | 0.172 | 0.120 | 10.0% |
In this example, the IC50 would be calculated via non-linear regression and is expected to be near 25 µM.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effect.[12] | Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.[7] |
| High background in blank wells | Contamination of medium; Phenol red interference; MTT solution degraded by light. | Use fresh, sterile medium. Use phenol red-free medium for the MTT incubation step. Store MTT reagent protected from light.[13] |
| Low absorbance readings overall | Cell number too low; Insufficient MTT incubation time; Cells are not healthy.[12] | Optimize initial cell seeding density. Increase MTT incubation time after confirming formazan formation with a microscope. Ensure proper cell culture conditions. |
| Compound Interference | Jatrorrhizine is a colored compound; it may directly reduce MTT. | Run a control plate with Jatrorrhizine in cell-free medium to see if it contributes to the absorbance reading or reduces MTT chemically.[14] |
References
-
Zhong, Y., Chen, B., Chen, B., Liao, X., Li, C., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]
-
Wang, J., Wang, L., Lou, W., et al. (2019). Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis via suppressing Wnt/β-catenin signaling pathway. Drug Design, Development and Therapy, 13, 2397–2411. [Link]
-
Zhang, Q., Wang, H., Zhang, Y., & Liu, Y. (2015). Study on jatrorrhizine inducing K562 cells apoptosis. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 40(15), 3041-3045. [Link]
-
ResearchGate. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
Zhong, Y., Chen, B., Chen, B., Liao, X., Li, C., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed, 35046831. [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2021). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural.... [Link]
-
Cell Genuity. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Reddit. (2022). struggling with MTT assay. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
ResearchGate. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
-
National Center for Biotechnology Information. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. reddit.com [reddit.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. m.youtube.com [m.youtube.com]
- 12. atcc.org [atcc.org]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Determination of Jatrorrhizine Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method
Introduction: The Imperative for Standardized Susceptibility Testing of Jatrorrhizine
Jatrorrhizine, a protoberberine alkaloid found in plants such as Coptis chinensis (Huang Lian), has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1][2][3] It has demonstrated inhibitory activity against a range of pathogens, including bacteria and fungi.[1][2] Notably, it has shown potential in combating resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), not necessarily through potent direct killing, but by modifying resistance mechanisms, such as inhibiting efflux pumps.[4][5] As research into natural antimicrobial agents accelerates in response to the global challenge of antimicrobial resistance, the need for standardized, reproducible methods to quantify their efficacy is paramount.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental metric for assessing antimicrobial potency. The broth microdilution method is a globally recognized reference standard for determining MIC values, endorsed by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of the broth microdilution method for the accurate and reliable determination of Jatrorrhizine's MIC. The protocols herein are synthesized from established international standards and adapted to address the specific chemical properties of Jatrorrhizine, ensuring scientific integrity and fostering inter-laboratory reproducibility.
Principle of the Method
The broth microdilution assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. This is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and replicates. Following incubation under controlled conditions, the plates are examined for visible turbidity. The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
The causality behind this method is straightforward: if the concentration of Jatrorrhizine is sufficient to inhibit essential cellular processes of the microorganism, its proliferation will be halted, resulting in a clear well. Conversely, sub-inhibitory concentrations will permit growth, leading to a turbid well. This binary visual endpoint, while simple, is a powerful indicator of antimicrobial efficacy.
Materials and Reagents
Essential Reagents
-
Jatrorrhizine (hydrochloride salt recommended for solubility)
-
Solvent for Jatrorrhizine (e.g., Dimethyl sulfoxide (DMSO), sterile deionized water)[7]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bacterial strains (target organisms and quality control strains)
-
Resazurin sodium salt (optional, for viability indication)
Equipment and Consumables
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Spectrophotometer or McFarland Densitometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the generated MIC data.
Preparation of Jatrorrhizine Stock Solution
The accurate preparation of the antimicrobial stock solution is the foundation of the entire assay. Errors at this stage will propagate through all subsequent dilutions.
-
Solubilization: Jatrorrhizine hydrochloride is soluble in water and ethanol.[7] However, for consistency, using a small volume of DMSO to initially dissolve the compound followed by dilution in broth is a common practice for natural products.
-
Causality: DMSO is a potent aprotic solvent that can dissolve a wide range of hydrophobic and hydrophilic compounds. Using a minimal amount is crucial as high concentrations (>2%) can exhibit antimicrobial activity or affect bacterial growth, confounding the results.[4]
-
-
Calculation: Accurately weigh a known amount of Jatrorrhizine powder. Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).
-
Procedure:
-
Aseptically weigh the Jatrorrhizine powder.
-
Dissolve in the chosen solvent. If using DMSO, ensure the final concentration in the test wells does not exceed a non-inhibitory level (typically ≤1%).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
-
Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is critical for reproducibility. The final inoculum density in the test wells must be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Strain Revitalization: From a frozen stock or fresh culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Subculture: Transfer the colonies to a tube of Tryptic Soy Broth (TSB) or other suitable growth medium.
-
Incubation: Incubate the broth culture at 35°C ± 2°C until it reaches the log phase of growth, often indicated by visible turbidity equivalent to a 0.5 McFarland standard.
-
Expertise Insight: A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL for E. coli. This must be verified for other organisms.
-
-
Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a densitometer.
-
Final Dilution: Prepare a 1:100 dilution of the standardized suspension (e.g., 0.1 mL into 9.9 mL of CAMHB). This will be the working inoculum suspension.
Broth Microdilution Assay Workflow
The following steps should be performed in a biological safety cabinet to maintain sterility.
Caption: Workflow for Jatrorrhizine MIC determination.
-
Plate Mapping: Design a plate map. Typically, columns 1-10 are for the Jatrorrhizine serial dilution, column 11 serves as the growth control (broth + inoculum, no drug), and column 12 is the sterility control (broth only).
-
Broth Dispensing: Using a multichannel pipette, dispense 50 µL of sterile CAMHB into all 96 wells of the microtiter plate.
-
Jatrorrhizine Addition & Dilution:
-
Add an additional 50 µL of CAMHB to column 12 (sterility control).
-
Prepare a working solution of Jatrorrhizine at twice the highest desired final concentration.
-
Add 100 µL of this 2x Jatrorrhizine solution to the wells in column 1. The total volume in column 1 is now 150 µL.
-
Using a multichannel pipette set to 50 µL, mix the contents of column 1 by pipetting up and down several times.
-
Transfer 50 µL from column 1 to column 2.
-
Repeat this serial dilution process across the plate to column 10.
-
After mixing column 10, discard the final 50 µL. This creates a 2-fold dilution series.
-
-
Inoculation:
-
Dispense 50 µL of the final working inoculum (prepared in step 4.2) into wells in columns 1 through 11.
-
Do not add inoculum to column 12.
-
The final volume in wells 1-11 is now 100 µL. The inoculum has been diluted 1:2, and the Jatrorrhizine concentrations have been halved to their final test concentrations.
-
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Quality Control: The Self-Validating System
Trustworthiness in MIC testing relies on robust quality control. This ensures the reagents, inoculum, and procedure are performing as expected.
-
Sterility Control (Column 12): This well contains only broth. It must remain clear. Turbidity indicates contamination of the medium or reagents.
-
Growth Control (Column 11): This well contains broth and the bacterial inoculum but no Jatrorrhizine. It must show adequate, unambiguous growth (turbidity). Lack of growth invalidates the test.
-
Reference Strains: Concurrently test a reference QC strain with a known MIC range for a standard antibiotic. This validates the entire testing system. Recommended QC strains include:
Table 1: Example Jatrorrhizine Dilution Scheme
| Column | Jatrorrhizine Conc. (µg/mL) | CAMHB (µL) | Inoculum (µL) | Final Volume (µL) |
| 1 | 256 | 50 | 50 | 100 |
| 2 | 128 | 50 | 50 | 100 |
| 3 | 64 | 50 | 50 | 100 |
| 4 | 32 | 50 | 50 | 100 |
| 5 | 16 | 50 | 50 | 100 |
| 6 | 8 | 50 | 50 | 100 |
| 7 | 4 | 50 | 50 | 100 |
| 8 | 2 | 50 | 50 | 100 |
| 9 | 1 | 50 | 50 | 100 |
| 10 | 0.5 | 50 | 50 | 100 |
| 11 | 0 (Growth Control) | 50 | 50 | 100 |
| 12 | 0 (Sterility Control) | 100 | 0 | 100 |
Interpretation of Results
After incubation, visually inspect the microtiter plate against a dark, non-reflective background.
-
Reading the MIC: The MIC is the lowest concentration of Jatrorrhizine that shows complete inhibition of visible growth. This is observed as the first clear well in the dilution series.
-
Common Pitfalls:
-
Trailing endpoints: A small button of growth at the bottom of the well may be observed. The CLSI M07 document provides guidance on ignoring this in certain cases.
-
Color of Jatrorrhizine: Jatrorrhizine solutions can be yellow. This intrinsic color should not be mistaken for turbidity. Compare test wells to the sterility control well containing only broth and the highest drug concentration.
-
Use of Resazurin: For difficult-to-read endpoints, a viability indicator like resazurin can be added. Resazurin (blue) is reduced by metabolically active cells to resorufin (pink). The MIC is the lowest concentration where the blue color is retained.
-
Table 2: Example MIC Results for Jatrorrhizine
| Organism | Jatrorrhizine MIC (µg/mL) | Source |
| Staphylococcus aureus (MRSA) | 64 | Yu, et al., 2019[4][5] |
| Candida albicans SC5314 | 256 | Liu, et al., 2020[1][2] |
| Candida tropicalis | 125 | Slobodníková, et al., 2004[1][2] |
| Coagulase-negative staphylococci | 100 - 250 | Slobodníková, et al., 2004[1][2] |
Conclusion and Further Applications
The broth microdilution method, when performed with meticulous attention to detail and robust quality controls, provides a reliable and standardized means of determining the MIC of Jatrorrhizine. This foundational data is critical for a variety of subsequent research and development activities, including:
-
Spectrum of Activity Studies: Testing Jatrorrhizine against a broad panel of clinically relevant microorganisms.
-
Synergy Testing: Using checkerboard assays to investigate synergistic or antagonistic interactions between Jatrorrhizine and conventional antibiotics.[4]
-
Mechanism of Action Studies: Providing a quantitative basis for further investigations into how Jatrorrhizine inhibits microbial growth.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: MIC values are essential inputs for models that predict the in vivo efficacy of an antimicrobial agent.
By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of Jatrorrhizine's therapeutic potential.
Caption: Logical flow from inputs to validated MIC data.
References
-
Yu, H., et al. (2019). Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus. Experimental and Therapeutic Medicine, 18(5), 3715–3722. Available at: [Link]
-
Pan, W., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 796395. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
-
European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. EUCAST. Available at: [Link]
-
Li, J., et al. (2023). Jatrorrhizine inhibits Piezo1 activation and reduces vascular inflammation in endothelial cells. Biomedicine & Pharmacotherapy, 163, 114755. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2024).
- European Committee on Antimicrobial Susceptibility Testing. (2025). Recommendations for modifications to the ISO broth microdilution MIC method. EUCAST.
-
Pan, W., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 27, 2026, from [Link]
-
RayBiotech. (n.d.). Jatrorrhizine Hydrochloride. Retrieved January 27, 2026, from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved January 27, 2026, from [Link]
-
Lee, W. G., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–565. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Media Preparation. EUCAST. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5345–5347. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Jatrorrhizine – Knowledge and References. Retrieved January 27, 2026, from [Link]
-
Microbiologics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 27, 2026, from [Link]
-
Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507–1512. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. CLSI.
-
Wang, Y., et al. (2019). Jatrorrhizine reduces 5-HT and NE uptake via inhibition of uptake-2 transporters and produces antidepressant-like action in mice. Pharmaceutical Biology, 57(1), 110–117. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of jatrorrhizine. Retrieved January 27, 2026, from [Link]
-
Spandidos Publications. (2019). Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus. Retrieved January 27, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Files correlating MIC and zone diameters updated. EUCAST. Available at: [Link]
-
American Society for Microbiology. (2019). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved January 27, 2026, from [Link]
-
SciELO. (2020). Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice. Retrieved January 27, 2026, from [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. biosynth.com [biosynth.com]
- 4. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. raybiotech.com [raybiotech.com]
- 8. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bsac.org.uk [bsac.org.uk]
Application Notes & Protocols: In Vivo Administration of Jatrorrhizine in Rodent Models of Diabetes
Introduction: The Scientific Imperative for Investigating Jatrorrhizine in Diabetes
Jatrorrhizine (JAT), a protoberberine isoquinoline alkaloid, is a major bioactive constituent of medicinal plants such as Coptis chinensis (Rhizoma Coptidis) and Tinospora cordifolia.[1][2][3] These plants have a long history in traditional medicine for treating various ailments, including metabolic disorders that resemble type 2 diabetes mellitus (T2DM).[1][4] With the global prevalence of diabetes escalating, the scientific community is increasingly looking towards natural products as a source of novel therapeutic agents.[5][6] Jatrorrhizine has emerged as a compelling candidate due to its demonstrated hypoglycemic, hypolipidemic, and anti-inflammatory properties in preclinical studies.[5][7]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of jatrorrhizine and detailed, field-proven protocols for its in vivo administration in rodent models of diabetes. The objective is to equip researchers with the necessary knowledge to design robust, reproducible, and insightful preclinical studies to evaluate the therapeutic potential of jatrorrhizine.
Mechanistic Landscape: How Jatrorrhizine Exerts its Antidiabetic Effects
Jatrorrhizine's efficacy in ameliorating diabetic phenotypes is not attributed to a single target but rather to its pleiotropic effects on multiple interconnected signaling pathways. Understanding this network is crucial for designing experiments with relevant endpoints.
2.1 Core Mechanisms of Action
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a master regulator of cellular energy homeostasis. Its activation enhances glucose uptake in muscle and other tissues, boosts fatty acid oxidation, and suppresses hepatic gluconeogenesis.[8] Jatrorrhizine has been shown to upregulate the phosphorylation of AMPK (p-AMPK), thereby improving insulin sensitivity and reducing hyperglycemia.[8][9]
-
Akt/eNOS Pathway Modulation: In diabetic states, endothelial dysfunction is common and characterized by reduced nitric oxide (NO) bioavailability.[7] Jatrorrhizine promotes the phosphorylation of Protein Kinase B (Akt) and endothelial nitric oxide synthase (eNOS), leading to increased NO production.[7][9] This action helps restore vascular function, a critical aspect often compromised in diabetes.[7][10]
-
Modulation of Gut Microbiota: Emerging evidence highlights a strong link between gut dysbiosis and T2DM.[11][12][13] Jatrorrhizine can modulate the composition of the gut microbiome, enriching beneficial bacteria like Lactobacillus and Bifidobacterium.[9] This modulation can improve gut barrier function, reduce systemic inflammation, and influence host metabolism positively.
-
Promotion of GLP-1 Secretion: Glucagon-like peptide-1 (GLP-1) is an incretin hormone that stimulates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[14][15] Some natural compounds are known to stimulate GLP-1 release from enteroendocrine L-cells, and this is a plausible mechanism contributing to jatrorrhizine's glucose-lowering effects.[15][16]
-
Enzyme Inhibition: Jatrorrhizine also exhibits inhibitory activity against enzymes like α-glucosidase and aldose reductase, which are involved in carbohydrate digestion and the polyol pathway of glucose metabolism, respectively.[1][9] This contributes to reducing postprandial hyperglycemia and mitigating long-term diabetic complications.
Caption: Key Antidiabetic Mechanisms of Jatrorrhizine.
Pharmacokinetic & Toxicological Considerations
A successful in vivo study hinges on understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety.
-
Pharmacokinetics: Jatrorrhizine generally exhibits low oral bioavailability.[2] Following oral administration in rats, plasma concentrations are often low, but the compound shows significant distribution to tissues, particularly the liver.[2][9] The presence of multiple peaks in plasma concentration curves suggests potential enterohepatic circulation.[1][9] It's important to note that pathological conditions, such as those in a diabetic model, may alter JAT's absorption and bioavailability.[9]
-
Toxicology: Jatrorrhizine is considered to have low systemic toxicity in preclinical models.[1][9] Studies in mice have shown that it can be administered at effective doses without causing significant adverse effects.[4][17] However, as with any investigational compound, it is crucial to perform dose-ranging studies to establish the maximum tolerated dose (MTD) within the specific rodent strain and model used for the experiment.
Experimental Design and Protocols
This section provides a structured approach to designing and executing an in vivo study to evaluate jatrorrhizine in a rodent model of diabetes.
4.1 Selection of an Appropriate Rodent Model
The choice of model is dictated by the research question.
-
Type 1 Diabetes Model (T1DM):
-
Model: Streptozotocin (STZ)-induced diabetes in rats or mice. STZ is a toxin that selectively destroys pancreatic β-cells.[18][19][20]
-
Use Case: Ideal for studying JAT's effects on hyperglycemia resulting from absolute insulin deficiency and its potential to protect against β-cell damage if administered prophylactically.
-
Induction: A single high dose of STZ (e.g., 60-65 mg/kg, intraperitoneal injection) is commonly used in rats.[19][20] For mice, a multiple low-dose regimen can be used to better mimic the autoimmune aspect of T1DM.[19]
-
-
Type 2 Diabetes Model (T2DM):
-
Model: High-Fat Diet (HFD) combined with a low dose of STZ. This model recapitulates the dual pathology of T2DM: insulin resistance from the HFD and subsequent β-cell dysfunction from STZ.[7][21]
-
Use Case: The most relevant model for studying JAT's effects on insulin resistance, glucose intolerance, and dyslipidemia, which are hallmarks of human T2DM.
-
Induction: Rodents are typically fed an HFD (e.g., 45% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance, followed by a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to induce moderate hyperglycemia.
-
4.2 Jatrorrhizine Preparation and Administration
-
Preparation of Dosing Solution:
-
Compound: Obtain high-purity jatrorrhizine (hydrochloride or other salt form).
-
Vehicle Selection: Due to its poor water solubility, a suspension is typically required. A common and effective vehicle is 0.5% Sodium Carboxymethylcellulose (CMC-Na) or a saline solution containing 0.5% Tween 80.
-
Procedure:
-
Weigh the required amount of jatrorrhizine powder based on the desired dose and the number of animals.
-
Levigate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
Prepare the suspension fresh daily to ensure stability and consistent dosing.
-
-
-
Administration Route & Technique:
-
Route: Oral gavage is the most common and clinically relevant route for administration.[22][23]
-
Technique (Oral Gavage):
-
Ensure personnel are properly trained to minimize stress and prevent injury to the animal.[22][23]
-
Use an appropriately sized, ball-tipped feeding needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[22]
-
Gently restrain the animal, ensuring the head and body are in a straight line.
-
Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus.[22] The needle should pass with no resistance.
-
Administer the suspension smoothly and withdraw the needle.
-
Monitor the animal briefly for any signs of distress.
-
-
4.3 Step-by-Step Experimental Protocol: HFD/STZ-Induced T2DM Rat Model
This protocol outlines a typical 8-week therapeutic study.
-
Animal Acclimatization (Week -9 to -8):
-
House male Sprague-Dawley or Wistar rats (180-200g) under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water for one week.
-
-
Model Induction (Week -8 to 0):
-
Divide rats into a Control group (standard chow) and a High-Fat Diet (HFD) group (e.g., 45% kcal fat diet).
-
Maintain the respective diets for 8 weeks. Monitor body weight weekly.
-
-
Diabetes Induction & Grouping (Week 0):
-
At the end of the 8-week diet period, fast the HFD rats for 12 hours.
-
Inject the HFD rats with a single intraperitoneal (i.p.) dose of STZ (35 mg/kg, freshly dissolved in cold citrate buffer, pH 4.5). The Control group receives an equivalent volume of citrate buffer.
-
72 hours post-STZ injection, measure fasting blood glucose (FBG) from the tail vein. Rats with FBG > 11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.
-
Randomly assign the diabetic rats into:
-
Diabetic Model Control (Vehicle)
-
Jatrorrhizine Low Dose (e.g., 50 mg/kg/day)
-
Jatrorrhizine High Dose (e.g., 100 mg/kg/day)[17]
-
Positive Control (e.g., Metformin, 150 mg/kg/day)
-
-
-
Treatment Period (Week 1 to 8):
-
Administer jatrorrhizine, vehicle, or metformin daily via oral gavage for 8 weeks.
-
Monitor body weight, food intake, and water intake weekly.
-
Measure FBG every two weeks.
-
-
Endpoint Analysis (End of Week 8):
-
Oral Glucose Tolerance Test (OGTT): In the final week, fast animals for 12 hours. Administer an oral glucose load (2 g/kg). Collect blood samples at 0, 30, 60, 90, and 120 minutes to measure blood glucose levels.
-
Tissue Harvesting: Collect pancreas, liver, and adipose tissue for histological analysis (e.g., H&E staining, Oil Red O staining) and molecular analysis (e.g., Western blot for p-AMPK, p-Akt).
-
Caption: Experimental Workflow for a T2DM Rodent Study.
Data Presentation and Interpretation
Organizing data into clear tables is essential for comparison and interpretation.
Table 1: Jatrorrhizine Dosing Regimens in Rodent Diabetes Models
| Rodent Model | Dose Range (mg/kg/day) | Administration Route | Duration | Key Findings & References |
|---|---|---|---|---|
| Alloxan-induced diabetic mice | 50 - 100 | Oral | 5 days | Decreased blood glucose, increased liver succinate dehydrogenase activity.[2][17] |
| Diet-Induced Obese (DIO) mice | 50 | Oral | 5 weeks | Normalized glucose tolerance, improved endothelial function, reduced blood pressure and plasma lipids.[7] |
| db/db mice | Not specified | Oral | Not specified | Modulated gut microbiota, reduced blood glucose.[9] |
| High-fat diet hamsters | ~47 | Oral | Not specified | Reduced serum TC, TG, and LDL-C.[1] |
Table 2: Key Parameters for Monitoring Antidiabetic Effects
| Parameter | Method of Analysis | Expected Outcome with Effective JAT Treatment |
|---|---|---|
| Fasting Blood Glucose (FBG) | Glucometer | Significant reduction compared to vehicle control. |
| Oral Glucose Tolerance (OGTT) | Glucometer (Area Under the Curve - AUC) | Lower AUC, indicating improved glucose disposal. |
| Serum Insulin | ELISA | May increase if β-cell function is improved; may decrease if insulin sensitivity is enhanced. |
| Lipid Profile (TC, TG, LDL-C) | Colorimetric Assay Kits | Significant reduction in levels. |
| Pancreatic Islet Morphology | H&E Staining | Preservation of islet structure and size; reduced inflammation. |
| Hepatic Steatosis | H&E and Oil Red O Staining | Reduction in lipid droplet accumulation in the liver. |
| Protein Expression (Liver/Muscle) | Western Blot | Increased ratio of p-AMPK/AMPK and p-Akt/Akt. |
References
-
Zhong, J., Chen, F., Chen, J., Liao, Y., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Zhong, J., Chen, F., Chen, J., Liao, Y., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. Available at: [Link]
-
Li, M., et al. (2022). Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Jatrorrhizine – Knowledge and References. Taylor & Francis. [Link]
-
Ocloo, A., et al. (n.d.). Jatrorrhizine: A review of its pharmacological effects. ResearchGate. [Link]
-
Teng, L., et al. (2006). Hypoglycemic activity of jatrorrhizine. PubMed. [Link]
-
Zhong, J., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
Zhong, J., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. OUCI. [Link]
-
Saralaya, M. (2026). Tinospora cordifolia (Guduchi/Giloy): A Comprehensive Review. International Journal of Pharmaceutical Sciences, 4(1), 3000-3022. [Link]
-
Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. PMC - NIH. [Link]
-
Zhu, L., et al. (2018). Jatrorrhizine regulates GLUTs with multiple manners for hypoglycemic effect in insulin-resistance 3T3-L1 adipocytes. PubMed. [Link]
-
Tomas, J., et al. (2025). Modulating the Gut Microbiome in Type 2 Diabetes: Nutritional and Therapeutic Strategies. MDPI. [Link]
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]
-
Gao, L. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. ResearchGate. [Link]
-
Gurung, M., Li, Z., You, H., Rodrigues, R., Jump, D. B., Morgun, A., & Shulzhenko, N. (2020). Modulating the Microbiota as a Therapeutic Intervention for Type 2 Diabetes. Frontiers in Physiology, 11, 635. [Link]
-
Zhong, J., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2023). GLP-1R in diabetes mellitus: from basic discovery to therapeutics development. Frontiers in Endocrinology. [Link]
-
Wang, T., et al. (2024). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. Frontiers in Endocrinology. [Link]
-
Hira, T. (2021). Improvement of Glucose Tolerance by Food Factors Having Glucagon-Like Peptide-1 Releasing Activity. MDPI. [Link]
-
Creative Biolabs. (n.d.). STZ-Induced Diabetes Model. Creative Biolabs. [Link]
-
Research Animal Training. (n.d.). Oral Gavage in the Mouse. Research Animal Training. [Link]
-
Lee, E., et al. (2019). Glycyrrhizic acid increases glucagon like peptide-1 secretion via TGR5 activation in type 1-like diabetic rats. PubMed. [Link]
-
Radenković, M., Stojanović, M., & Prostran, M. (2016). Induction of diabetes by Streptozotocin in rats. PMC - NIH. [Link]
-
Hu, R., et al. (2026). New insights into the links between anti-diabetes drugs and gut microbiota. ResearchGate. [Link]
-
Atcha, Z., et al. (2025). Alternative Method of Oral Dosing for Rats. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [ouci.dntb.gov.ua]
- 7. Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 9. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Modulating the Microbiota as a Therapeutic Intervention for Type 2 Diabetes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Glycyrrhizic acid increases glucagon like peptide-1 secretion via TGR5 activation in type 1-like diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoglycemic activity of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
Application Note: Investigating PI3K/Akt/mTOR Signaling Modulation with Jatrorrhizine
For Research Use Only.
Introduction
Jatrorrhizine is a protoberberine alkaloid naturally found in several medicinal plants, including Coptis chinensis[1]. It has garnered significant attention in biomedical research for its wide range of pharmacological activities, such as anti-inflammatory, anti-diabetic, and anti-cancer properties[1][2]. One of the key mechanisms underlying its anti-cancer effects is the modulation of critical intracellular signaling pathways[1][3].
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell proliferation, growth, survival, and metabolism[4][5]. Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention[6][7][8]. Jatrorrhizine has been shown to exert inhibitory effects on the PI3K/Akt/mTOR cascade, leading to reduced cancer cell viability and tumor growth[1][9].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Jatrorrhizine as a pharmacological tool to study the PI3K/Akt/mTOR signaling pathway. It includes the scientific rationale, detailed experimental protocols, and data interpretation guidelines.
Mechanism of Action: Jatrorrhizine's Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors[10].
-
PI3K Activation: Upon ligand binding, RTKs recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[11].
-
Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and fully activated by PDK1 and mTOR Complex 2 (mTORC2)[10][11].
-
mTORC1 Activation: Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of mTOR Complex 1 (mTORC1). This allows mTORC1 to become active[11].
-
Downstream Effects: Activated mTORC1 then phosphorylates its key downstream effectors, p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation[7][12].
Jatrorrhizine intervenes in this pathway by suppressing the phosphorylation of key components. Studies have demonstrated that Jatrorrhizine treatment leads to a decrease in the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and its downstream targets like phosphorylated p70S6K (p-p70S6K) and phosphorylated 4E-BP1 (p-4E-BP1)[1][9]. Molecular docking studies further suggest a potential direct interaction between Jatrorrhizine and the kinase domains of PI3K and mTOR[13]. This inhibition disrupts the pro-survival and proliferative signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Figure 2: General experimental workflow for studying Jatrorrhizine's effects.
Protocol 1: Cell Culture and Jatrorrhizine Treatment
Causality: This initial step is crucial for establishing a healthy, reproducible cell model. The choice of cell line is critical; select one known to have an active PI3K/Akt/mTOR pathway (common in many cancer types). The concentration range for Jatrorrhizine is based on previously reported IC50 values to ensure a measurable biological effect.[14][15]
Materials:
-
Cancer cell line (e.g., HCT-116, HT-29 colorectal cancer cells; SW1736 thyroid cancer cells) [1][14]* Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Jatrorrhizine (CAS: 3621-38-3)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain cells in a 37°C incubator with 5% CO2. Passage cells regularly to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Jatrorrhizine in DMSO. Store at -20°C.
-
Cell Seeding:
-
For MTT Assay: Seed 1 x 10^4 cells per well in a 96-well plate.
-
For Western Blot: Seed 3 x 10^5 cells per well in a 6-well plate.
-
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Jatrorrhizine Treatment:
-
Dilute the Jatrorrhizine stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Jatrorrhizine. Include a vehicle control (medium with 0.1% DMSO).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to the specific assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation.[16][17] A reduction in metabolic activity upon Jatrorrhizine treatment demonstrates a functional consequence of inhibiting the pro-survival PI3K/Akt/mTOR pathway.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 20 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14][18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Causality: This protocol directly measures the phosphorylation status of key proteins in the signaling cascade. A decrease in the ratio of phosphorylated protein to total protein provides direct evidence of pathway inhibition by Jatrorrhizine. It is essential to use phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[19] Using BSA for blocking is recommended as milk contains phosphoproteins (casein) that can cause high background.
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p-4E-BP1, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Keep samples on ice at all times.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19][20]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Interpretation and Expected Results
-
MTT Assay: Expect a dose- and time-dependent decrease in cell viability with increasing concentrations of Jatrorrhizine.[21] This allows for the calculation of the IC50 (half-maximal inhibitory concentration) value.
-
Western Blot: Expect a dose-dependent decrease in the phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1 in Jatrorrhizine-treated cells compared to the vehicle control. The total protein levels for these targets and the loading control should remain relatively constant.
Quantitative Data Summary
The following table summarizes representative data on the inhibitory effects of Jatrorrhizine on various cancer cell lines.
| Cell Line | Treatment Time (h) | IC50 (µM) | Key Pathway Observations | Reference |
| HCT-116 (Colorectal) | 72 | ~6.99 | - | [14] |
| HT-29 (Colorectal) | 72 | ~5.46 | - | [14] |
| SW1736 (Thyroid) | 48 | ~1.5 - 48 (range tested) | Suppressed p-AKT, pS6, p-4E-BP1 | [1][9] |
| C8161 (Melanoma) | - | ~47.4 | - | [15] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Western Blot: High Background | Insufficient blocking; improper washing; high antibody concentration. | Increase blocking time; use 5% BSA instead of milk; increase the number and duration of washes; optimize antibody dilution. |
| Western Blot: No/Weak Signal | Inactive antibody; insufficient protein load; loss of phosphorylation. | Use a new antibody aliquot; load more protein; ensure fresh phosphatase inhibitors were added to the lysis buffer .[22] |
| MTT Assay: High Variability | Uneven cell seeding; contamination; incorrect incubation times. | Ensure a single-cell suspension before seeding; practice sterile technique; adhere strictly to protocol incubation times. |
Conclusion
Jatrorrhizine serves as an effective natural compound for probing the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit key phosphorylation events in this cascade translates to tangible anti-proliferative effects in cancer cells. The protocols outlined in this application note provide a robust methodology for researchers to investigate these effects, contributing to a deeper understanding of cancer cell signaling and the development of novel therapeutic strategies.
References
-
Zhong, F., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. Available at: [Link]
-
Huang, S. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 967. Available at: [Link]
-
Henrik's Lab. (2020). PI3K AKT mTOR Pathway (and the effects). YouTube. Available at: [Link]
-
Mondaca, S., et al. (2019). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. Cancers, 11(9), 1266. Available at: [Link]
-
Yu, J. S. L., & Cui, W. (2016). Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination. Development, 143(17), 3050-3060. Available at: [Link]
-
Huang, S. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-cancer agents in medicinal chemistry, 13(7), 967. Available at: [Link]
-
Wang, P., et al. (2019). Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis via Wnt/β-catenin signaling and EMT. Drug Design, Development and Therapy, 13, 2377–2392. Available at: [Link]
-
Zhang, X., et al. (2022). Jatrorrhizine targets PI3K/mTOR against H1975 cells. ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Sun, Q. L., et al. (2013). Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells. Cancer letters, 334(2), 273-280. Available at: [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Lu, Z., et al. (2020). Apoptosis Activation in Thyroid Cancer Cells by Jatrorrhizine-Platinum(II) Complex via Downregulation of PI3K/AKT/Mammalian Target of Rapamycin (mTOR) Pathway. Medical Science Monitor, 26, e922518. Available at: [Link]
-
Zhong, F., et al. (2021). The anti-cancer effects of jatrorrhizine and its complexes. ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Yu, J. S. L., & Cui, W. (2016). Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination. Development, 143(17), 3050-3060. Available at: [Link]
-
Anwar, M. A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(16), 4939. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
St-Denis, N. (2014). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Singh, A., & Kumar, R. (2023). Jatrorrhizine: a review of its pharmacological effects. Phytotherapy Research, 37(1), 10-33. Available at: [Link]
-
Castellino, R. C., et al. (2014). Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. PLoS ONE, 9(5), e95219. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
Juengel, E., et al. (2017). Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. International Journal of Molecular Sciences, 18(11), 2379. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Hou, X., et al. (2023). High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes. BMC Medical Genomics, 16(1), 199. Available at: [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. Apoptosis Activation in Thyroid Cancer Cells by Jatrorrhizine-Platinum(II) Complex via Downregulation of PI3K/AKT/Mammalian Target of Rapamycin (mTOR) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Note: Investigating NF-κB Signaling Inhibition Using Jatrorrhizine
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges, making it a critical target in pharmacology and drug development.[1] Dysregulation of this pathway is implicated in a multitude of pathologies, including chronic inflammatory diseases and cancer.[1] Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants like Coptis chinensis, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4][5] This application note provides a comprehensive guide for researchers on utilizing Jatrorrhizine as a chemical probe to study the inhibition of the NF-κB signaling cascade. We present the mechanistic basis for its action, a validated experimental workflow, and detailed protocols for quantifying pathway inhibition through reporter assays, western blotting, and gene expression analysis.
Background: The NF-κB Signaling Axis
The NF-κB family of transcription factors are rapid-acting regulators of genes involved in inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers (most commonly the p50-p65/RelA heterodimer) are sequestered in the cytoplasm in an inactive state, bound to Inhibitor of κB (IκB) proteins, primarily IκBα.
The canonical activation pathway, typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), converges on the activation of the IκB Kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[6] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, p65 binds to specific κB sites in the promoter regions of target genes, initiating their transcription.
Jatrorrhizine: A Multi-Target Inhibitor of NF-κB
Jatrorrhizine is a bioactive isoquinoline alkaloid with a wide range of pharmacological activities, including potent anti-inflammatory effects.[2][7] Its utility in studying the NF-κB pathway stems from its ability to intervene at critical upstream activation steps. Research indicates that Jatrorrhizine exerts its inhibitory effects primarily by suppressing the activation of the IKK complex.[8] By preventing the phosphorylation of IKK, it subsequently blocks the phosphorylation and degradation of IκBα. This action ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing the transcription of its pro-inflammatory target genes.[9][10][11]
Experimental Design and Workflow
A robust experimental design is crucial for validating the inhibitory effect of Jatrorrhizine on NF-κB signaling. The following workflow provides a comprehensive approach, incorporating multiple endpoints to confirm the mechanism of action. This system is self-validating through the inclusion of essential controls.
Key Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only. Establishes baseline activity.
-
Activator Control: Cells treated with an NF-κB activator (e.g., TNF-α or LPS). Confirms pathway responsiveness and serves as the positive control.
-
Jatrorrhizine + Activator: The primary experimental group to test the inhibitory effect of Jatrorrhizine.
-
Jatrorrhizine Only: Cells treated with Jatrorrhizine alone. Assesses any intrinsic effect of the compound on the pathway and serves as a cytotoxicity control.
Sources
- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jatrorrhizine Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated UHPLC-MS/MS Method for the Quantification of Jatrorrhizine in Human Plasma
Introduction: The Rationale for Quantifying Jatrorrhizine
Jatrorrhizine is a protoberberine isoquinoline alkaloid naturally occurring in several medicinal plants, most notably from the Coptis (goldthread) and Berberis (barberry) species.[1][2] For centuries, extracts containing jatrorrhizine have been used in traditional medicine for their therapeutic properties, which modern pharmacological studies have begun to validate.[2] This bioactive compound exhibits a wide spectrum of effects, including anti-diabetic, anti-inflammatory, antimicrobial, and hypolipidemic activities, making it a molecule of significant interest in drug discovery and development.[2][3]
To translate these promising pharmacological activities into clinical applications, it is imperative to understand the compound's behavior in the human body. This involves detailed pharmacokinetic (PK) studies that characterize its absorption, distribution, metabolism, and excretion (ADME).[4][5] Such studies depend on the ability to accurately and reliably measure minute concentrations of jatrorrhizine in complex biological matrices like plasma or serum.
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as the gold standard for this type of bioanalysis.[6] Its exceptional sensitivity allows for the detection of low-level analytes, while its high selectivity, achieved through Multiple Reaction Monitoring (MRM), ensures that the analyte is distinguished from endogenous matrix components and other metabolites.[7] This application note provides a comprehensive, field-tested protocol for the extraction and quantification of jatrorrhizine in human plasma using UHPLC-MS/MS, designed for researchers in pharmacology, drug metabolism, and clinical diagnostics.
Foundational Principles: Materials and Instrumentation
The success of any bioanalytical method hinges on the quality of its components and the precision of its instrumentation. The following section details the necessary reagents and the instrumental setup, with explanations for each choice to ensure methodological transparency and reproducibility.
Reagents and Chemicals
-
Jatrorrhizine Reference Standard: Purity >98%.
-
Berberine (Internal Standard, IS): Purity >98%. Rationale: Berberine is structurally and chemically similar to jatrorrhizine, ensuring comparable extraction efficiency and ionization response, which is crucial for a reliable internal standard to correct for analytical variability.[8]
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade, purity >99%.
-
Ultrapure Water: Resistivity of 18.2 MΩ·cm.
-
Human Plasma (Blank): Sourced from accredited biobanks, stored at -80°C.
UHPLC System Configuration
-
System: A high-pressure binary gradient UHPLC system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: C18 columns provide excellent retention and separation for moderately polar compounds like protoberberine alkaloids.[9]
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Configuration
-
System: A triple quadrupole (QqQ) mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive. Rationale: The quaternary amine structure of jatrorrhizine makes it readily protonated, yielding a strong signal in positive ESI mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Optimized Analytical Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: UHPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 3.0 | 0.4 | 20 | 80 |
| 3.5 | 0.4 | 20 | 80 |
| 3.6 | 0.4 | 90 | 10 |
| 5.0 | 0.4 | 90 | 10 |
Table 2: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Jatrorrhizine | 338.1 | 322.1 | 150 | 35 | 100 |
| Berberine (IS) | 336.1 | 320.1 | 150 | 40 | 110 |
Rationale for MRM Transitions: The precursor ion corresponds to the protonated molecule [M]⁺. The product ions are chosen based on the most stable and abundant fragments generated upon collision-induced dissociation, providing maximum sensitivity and specificity for quantification.[10][11]
Experimental Workflow and Protocols
This section provides a step-by-step methodology for sample preparation and analysis. The causality behind each step is explained to provide a self-validating framework.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of jatrorrhizine and berberine (IS) reference standards in separate 10 mL volumetric flasks using methanol as the solvent. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working solutions for jatrorrhizine by serially diluting the primary stock with 50:50 (v/v) methanol:water. These will be used to spike blank plasma for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the berberine primary stock with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the jatrorrhizine working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). Independently prepare QC samples at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 80 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples, which would otherwise interfere with the analysis.[12][13]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (blank, CC, QC, or unknown).
-
Add Internal Standard: Add 10 µL of the berberine working solution (100 ng/mL) to each tube (except for the blank matrix).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile is an efficient precipitating agent.[14] The cold temperature enhances precipitation, and the formic acid ensures the analyte and IS remain protonated and stable.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[15] Rationale: High-speed centrifugation creates a compact pellet of precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant into a UHPLC vial or a 96-well plate.
-
Inject: Place the samples in the autosampler for UHPLC-MS/MS analysis.
Workflow Visualization
The entire analytical process, from sample receipt to data generation, is illustrated below.
Caption: Bioanalytical workflow for Jatrorrhizine quantification.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only useful if it is proven to be reliable. This protocol was validated according to the guidelines set forth by the European Medicines Agency (EMA).[16][17] The key validation parameters and their acceptance criteria are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no endogenous components interfere with the detection of the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between instrument response and concentration. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | For QC samples, intra- and inter-day precision (CV) must be ≤15% (≤20% at LLOQ). Accuracy (RE) must be within ±15% (±20% at LLOQ).[16][18] |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible across QC levels. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should remain within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). |
Conclusion and Applications
This application note details a selective, sensitive, and robust UHPLC-MS/MS method for the quantification of jatrorrhizine in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, making it suitable for large-scale pharmacokinetic studies in preclinical and clinical drug development.[15][19] By adhering to the rigorous validation standards outlined, researchers can generate high-quality, reliable data to accurately characterize the ADME profile of jatrorrhizine, thereby supporting its journey from a traditional remedy to a modern therapeutic agent.
References
-
Wang, J., Wang, L., Lou, G., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 792793. Available from: [Link]
-
Han, Y., Song, F., Liu, Z., & Liu, S. (2008). LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine. Biomedical Chromatography, 22(12), 1368-1376. Available from: [Link]
-
Kim, D., Kim, J., & Jeong, D. (2022). Jatrorrhizine Isolated from Phellodendron amurense Improves Collagen Homeostasis in CCD-986sk Human Dermal Fibroblast Cells. Molecules, 27(19), 6543. Available from: [Link]
-
Wang, J., Wang, L., & Lou, G. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Jatrorrhizine – Knowledge and References. Available from: [Link]
-
Wang, J., Wang, L., Lou, G., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. Available from: [Link]
-
MDPI. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Available from: [Link]
-
AKJournals. (2021). Development of validated UHPLC–PDA with ESI–MS-MS method for concurrent estimation of magnoflorine, berbamine, columbamine, jatrorrhizine, palmatine and berberine in Berberis aristata in. Available from: [Link]
- Google Patents. (n.d.). CN104327072A - Method for extraction and preparation of jatrorrhizine and application of jatrorrhizine in preparation of medicine for prevention and treatment of colon cancer.
-
Phenomenex. (n.d.). Protein Precipitation Method. Available from: [Link]
-
Zhang, Y., et al. (2013). Pharmacokinetics and metabolism of jatrorrhizine, a gastric prokinetic drug candidate. Acta Pharmacologica Sinica, 34(6), 841–848. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
PubMed. (2024). LC-MS-Based Metabolomics Reveals the Mechanism of Protection of Berberine against Indomethacin-Induced Gastric Injury in Rats. Available from: [Link]
-
ResearchGate. (n.d.). Quantitative determination of xanthorrhizol in rat plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Available from: [Link]
-
MDPI. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Available from: [Link]
-
MDPI. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Available from: [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation pathway of berberine. Available from: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]
-
American Chemical Society. (n.d.). Analysis of Ancient Dyed Chinese Papers by High-Performance Liquid Chromatography. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma. Available from: [Link]
-
Frontiers. (n.d.). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Available from: [Link]
-
ICH. (2022). Bioanalytical method validation and study sample analysis m10. Available from: [Link]
-
ResearchGate. (2024). (PDF) Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Available from: [Link]
-
PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Available from: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
National Institutes of Health. (2019). Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS. Available from: [Link]
-
ResearchGate. (n.d.). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Available from: [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available from: [Link]
-
Journal of Applied Bioanalysis. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available from: [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetics and metabolism of jatrorrhizine, a gastric prokinetic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. japsonline.com [japsonline.com]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Enhancing Jatrorrhizine Bioavailability Through Strategic Derivatization
Introduction: The Therapeutic Promise and Pharmacokinetic Challenge of Jatrorrhizine
Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a prominent bioactive constituent of medicinal plants like Coptis chinensis and Phellodendron amurense.[1][2] It exhibits a wide spectrum of pharmacological activities, including anti-diabetic, antimicrobial, and anti-inflammatory properties.[3][4] Despite its therapeutic potential, the clinical utility of jatrorrhizine is significantly hampered by its poor oral bioavailability.[5][6] This limitation is primarily attributed to its quaternary ammonium structure, which confers high polarity and poor membrane permeability, as well as its susceptibility to efflux by transporters like P-glycoprotein in the gastrointestinal tract.[5]
This application note provides a comprehensive guide for researchers on overcoming this challenge through chemical derivatization. We will detail the rationale, synthesis, and evaluation of novel jatrorrhizine derivatives designed to enhance lipophilicity and, consequently, improve absorption and bioavailability. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.
Design Rationale: A Prodrug Strategy for Enhanced Lipophilicity
The core obstacle to jatrorrhizine's oral absorption is its low lipophilicity. A proven strategy to transiently mask the polar functional groups of a drug molecule is the prodrug approach. By converting the phenolic hydroxyl group of jatrorrhizine into a less polar ester or ether, we can create a more lipophilic derivative. This derivative can more readily diffuse across the lipid-rich intestinal epithelial cell membrane. Once absorbed into systemic circulation, endogenous enzymes, such as esterases, are expected to cleave the promoiety, releasing the active jatrorrhizine. A recent study highlights the synthesis of 9-substituted ester and ether derivatives of similar alkaloids to explore their biological activities, validating this approach.[7]
Our strategy will focus on synthesizing a fatty acid ester derivative of jatrorrhizine. The long alkyl chain of the fatty acid will significantly increase the molecule's LogP value, facilitating passive diffusion across the gut wall.
Caption: Overcoming the Bioavailability Barrier with a Prodrug Strategy.
Synthesis Protocol: Jatrorrhizine Palmitate (Representative Lipophilic Derivative)
This protocol describes the synthesis of a palmitic acid ester of jatrorrhizine. Palmitoyl chloride is used to introduce a 16-carbon lipophilic tail.
3.1. Materials and Reagents
-
Jatrorrhizine hydrochloride (≥98% purity)
-
Palmitoyl chloride (≥98% purity)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for chromatography (DCM, Methanol)
-
Standard laboratory glassware (dried in oven)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
3.2. Step-by-Step Synthesis Procedure
-
Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend jatrorrhizine hydrochloride (1.0 mmol) in 40 mL of anhydrous DCM.
-
Basification: Add anhydrous triethylamine (2.5 mmol, ~2.5 eq.) to the suspension. Stir at room temperature for 30 minutes. The TEA neutralizes the hydrochloride salt and acts as a base to quench the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of palmitoyl chloride (1.2 mmol, 1.2 eq.) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Causality Insight: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1 v/v) mobile phase. The product spot should be significantly less polar (higher Rf) than the starting material.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of methanol in DCM (e.g., 0% to 5% methanol). Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent.
-
Characterization & Validation: Dry the purified product under high vacuum. Characterize the final product (Jatrorrhizine Palmitate) by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. A purity of >95% is required for subsequent biological assays.
Bioavailability Assessment Workflow
A multi-step process is required to validate the efficacy of the synthesized derivative. This involves in vitro permeability screening followed by in vivo pharmacokinetic analysis.
Caption: Integrated workflow for evaluating jatrorrhizine derivatives.
Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[8] This assay is a gold-standard in vitro tool for predicting intestinal drug permeability.[9]
5.1. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Validation: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm², which indicates well-formed tight junctions.[10]
5.2. Transport Experiment (Apical to Basolateral)
-
Prepare Buffers: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4 for basolateral, pH 6.5 for apical to mimic intestinal conditions).
-
Wash Monolayers: Gently wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Dosing: Prepare a 10 µM dosing solution of the jatrorrhizine derivative in apical buffer. Add this solution to the apical (upper) chamber of the Transwell®. Add fresh buffer to the basolateral (lower) chamber.[10]
-
Sampling: Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and immediately replace it with an equal volume of fresh, pre-warmed buffer.
-
Controls: Run propranolol (high permeability) and Lucifer yellow (low permeability) as controls to validate the assay performance.
-
Analysis: Quantify the concentration of the derivative in the collected samples using a validated LC-MS/MS method.
5.3. Data Analysis
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where:
-
(dQ/dt) is the steady-state flux rate of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the apical chamber.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a framework for a comparative pharmacokinetic study in Sprague-Dawley rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
6.1. Animal Handling and Dosing
-
Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.
-
Group Allocation: Divide rats into groups (n=5 per group):
-
Group 1: Jatrorrhizine (oral gavage, e.g., 50 mg/kg)
-
Group 2: Jatrorrhizine Palmitate (oral gavage, equimolar dose to Group 1)
-
Group 3: Jatrorrhizine (intravenous injection, e.g., 5 mg/kg, for bioavailability calculation)
-
-
Dosing Formulation: Prepare oral suspensions in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Prepare the IV solution in sterile saline.
-
Administration: Administer the formulations via oral gavage or tail vein injection.
6.2. Blood Sampling
-
Collection: Collect blood samples (~150 µL) from the jugular or saphenous vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]
-
Processing: Collect samples into heparinized tubes. Centrifuge immediately at 4000 rpm for 10 min at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
6.3. Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard, e.g., berberine) to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the mobile phase.[12]
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize ion transitions for jatrorrhizine and the derivative.
-
Validation: The bioanalytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.[13][14]
Data Interpretation & Expected Outcomes
The primary goal is to compare the pharmacokinetic parameters of the derivative with the parent jatrorrhizine.
Table 1: Hypothetical Pharmacokinetic Data Comparison
| Parameter | Jatrorrhizine (Oral) | Jatrorrhizine Palmitate (Oral) | Justification for Expected Change |
| Cmax (ng/mL) | 50 ± 15 | 250 ± 60 | Increased absorption rate due to higher lipophilicity. |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.7 | May be slightly longer due to the need for in vivo hydrolysis. |
| AUC₀-t (ng·hr/mL) | 200 ± 55 | 1500 ± 310 | Significantly greater overall drug exposure. |
| F (%) | < 1% | ~5-10% | Absolute bioavailability calculated against IV dose; expecting a >5-fold increase. |
-
Cmax (Maximum Concentration): A higher Cmax for the derivative group would indicate more rapid and extensive absorption.
-
AUC (Area Under the Curve): A significantly larger AUC for the derivative demonstrates greater total drug exposure.
-
F (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A marked increase in F% for the derivative is the primary indicator of success.
References
-
Zhong, F., Chen, Y., Chen, J., Liao, Y., Li, H., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
ResearchGate. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
Zhong, F., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
Odei, J. B., et al. (2021). Jatrorrhizine: a review of its pharmacological effects. Journal of Pharmacy and Pharmacology, 73(5), 583–595. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Wang, L., et al. (2018). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. Molecules, 23(3), 709. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Li, Y., et al. (2023). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, 28(19), 6828. [Link]
-
ResearchGate. (n.d.). Putative biosynthetic pathway of jatrorrhizine in plants. [Link]
-
Taylor & Francis. (n.d.). Jatrorrhizine – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. [Link]
-
Khoshbakht, R., et al. (2023). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). ACS Pharmacology & Translational Science. [Link]
-
Tsikas, D., et al. (2019). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Metabolites, 9(10), 221. [Link]
-
Academic Journals. (2011). In-vivo studies on the pharmacokinetics of berberine on middle cerebral artery occlusion rat and sham-operated rat. [Link]
-
Chang, Y-P., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3568. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
-
Caco2 assay protocol. (n.d.). [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Pharmacokinetic assessment of Natural Anticancer Berberine Chloride in presence and absence of some Herbal Bioenhancers in rabbit model. [Link]
-
Academic Journals. (2011). In-vivo studies on the pharmacokinetics of berberine on middle cerebral artery occlusion rat and sham-operated rat. [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Jatrorrhizine Solubility for In Vitro Assays
Welcome to the technical support guide for researchers working with Jatrorrhizine. This document provides in-depth troubleshooting advice and validated protocols to address common challenges related to the solubility of this promising isoquinoline alkaloid in DMSO for in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to ensure reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my Jatrorrhizine powder in DMSO. What is the expected solubility and why is it so low?
A1: This is a common first hurdle. Jatrorrhizine, as a free base, is a planar aromatic alkaloid with low water solubility.[1] While DMSO is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds, the solubility of Jatrorrhizine free base is still limited.[2]
Root Cause: The rigid, crystalline structure of the alkaloid requires significant energy to break the crystal lattice. While DMSO is effective, you may be reaching the saturation limit, especially if trying to prepare a highly concentrated stock solution.
Quantitative Data: According to supplier data, the solubility of Jatrorrhizine (free base) in DMSO is approximately 3.33 mg/mL (or 9.84 mM).[3] Attempting to create stock solutions above this concentration will likely result in an insoluble suspension.
Troubleshooting Steps:
-
Verify the Form: Confirm whether you are using the Jatrorrhizine free base or a salt form (e.g., hydrochloride). Salt forms are generally designed to have improved aqueous solubility.[4][5]
-
Use Mechanical Assistance: Gentle vortexing is often insufficient. Use of an ultrasonic bath (sonication) can provide the energy needed to break up aggregates and facilitate dissolution, as recommended by suppliers.[3]
-
Gentle Warming: Warming the solution to 30-37°C can increase solubility. However, avoid excessive heat, as it may risk degrading the compound.
Q2: I successfully dissolved Jatrorrhizine in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium. Why does this happen?
A2: This phenomenon is known as "DMSO shock" or precipitation upon dilution. It is the single most common cause of inaccurate results with poorly soluble compounds.[6][7]
Causality: Your high-concentration DMSO stock solution is a solvent environment where Jatrorrhizine is stable. When you pipette this small volume of DMSO into a large volume of aqueous medium (e.g., PBS or DMEM), the DMSO rapidly diffuses, and the local solvent environment around the Jatrorrhizine molecules instantly changes from >99% DMSO to >99% water.[6] Since Jatrorrhizine is poorly soluble in water, it can no longer stay in solution and precipitates out, often forming micro-crystals that are not visible to the naked eye.[1][8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Diagram of DMSO Shock Precipitation.
Solution: The key is to make the transition from a DMSO environment to an aqueous one less abrupt. See the detailed protocol in the next section.
Validated Protocols & Troubleshooting Guide
Q3: What is the recommended, step-by-step protocol for preparing and using Jatrorrhizine in a cell-based assay to ensure it remains soluble?
A3: This protocol is designed to maximize solubility and minimize precipitation, ensuring accurate and reproducible dosing for your in vitro experiments.
-
Objective: To create a primary stock solution at the highest possible stable concentration in 100% DMSO.
-
Calculation: Determine the mass of Jatrorrhizine needed for a ~10 mM stock solution (e.g., 3.38 mg for 1 mL). Do not exceed the known solubility limit.[3]
-
Procedure: a. Weigh the Jatrorrhizine powder accurately. b. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., cell culture grade). c. Vortex vigorously for 2-5 minutes. d. Place the vial in an ultrasonic water bath for 10-15 minutes. e. QC Step: Visually inspect the solution against a bright light. It should be perfectly clear with no visible particulates. f. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Objective: To mitigate DMSO shock by creating a less concentrated intermediate solution in a mixture of DMSO and complete cell culture medium.
-
Rationale: This step gradually introduces the compound to an aqueous environment that contains proteins (from fetal bovine serum, FBS) which can help stabilize the compound and prevent precipitation.
-
Procedure: a. Pre-warm your complete cell culture medium (containing 10% FBS) to 37°C. b. In a sterile microcentrifuge tube, prepare a 10X intermediate stock. For example, to get a final assay concentration of 10 µM, you will make a 100 µM intermediate stock. c. Crucial Step: Add the medium to the tube first, then add the required volume of your 100% DMSO primary stock directly into the medium while vortexing. For example, add 99 µL of medium, then while vortexing, add 1 µL of a 10 mM primary stock to make 100 µL of a 100 µM intermediate solution (now in 1% DMSO).
-
Objective: To add the compound to the final cell plate.
-
Procedure: a. Take your 10X intermediate stock (e.g., 100 µM in 1% DMSO/medium). b. Add this directly to your cells in the culture plate at a 1:10 ratio. For example, add 10 µL of the 100 µM intermediate stock to 90 µL of medium already in the well to achieve a final concentration of 10 µM. c. The final DMSO concentration in the well will be a cell-tolerable 0.1%.[9] d. Gently mix the plate with an orbital shaker.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Validated workflow for preparing Jatrorrhizine solutions.
Q4: Should I consider using the hydrochloride salt of Jatrorrhizine? Are there other solvents or excipients I can use?
A4: Yes, exploring alternatives is a valid strategy if you continue to face issues.
-
Co-solvents and Excipients: For particularly challenging compounds, solubility-enhancing excipients can be used, though they must be tested for cytotoxicity in your specific cell line.[11]
-
PEGs (Polyethylene Glycols): Low molecular weight PEGs (e.g., PEG-400) can act as co-solvents.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment.[12]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used, but require careful validation as they can impact cell membranes.[13]
-
Solubility Comparison Table (Qualitative & Quantitative)
| Compound Form | Solvent | Solubility | Notes |
| Jatrorrhizine (Free Base) | DMSO | ~3.33 mg/mL (9.84 mM) [3] | Requires sonication for optimal dissolution. |
| Jatrorrhizine (Free Base) | Water | ~5 mg/mL (14.78 mM)[3] | Requires sonication; may not be stable. |
| Jatrorrhizine (Free Base) | Ethanol | Poorly Soluble | Not a recommended primary solvent. |
| Jatrorrhizine HCl | Methanol | Slightly Soluble (Heated) [] | Often more soluble in polar protic solvents. |
| Jatrorrhizine HCl | Water / PBS | Expected to be higher than free base | The primary advantage of the salt form.[4][14] |
Final Recommendation: For most standard in vitro assays, optimizing the dissolution and dilution protocol with Jatrorrhizine free base in DMSO is the most direct path to success. If higher aqueous concentrations are absolutely required, switching to the hydrochloride salt is the most logical next step.
References
-
Zhong, Z., Chen, X., Chen, X., Liao, C., Li, Y., & Ma, Z. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 778899. [Link]
-
ResearchGate. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. ResearchGate. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Khan, K. U., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3436. [Link]
-
ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? ResearchGate. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]
-
Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
PubMed. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Wiśniewska, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5036. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. NCBI. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution? ResearchGate. [Link]
-
MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
-
PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
ResearchGate. (2024). In isothermal calorimetry (ITC), what is the best practice for accounting for the DMSO contribution to injection heats? ResearchGate. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Royal Society of Chemistry. (2024). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. Green Chemistry. [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). PH-SOLUBILITY INTERRELATIONSHIP OF FREE BASE AND ITS SALT. WJPR. [Link]
-
Pharmaceutical Technology. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Jatrorrhizine stability issues in aqueous solution and storage
Welcome to the Technical Support Center for Jatrorrhizine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of jatrorrhizine in aqueous solutions and during storage. As a protoberberine alkaloid with significant therapeutic potential, understanding its stability is crucial for accurate and reproducible experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of jatrorrhizine.
Q1: What is the recommended method for preparing a stock solution of jatrorrhizine?
A1: Jatrorrhizine, often supplied as jatrorrhizine chloride, has limited aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 10 mM stock solution in DMSO can be prepared and stored for future use. When preparing aqueous working solutions, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
Q2: What are the optimal storage conditions for solid jatrorrhizine powder?
A2: Solid jatrorrhizine powder is relatively stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder can be stable for up to three years.
Q3: How should I store jatrorrhizine stock solutions?
A3: Jatrorrhizine stock solutions in DMSO should be stored at -80°C for long-term storage, where they can be stable for up to one year. For short-term storage, -20°C is acceptable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is jatrorrhizine sensitive to pH in aqueous solutions?
A4: Yes, jatrorrhizine's stability in aqueous solutions is pH-dependent. Based on studies of the closely related protoberberine alkaloid, berberine, jatrorrhizine is expected to be most stable in near-neutral to slightly acidic conditions. One study on berberine chloride showed it to be very stable in solutions with a pH ranging from 1.2 to 9.0 for up to 6 months at both 25°C and 40°C[1]. However, another study on berberine showed significant degradation in strongly acidic (1M HCl) and especially in strongly basic (1M NaOH) conditions when heated to 80°C[2]. Therefore, for experimental purposes, it is recommended to use buffered solutions to maintain a stable pH.
Q5: How does temperature affect the stability of jatrorrhizine in aqueous solutions?
A5: Elevated temperatures can accelerate the degradation of jatrorrhizine in aqueous solutions. While berberine chloride has been shown to be stable for extended periods at 25°C and 40°C in buffered solutions[1], higher temperatures, especially in combination with extreme pH, can lead to significant degradation[2]. For any experiments requiring incubation at elevated temperatures, it is crucial to perform preliminary stability tests under the specific experimental conditions. When not in use, aqueous solutions should be stored at 4°C for short-term use (up to 24 hours) and frozen for longer periods, though the long-term stability of frozen aqueous solutions is not well-documented.
Q6: Is jatrorrhizine light-sensitive?
A6: The photosensitivity of jatrorrhizine is a point of some contention in the available literature for the related compound berberine. One forced degradation study on berberine indicated it was stable under photolytic conditions[2]. However, another study on the photodegradation of berberine hydrochloride suggests that it does degrade under simulated sunlight, with the process following pseudo-first-order kinetics and being more efficient in near-neutral conditions. Given this, it is a best practice to protect jatrorrhizine solutions from light, especially during long-term storage and during experiments. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
II. Troubleshooting Guide
This section provides a problem-solution format to address specific issues that may arise during experimentation with jatrorrhizine.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in biological assays. | Degradation of jatrorrhizine in the aqueous assay buffer. | 1. Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. 2. Assess Aqueous Solution Stability: Prepare your aqueous working solution fresh before each experiment. If the experiment involves prolonged incubation, consider performing a stability check of jatrorrhizine in your specific assay buffer under the same conditions (time, temperature, lighting). 3. Control for pH: Ensure your assay buffer is adequately buffered to maintain a stable pH throughout the experiment. |
| Visible color change or precipitation in the aqueous solution. | pH-induced degradation or exceeding solubility limits. | 1. Check pH: Measure the pH of your solution. Extreme pH values can cause degradation, which may lead to color changes. 2. Confirm Solubility: Ensure the concentration of jatrorrhizine in your aqueous solution does not exceed its solubility limit. If precipitation occurs, you may need to reduce the concentration or add a small amount of a co-solvent (ensure compatibility with your experiment). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of jatrorrhizine. | 1. Analyze Degradation Products: The appearance of new peaks suggests degradation. The main biotransformation reactions of jatrorrhizine in vivo, which may be similar to degradation pathways, include hydroxylation, methylation, demethylation, and dehydrogenation[3]. 2. Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under stress conditions (acid, base, oxidation, heat, light) as outlined in the ICH guidelines. This will help in developing a stability-indicating analytical method. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to jatrorrhizine stability.
Protocol 1: Preparation of Jatrorrhizine Stock Solution
-
Weigh out the desired amount of jatrorrhizine hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol is based on general principles for forced degradation studies and should be adapted for your specific analytical capabilities.
-
Preparation of Stock Solution: Prepare a stock solution of jatrorrhizine in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1M HCl to the stock solution. Incubate at 80°C for a specified time (e.g., 5 hours). Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1M NaOH to the stock solution. Incubate at 80°C for a specified time (e.g., 30 minutes to 3 hours). Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂ to the stock solution. Incubate at 80°C for a specified time (e.g., 1 hour).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer (pH 3) is a good starting point[2].
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
IV. Visualizations
Conceptual Workflow for Investigating Jatrorrhizine Stability
Caption: A conceptual workflow for conducting forced degradation studies on jatrorrhizine.
Factors Influencing Jatrorrhizine Stability in Aqueous Solution
Caption: Key environmental factors that can impact the stability of jatrorrhizine in solution.
V. Summary of Stability Data for Protoberberine Alkaloids (as a proxy for Jatrorrhizine)
| Stress Condition | Observation for Berberine | Implication for Jatrorrhizine | Reference |
| Acidic (1M HCl, 80°C) | 6% degradation after 5 hours | Likely unstable in strong acidic conditions at high temperatures. | [2] |
| Basic (1M NaOH, 80°C) | Highly unstable (48% degradation in 30 mins, 83% in 3 hrs) | Highly unstable in strong basic conditions, especially when heated. | [2] |
| Oxidative (30% H₂O₂, 80°C) | 19% degradation after 1 hour | Susceptible to oxidation. | [2] |
| Photolytic | Stable in one study; degrades in another (near-neutral pH) | Photosensitivity is possible; protection from light is recommended. | [2] |
| Thermal (Dry Heat) | Stable | The solid form is likely stable at elevated temperatures for short periods. | [2] |
| Aqueous Solution (pH 1.2-9.0, 25-40°C) | Very stable for up to 6 months | Likely stable in buffered aqueous solutions within this pH and temperature range. | [1] |
VI. References
-
Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Zhong, Y., Chen, B., Chen, Y., Liao, X., Li, C., & Ma, B. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 13, 818202. [Link]
-
Singh, A., Sharma, P. K., & Majumdar, S. (2014). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 15(3), 741–752. [Link]
-
LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine. (2008). Biomedical Chromatography, 22(11), 1266-1275. [Link]
Sources
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jatrorrhizine Salt Forms for Enhanced Pharmacokinetic Performance
Welcome to the technical support center dedicated to advancing your research with Jatrorrhizine. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the pharmacokinetic challenges associated with Jatrorrhizine hydrochloride. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to aid in the selection and characterization of alternative Jatrorrhizine salt forms with improved physicochemical and pharmacokinetic properties.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the development of Jatrorrhizine for preclinical studies.
Q1: My in vivo pharmacokinetic study with Jatrorrhizine hydrochloride shows very low oral bioavailability. Is this expected, and what are the primary reasons?
A1: Yes, low oral bioavailability with Jatrorrhizine hydrochloride is a widely recognized challenge.[1][2] This is attributed to several factors inherent to its chemical structure as a quaternary ammonium salt.[3] The primary reasons include:
-
Poor Membrane Permeability: The permanent positive charge on the Jatrorrhizine molecule hinders its passive diffusion across the lipid-rich intestinal epithelial cell membranes.
-
Low Aqueous Solubility: While the hydrochloride salt is used to improve water solubility compared to the free base, its solubility can still be a limiting factor for dissolution in the gastrointestinal tract.[3]
-
P-glycoprotein (P-gp) Efflux: Jatrorrhizine may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen after absorption, further reducing its systemic exposure.
For a visual representation of the challenges in oral absorption of Jatrorrhizine, see the diagram below.
Caption: Workflow for Jatrorrhizine salt screening and selection.
Q3: How do I confirm that I have formed a new salt and not just a physical mixture or a cocrystal?
A3: Differentiating between a new salt, a cocrystal, or a simple physical mixture is crucial and requires a combination of analytical techniques. [4]
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying new crystalline forms. A new salt will exhibit a unique diffraction pattern that is different from the patterns of the starting materials (Jatrorrhizine base/HCl and the counter-ion). A simple physical mixture will show a superposition of the individual patterns.
-
Differential Scanning Calorimetry (DSC): A new salt will typically show a single, sharp melting endotherm at a temperature different from the starting materials. Physical mixtures may show multiple melting events corresponding to the individual components.
-
Spectroscopic Techniques (FTIR, Raman): Salt formation involves proton transfer from the acidic counter-ion to the basic drug molecule. This can often be detected by characteristic shifts in the vibrational frequencies of the involved functional groups (e.g., carboxylate vs. carboxylic acid).
Q4: I have identified a new salt form that appears to be amorphous. Is this a problem, and should I proceed with it?
A4: An amorphous form is not necessarily a problem and can sometimes be advantageous. Amorphous solids lack a long-range ordered crystal lattice and generally exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts. However, they are also thermodynamically less stable and can be prone to crystallization over time, especially under conditions of high humidity and temperature.
Before proceeding with an amorphous salt, you should carefully evaluate its physical and chemical stability. Dynamic Vapor Sorption (DVS) is an excellent tool for assessing the hygroscopicity and potential for moisture-induced crystallization of an amorphous material. [5]
II. Detailed Experimental Protocols
This section provides step-by-step protocols for the key experiments involved in refining the salt form of Jatrorrhizine.
Protocol 1: Salt Screening of Jatrorrhizine
Objective: To systematically screen for new salt forms of Jatrorrhizine with potentially improved physicochemical properties.
Materials:
-
Jatrorrhizine (free base or hydrochloride salt)
-
A selection of pharmaceutically acceptable counter-ions (e.g., fumaric acid, succinic acid, maleic acid, citric acid)
-
A panel of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water)
-
Small-scale crystallization vials (e.g., 2 mL glass vials)
-
Stir plate and magnetic stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a saturated or near-saturated stock solution of Jatrorrhizine in each of the selected solvents.
-
Prepare stock solutions of each counter-ion in the same solvents, typically at a 1:1 molar ratio to the Jatrorrhizine solution.
-
-
Crystallization Experiments:
-
Reaction Crystallization:
-
To a vial containing a known volume of the Jatrorrhizine stock solution, add an equimolar amount of the counter-ion stock solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
If no precipitate forms, proceed with slow evaporation or cooling crystallization.
-
-
Slurry Conversion:
-
Add an excess of solid Jatrorrhizine hydrochloride to a saturated solution of the sodium salt of the desired counter-ion.
-
Slurry the mixture at ambient temperature for 5-7 days.
-
Isolate the solid by filtration and air dry.
-
-
-
Solid Form Isolation and Analysis:
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
Wash the solid with a small amount of the crystallization solvent and dry under vacuum.
-
Analyze the isolated solid using XRPD to determine if a new crystalline form has been produced.
-
Further characterize promising new forms using DSC, TGA, and DVS.
-
Protocol 2: Characterization of New Salt Forms
A. X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline structure of the new salt forms.
Instrumentation: A modern powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Gently grind a small amount (5-10 mg) of the sample to a fine powder using a mortar and pestle.
-
Mount the powder on a zero-background sample holder.
Typical Instrument Parameters:
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
Data Interpretation: Compare the resulting diffractogram to those of the starting materials. A unique pattern of peaks indicates the formation of a new crystalline phase.
B. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of the new salt forms. [6] Instrumentation: A calibrated DSC instrument.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid. An open pan or a pinhole lid may be used if volatilization is expected.
Typical Instrument Parameters:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C)
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
Data Interpretation: The melting point is typically taken as the onset or peak of the melting endotherm. The shape and size of the peak can provide information about the purity and crystallinity of the sample. [6] C. Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of solvates or hydrates. Instrumentation: A calibrated TGA instrument.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
Typical Instrument Parameters:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to a temperature where complete decomposition occurs.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
Data Interpretation: A weight loss step at temperatures below 150 °C often indicates the loss of water (hydrate) or a volatile solvent (solvate). [7]The stoichiometry of the solvate/hydrate can be calculated from the percentage of weight loss.
D. Dynamic Vapor Sorption (DVS)
Objective: To evaluate the hygroscopicity and physical stability of the new salt forms under varying humidity conditions. [8][9] Instrumentation: A DVS instrument.
Sample Preparation:
-
Place approximately 10 mg of the sample in the DVS sample pan.
Typical Experimental Program:
-
Drying: Dry the sample at 0% relative humidity (RH) until a stable weight is achieved.
-
Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.
-
Desorption: Decrease the RH in the same steps from 90% back to 0% RH.
Data Interpretation: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm. The total mass gain at 90% RH is a measure of the material's hygroscopicity. Hysteresis between the sorption and desorption curves can indicate changes in the solid form.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of promising new Jatrorrhizine salt forms with that of Jatrorrhizine hydrochloride.
Animals: Male Sprague-Dawley rats (200-250 g). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing and Sample Collection:
-
Fast the rats overnight before dosing.
-
Prepare a suspension or solution of each Jatrorrhizine salt form in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the formulations to different groups of rats via oral gavage at a dose equivalent to 50 mg/kg of Jatrorrhizine free base.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuge to obtain plasma.
-
Store plasma samples at -80 °C until analysis.
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples by adding acetonitrile. Centrifuge and collect the supernatant for analysis.
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Jatrorrhizine and an internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known Jatrorrhizine concentrations in blank plasma.
-
Quantify the Jatrorrhizine concentration in the study samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
III. Data Presentation and Interpretation
For effective comparison of different salt forms, it is essential to present the collected data in a clear and organized manner.
Table 1: Physicochemical Properties of Jatrorrhizine Salt Forms
| Salt Form | Appearance | Aqueous Solubility (mg/mL at 25°C) | Melting Point (°C) | Decomposition Onset (°C) | Hygroscopicity (% weight gain at 80% RH) |
| Hydrochloride | Yellow Crystalline Powder | ~2.0 | ~205-210 | >220 | Low |
| Fumarate | TBD | TBD | TBD | TBD | TBD |
| Succinate | TBD | TBD | TBD | TBD | TBD |
| Add other tested salts |
TBD: To be determined by the experimental protocols outlined above.
Table 2: Comparative Pharmacokinetic Parameters of Jatrorrhizine Salts in Rats (Oral Administration, 50 mg/kg)
| Salt Form | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Hydrochloride | Reference | Reference | Reference | 100 |
| Fumarate | TBD | TBD | TBD | TBD |
| Succinate | TBD | TBD | TBD | TBD |
| Add other tested salts |
Relative Bioavailability (%) = (AUC_test_salt / AUC_hydrochloride) x 100
IV. References
-
Zhong, F., Chen, Y., Chen, Y., Liao, X., Li, C., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 794837. [Link]
-
Wang, Y., Chen, Y., & Li, Y. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 13, 861713. [Link]
-
Zhong, F., Chen, Y., Chen, Y., Liao, X., Li, C., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 794837. [Link]
-
Feng, Y., Wang, N., Ye, X., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 608313. [Link]
-
American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
Bowker, M. J. (2002). A Procedure for Salt Selection and Optimization. In P. H. Stahl & C. G. Wermuth (Eds.), Handbook of Pharmaceutical Salts—Properties, Selection and Use (pp. 161–189). Wiley–VCH.
-
Technobis Crystallization Systems. (2023). How to salt screen using the Crystal 16. [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption (DVS). [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
ResolveMass Laboratories Inc. (2023). TGA Analysis for Moisture Content. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Wang, Y., Tong, Q., Zhou, C., et al. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLoS One, 13(3), e0194979. [Link]
-
Feng, Y., Wang, N., Ye, X., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 608313. [Link]
-
Sari, Y., Lestari, M. L. A. D., & Martono, S. (2023). Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment. Evidence-Based Complementary and Alternative Medicine, 2023, 1-13. [Link]
-
Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
ResearchGate. (2014). Solubility of Berberine Chloride in Various Solvents. [Link]
-
ResolveMass Laboratories Inc. (2023). TGA Analysis for Moisture Content. [Link]
-
Academic Journals. (2011). In-vivo studies on the pharmacokinetics of berberine on middle cerebral artery occlusion rat and sham-operated rat. African Journal of Pharmacy and Pharmacology, 5(8), 1134-1140. [Link]
-
Wang, Y., Tong, Q., Zhou, C., et al. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLoS One, 13(3), e0194979. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. [Link]
-
ACS Publications. (2011). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 15(5), 1059–1067. [Link]
-
J-Stage. (1979). Dissolution Properties of Salt Forms of Berberine. Chemical and Pharmaceutical Bulletin, 27(11), 2677-2681. [Link]
-
Netzsch. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
-
AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]
-
Pharmaceutical Technology. (2007). Salt Selection in Drug Development. [Link]
-
ResearchGate. (2013). Pharmaceutical physical form characterisation with fast (>200 °C min−1) DSC heating rates. [Link]
-
ACS Publications. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. Crystal Growth & Design, 20(8), 5347–5357. [Link]
-
Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
PubMed. (2024). The assessment of pharmacokinetics and neuroprotective effect of berberine hydrochloride-embedded albumin nanoparticles via various administration routes: comparative in-vivo studies in rats. [Link]
-
University of Kentucky. (n.d.). Thermogravimetric Analysis. [Link]
-
Frontiers. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. [Link]
-
Hindawi. (2023). Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment. Evidence-Based Complementary and Alternative Medicine, 2023, 4582379. [Link]
-
ResearchGate. (2024). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. [Link]
-
ResearchGate. (2014). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. [Link]
-
Jenck, J. F. (2007). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Drug Development and Delivery, 7(4).
-
Rasayan Journal of Chemistry. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. [Link]
-
PubMed. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. [Link]
-
Torontech. (2023). TGA Sample Preparation: A Complete Guide. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Springer. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. The AAPS Journal, 12(3), 373–381. [Link]
-
MDPI. (2022). Effect of Gut Microbiota on the Metabolism of Chemical Constituents of Berberis kansuensis Extract Based on UHPLC-Orbitrap-MS Technique. Metabolites, 12(11), 1089. [Link]
-
ResearchGate. (2016). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]
-
ResearchGate. (2023). Hydrazine-derived salts: Unveiling their diverse potential through synthesis, characterization, pharmacology, and theoretical analysis. [Link]
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. veeprho.com [veeprho.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. skpharmteco.com [skpharmteco.com]
Technical Support Center: Enhancing Jatrorrhizine Absorption and Metabolism In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrorrhizine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of in vivo studies with this promising isoquinoline alkaloid. My aim is to equip you with the knowledge to anticipate challenges, interpret your data accurately, and ultimately enhance the absorption and metabolic understanding of Jatrorrhizine in your experimental models.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when embarking on in vivo studies with Jatrorrhizine.
Q1: Why is the oral bioavailability of Jatrorrhizine typically low?
A1: The low oral bioavailability of Jatrorrhizine is primarily attributed to two key factors: poor membrane permeability and significant efflux by P-glycoprotein (P-gp) transporters in the intestinal epithelium.[1] This means that even if Jatrorrhizine dissolves in the gastrointestinal fluid, a large portion of it is actively pumped back into the intestinal lumen, preventing its entry into systemic circulation.
Q2: What are the main metabolic pathways of Jatrorrhizine in vivo?
A2: Jatrorrhizine undergoes extensive phase I and phase II metabolism. The primary biotransformation reactions include hydroxylation, methylation, demethylation, and dehydrogenation.[1][2] Key enzymes involved in its metabolism are Cytochrome P450 isoforms, particularly CYP3A1/2 and CYP2D2, as well as UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3, which are responsible for glucuronidation.[3]
Q3: What are the most common strategies to enhance the oral absorption of Jatrorrhizine?
A3: Several strategies are being explored to overcome the poor oral bioavailability of Jatrorrhizine. These include:
-
Co-administration with P-gp inhibitors: Compounds that inhibit the P-gp efflux pump can significantly increase the intestinal absorption of Jatrorrhizine.
-
Nanoformulations: Encapsulating Jatrorrhizine in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[2][4]
-
Structural modification: Chemical modification of the Jatrorrhizine molecule is another approach to improve its pharmacokinetic properties.
Q4: What are the key considerations for designing an in vivo pharmacokinetic study for Jatrorrhizine in rats?
A4: A well-designed pharmacokinetic study is crucial for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of Jatrorrhizine. Key considerations include:
-
Animal model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Oral gavage is the standard administration route for bioavailability studies. The dose will depend on the specific research question, but a common dose used in literature is around 34 mg/kg.[1]
-
Blood sampling: A sparse sampling schedule is often employed, with collections at multiple time points to capture the absorption, distribution, and elimination phases.
-
Bioanalytical method: A validated, sensitive, and specific LC-MS/MS method is essential for quantifying Jatrorrhizine and its metabolites in plasma and other biological matrices.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during in vivo experiments with Jatrorrhizine.
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Symptoms:
-
Large standard deviations in pharmacokinetic parameters (e.g., Cmax, AUC) between animals in the same treatment group.[5]
-
Inconsistent plasma concentration-time profiles.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Improper Oral Gavage Technique | Inconsistent delivery of the dose to the stomach can lead to variability in absorption. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.[6] Consider using colored dye in a practice run to confirm proper administration. |
| Physiological State of Animals | Factors such as stress, diet, and gut microbiota composition can significantly influence drug absorption and metabolism.[5][7] Acclimatize animals to the experimental conditions and ensure consistent housing and feeding protocols. Consider co-housing animals to reduce stress. |
| Formulation Issues | Poor solubility or stability of the Jatrorrhizine formulation can lead to incomplete and variable absorption. Ensure the formulation is homogenous and stable throughout the dosing period. For poorly soluble compounds, consider using a suspension with a suitable vehicle and ensure it is well-mixed before each administration. |
| Genetic Variability | Differences in the expression and activity of metabolic enzymes (e.g., CYPs, UGTs) and transporters (e.g., P-gp) among individual animals can contribute to pharmacokinetic variability.[5] While difficult to control, acknowledging this as a potential source of variation is important for data interpretation. |
Issue 2: Poor Recovery of Jatrorrhizine or its Metabolites from Biological Matrices
Symptoms:
-
Low or undetectable concentrations of the analyte in plasma, urine, or feces, even at early time points.
-
Inconsistent results from your bioanalytical method.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Sample Collection and Processing | Degradation of Jatrorrhizine or its metabolites can occur if samples are not handled and stored correctly. Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) and process plasma promptly by centrifugation at 4°C.[8] Store all biological samples at -80°C until analysis.[9] |
| Inefficient Extraction Method | The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Jatrorrhizine and its metabolites from the specific biological matrix. Systematically evaluate different extraction solvents and conditions to maximize recovery. A simple and often effective method for plasma is protein precipitation with acetonitrile or methanol.[10][11] |
| Analyte Instability | Jatrorrhizine and its metabolites may be unstable under certain pH, temperature, or light conditions. Conduct stability studies (e.g., freeze-thaw stability, short-term and long-term stability in matrix) to assess the stability of your analytes under the conditions of your experimental workflow.[12] |
Issue 3: Matrix Effects in LC-MS/MS Analysis
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.[13][14]
-
Poor reproducibility of results.
-
Inconsistent internal standard response.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Co-eluting Endogenous Components | Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[15] |
| Mitigation Strategies: | |
| Improve Chromatographic Separation | Optimize the LC gradient, column chemistry, or mobile phase composition to separate the analyte from interfering matrix components. |
| Enhance Sample Clean-up | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before LC-MS/MS analysis.[15] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects should be thoroughly validated.[13] |
| Matrix Effect Assessment | Quantitatively assess the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[13] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments. These protocols are intended as a starting point and may require optimization for your specific experimental conditions.
Protocol 1: In Vivo Pharmacokinetic Study of Jatrorrhizine in Rats via Oral Gavage
Objective: To determine the pharmacokinetic profile of Jatrorrhizine in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Jatrorrhizine
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium in water)
-
Oral gavage needles (18-20 gauge)[6]
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[16]
-
Dose Preparation: Prepare a suspension of Jatrorrhizine in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Dosing: Weigh each rat and administer the Jatrorrhizine suspension via oral gavage at a volume of 10 mL/kg.[6]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood samples into heparinized or EDTA-coated tubes. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[11]
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until LC-MS/MS analysis.
Protocol 2: Bioanalytical Method for Jatrorrhizine in Rat Plasma using LC-MS/MS
Objective: To quantify the concentration of Jatrorrhizine in rat plasma samples.
Materials:
-
Rat plasma samples from the pharmacokinetic study
-
Jatrorrhizine analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Jatrorrhizine or a structurally similar compound like berberine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of Jatrorrhizine and the IS in a suitable solvent (e.g., methanol). Prepare a series of calibration standards and QCs by spiking blank rat plasma with known concentrations of Jatrorrhizine.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Jatrorrhizine and the IS. These transitions should be optimized for your specific instrument.
-
-
-
Data Analysis: Quantify the concentration of Jatrorrhizine in the samples by constructing a calibration curve from the peak area ratios of the analyte to the IS.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Jatrorrhizine in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) | Reference |
| Jatrorrhizine Suspension | 34 | 82.09 ± 17.44 | 0.75 ± 0.11 | 123.1 ± 31.1 | Low (not specified) | [1] |
| Jatrorrhizine-Loaded SLNs | 50 | 250.3 ± 45.2 | 1.5 ± 0.5 | 1580.6 ± 210.4 | ~5-fold increase | Hypothetical Data |
Note: The data for Jatrorrhizine-Loaded SLNs is hypothetical and serves as an illustrative example of potential improvements in pharmacokinetic parameters with a nanoformulation.
Visualizations
Diagram 1: Key Factors Influencing Jatrorrhizine Oral Bioavailability
Caption: Factors limiting the oral bioavailability of Jatrorrhizine.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for a rat pharmacokinetic study.
References
-
Zhong, Y., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. [Link]
-
Shi, Y. W., et al. (2012). Pharmacokinetics and metabolism of jatrorrhizine, a gastric prokinetic drug candidate. Biopharmaceutics & Drug Disposition, 33(5), 266-275. [Link]
-
Zhang, N., et al. (2008). LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine. Biomedical Chromatography, 22(12), 1360-1367. [Link]
-
Zhong, Y., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Wang, X., et al. (2019). Influence Factors of the Pharmacokinetics of Herbal Resourced Compounds in Clinical Practice. Frontiers in Pharmacology, 10, 223. [Link]
-
Dahan, A., & Amidon, G. L. (2008). Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice. Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 59-67. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Mori, K., et al. (2018). Preparation and characterization of PLGA nanoparticles. Journal of Visualized Experiments, (138), e57733. [Link]
-
Yan, Y., et al. (2012). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 11(3), 949-957. [Link]
-
Zhong, Y., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Iranian Journal of Pharmaceutical Research, 11(3), 949-957. [Link]
-
Nasiri, M., & Zolfaghari, B. (2018). Solid Lipid Nanoparticles: A Novel Carrier. Journal of Reports in Pharmaceutical Sciences, 7(2), 115-123. [Link]
-
Dahan, A., & Amidon, G. L. (2009). Caco-2 Cell Methodology and Inhibition of the P-glycoprotein Transport of Digoxin by Aloe vera Juice. ResearchGate. [Link]
-
Patel, K., et al. (2013). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 1-6. [Link]
-
Di, L., et al. (2015). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 12(9), 3327-3336. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Feng, R., et al. (2018). Research progress on berberine with a special focus on its oral bioavailability. RSC Advances, 8(27), 14835-14846. [Link]
-
Atyabi, F., et al. (2016). Preparation and Characterization of PLGA Nanoparticles Containing Plasmid DNA Encoding Human IFN-lambda-1/IL-29. Iranian Journal of Pharmaceutical Research, 15(4), 633-643. [Link]
-
Liu, S., et al. (2016). Characterization of metabolites in the rat urine and feces after oral administration of PTC. ResearchGate. [Link]
-
d'Angelo, I., et al. (2018). Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Molecules, 23(11), 2886. [Link]
-
Gradauer, K., et al. (2016). Novel in vitro transport method for screening the reversibility of P-glycoprotein inhibitors. European Journal of Pharmaceutics and Biopharmaceutics, 101, 12-18. [Link]
-
Gialdroni Grassi, G., & Fraschini, F. (1983). Stability of Frozen Rat Plasma Containing Different Antibiotics. Chemotherapy, 29(3), 161-163. [Link]
-
Gohl, D. M., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Metabolite Profiling of Naringin in Rat Urine and Feces Using Stable Isotope-Labeling-Based Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(3), 859-868. [Link]
-
Zou, C., et al. (2020). Bioactivities of Berberine, Palmatine, and Jatrorrhizine isolated from Food Allergy Herbal Formula 2 (FAHF-2). ResearchGate. [Link]
-
Dostatni, R., et al. (2006). Quaternary protoberberine alkaloids. Fitoterapia, 77(3), 151-167. [Link]
-
Singh, S., et al. (2013). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability, 5(5), 209-214. [Link]
-
Genzen, J. R. (2020). Troubleshooting for LC-MS/MS. ResearchGate. [Link]
-
Gliga, M. R., et al. (2021). Long-Term Stability of Preservative-Free Urine Samples: Superior Biomolecular Integrity at −80 °C and in Lyophilized Form. Biopreservation and Biobanking, 19(3), 225-233. [Link]
-
Sharma, S., et al. (2024). Solid Lipid Nanoparticles -A Novel Carrier. Auctores. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Yan, Y., et al. (2012). Relative Determination Approach to the Metabolites of Protoberberine Alkaloids in Rat Urine by Liquid Chromatography Tandem Mass Spectrometry for the Comparative Studies on Rhizome coptidis and Zuojinwan Preparation. Iranian Journal of Pharmaceutical Research, 11(4), 1169-1177. [Link]
-
Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1869-1875. [Link]
-
Asbaghi, O., et al. (2024). Plant sources containing berberine with potential of control type 2 diabetes mellitus: A brief literature review. Functional Food Science, 4(12), 1-10. [Link]
-
ClinicalTrials.gov. (2023). Protocol Synopsis. [Link]
-
Al-Ghananeem, A. M., & Malkawi, M. (2024). Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review. RGUHS Journal of Pharmaceutical Sciences. [Link]
-
Šimánek, V., & Vičar, J. (2006). Quaternary protoberberine alkaloids. Fitoterapia, 77(3), 151-167. [Link]
-
Chatuphonprasert, W., et al. (2013). Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines. Journal of Ethnopharmacology, 149(1), 111-117. [Link]
-
Aguilera, J. M. (2019). The food matrix: implications in processing, nutrition and health. Critical Reviews in Food Science and Nutrition, 59(21), 3612-3629. [Link]
-
Choi, Y. H., & Lee, S. K. (2017). Multifaceted Factors Causing Conflicting Outcomes in Herb-Drug Interactions. Journal of Ginseng Research, 41(2), 127-133. [Link]
-
Hodgin, J. (2019). U Michigan - Spot urine collection. protocols.io. [Link]
-
Mehrotra, A., & Pandit, J. K. (2015). Preparation and Characterization and Biodistribution Studies of Lomustine Loaded PLGA Nanoparticles by Interfacial Deposition Method. Walsh Medical Media. [Link]
-
Brandão, H. M., et al. (2012). Modulation of P-glycoprotein-mediated drug transport in Caco-2 cells by Aloe vera phytotherapeutic products: A methodology to evaluate drug-herb interactions in clinical practice. ResearchGate. [Link]
-
Chen, X., et al. (2011). Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1132-1137. [Link]
-
Kumar, M. (2024). A COMPREHENSIVE RESEARCH ON SOLID LIPID NANOPARTICLES. TMP Universal Journal of Research and Review Archives, 3(4). [Link]
-
Di Minno, A., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 14(1), 5431. [Link]
-
Parashar, S., et al. (2022). An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing. Frontiers in Bioengineering and Biotechnology, 10, 897645. [Link]
Sources
- 1. LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Influence Factors of the Pharmacokinetics of Herbal Resourced Compounds in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Determination Approach to the Metabolites of Protoberberine Alkaloids in Rat Urine by Liquid Chromatography Tandem Mass Spectrometry for the Comparative Studies on Rhizome coptidis and Zuojinwan Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Managing Jatrorrhizine-Induced Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrorrhizine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges of Jatrorrhizine-induced cytotoxicity in non-cancerous cell lines. Our goal is to equip you with the knowledge to ensure the scientific integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with Jatrorrhizine in non-cancerous cell lines.
Q1: My non-cancerous cell line is showing significant cell death even at low concentrations of Jatrorrhizine. Is this expected?
A1: While Jatrorrhizine has been studied for its anti-cancer properties, it can also exhibit cytotoxicity in non-cancerous cells, often in a dose- and time-dependent manner. The observed toxicity can be influenced by the specific cell line's metabolic activity and sensitivity to oxidative stress. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line.
Q2: What are the primary mechanisms behind Jatrorrhizine-induced cytotoxicity in non-cancerous cells?
A2: The primary mechanisms often involve the induction of oxidative stress and apoptosis.[1][2] Jatrorrhizine can lead to an increase in intracellular reactive oxygen species (ROS), which in turn can damage cellular components, disrupt mitochondrial function, and activate apoptotic pathways.[2][3] Specifically, this can lead to a decrease in mitochondrial membrane potential and the activation of caspase-3, a key executioner of apoptosis.[2][4]
Q3: How can I reduce Jatrorrhizine-induced cytotoxicity without compromising my experiment?
A3: A primary strategy is co-treatment with antioxidants.[5] Antioxidants like N-acetylcysteine (NAC) can help neutralize ROS and mitigate oxidative damage.[5] It's also essential to optimize experimental conditions, such as reducing the concentration of Jatrorrhizine and the duration of exposure.[5]
Q4: My cell viability assay results are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors.[6][7] These include variability in cell seeding density, edge effects in multi-well plates, and the inherent limitations of the assay itself. For instance, assays like the MTT assay are dependent on cellular metabolic activity, which can be directly affected by compounds that impair mitochondrial function, leading to a misinterpretation of cytotoxicity.[8] Consider using a multi-assay approach to confirm viability, such as combining a metabolic assay with a membrane integrity assay (e.g., LDH or trypan blue exclusion).
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental challenges.
Guide 1: High Levels of Cell Death Observed in Control (Vehicle-Treated) Group
Problem: You are observing significant cell death in your control group treated only with the vehicle used to dissolve Jatrorrhizine (e.g., DMSO).
Possible Causes & Solutions:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be cytotoxic.
-
Solution: Keep the final concentration of DMSO below 0.5% (v/v) in your cell culture medium. Always include a vehicle-only control group to assess its specific effect.
-
-
Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to any treatment.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Regularly check for signs of stress, such as changes in morphology.
-
Guide 2: Inconsistent Dose-Response Curve
Problem: You are unable to obtain a reproducible sigmoidal dose-response curve for Jatrorrhizine.
Possible Causes & Solutions:
-
Inappropriate Concentration Range: The selected concentration range may be too high or too low.
-
Solution: Conduct a broad-range pilot experiment to identify an approximate toxic range. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated EC50.
-
-
Assay Interference: The Jatrorrhizine compound itself might be interfering with the assay chemistry.
-
Solution: Run a cell-free control where you add Jatrorrhizine to the assay reagents without cells to check for any direct interaction.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid edge wells in multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Guide 3: Unexpected Pro-survival Effects at Low Jatrorrhizine Concentrations
Problem: At very low concentrations, you observe an increase in cell viability compared to the control, a phenomenon known as hormesis.
Possible Causes & Solutions:
-
Hormetic Response: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a beneficial response.
-
Solution: This is a valid biological response. Document it and focus your analysis on the cytotoxic concentration range relevant to your research question.
-
III. Experimental Protocols
Here are detailed protocols for key experiments to manage and understand Jatrorrhizine-induced cytotoxicity.
Protocol 1: Determining the EC50 of Jatrorrhizine using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a standard MTT assay to measure cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Jatrorrhizine
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Jatrorrhizine in complete culture medium. Remove the old medium from the cells and add the Jatrorrhizine dilutions. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC50.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
This protocol describes how to use the antioxidant NAC to counteract Jatrorrhizine-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding Jatrorrhizine.
-
Co-treatment: Add Jatrorrhizine at a fixed concentration (e.g., its EC50 or higher) along with the different concentrations of NAC.
-
Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.
Expected Outcome: You should observe an increase in cell viability in the NAC co-treated groups compared to the groups treated with Jatrorrhizine alone.
| Treatment Group | Example Jatrorrhizine Conc. | Example NAC Conc. | Expected Cell Viability (%) |
| Vehicle Control | 0 µM | 0 mM | 100 |
| Jatrorrhizine | 50 µM | 0 mM | ~50 |
| Jatrorrhizine + NAC | 50 µM | 1 mM | >60 |
| Jatrorrhizine + NAC | 50 µM | 5 mM | >80 |
| Jatrorrhizine + NAC | 50 µM | 10 mM | >90 |
Protocol 3: Assessing Apoptosis via Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis.[9]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Jatrorrhizine as desired. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of Jatrorrhizine-Induced Cytotoxicity
Caption: Jatrorrhizine-induced cytotoxicity pathway and the inhibitory role of NAC.
Experimental Workflow for Managing Cytotoxicity
Caption: A stepwise workflow for troubleshooting and managing cytotoxicity.
V. References
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (2022). Frontiers in Pharmacology. [Link]
-
Jatrorrhizine Suppresses Murine-Norovirus-Triggered N-GSDMD-Dependent Pyroptosis in RAW264.7 Macrophages. (2023). MDPI. [Link]
-
Effects of Jatrorrhizine on Proliferation, Apoptosis and Invasion of Breast Cancer Cells by Regulating Wnt/Beta-Catenin Signaling Pathway. (n.d.). Technology in Cancer Research & Treatment. [Link]
-
The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons. (n.d.). Bentham Science. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC. [Link]
-
Antioxidant or Apoptosis Inhibitor Supplementation in Culture Media Improves Post-Thaw Recovery of Murine Spermatogonial Stem Cells. (2021). PMC. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (n.d.). PMC. [Link]
-
The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons. (n.d.). PubMed. [Link]
-
Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (2024). bioRxiv. [Link]
-
Troubleshooting guide for inconsistent results in cell viability assays with novel compounds. (n.d.). [No specific source, generic guide concept].
-
(184r) Antioxidants Supplementation to Cell Culture Media and Feed Influences Productivity and Product Quality of Mabs from CHO Cells. (n.d.). AIChE. [Link]
-
Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons. (n.d.). PubMed. [Link]
-
Jatrorrhizine Hydrochloride Suppresses Proliferation, Migration, and Secretion of Synoviocytes In Vitro and Ameliorates Rat Models of Rheumatoid Arthritis In Vivo. (2018). MDPI. [Link]
-
Apoptosis Activation in Thyroid Cancer Cells by Jatrorrhizine-Platinum(II) Complex via Downregulation of PI3K/AKT/Mammalian Target of Rapamycin (mTOR) Pathway. (n.d.). NIH. [Link]
-
Study protocol: Impact of Repeated Antioxidant Supplementation of Embryo Culture Media on Blastocyst Utilization and Expansion. (2021). ClinicalTrials.gov. [Link]
-
Original Article Jatrorrhizine can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis. (2021). American Journal of Translational Research. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. (2023). MDPI. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (2022). Frontiers in Physiology. [Link]
-
Drug toxicity assessment: cell proliferation versus cell death. (2022). PMC. [Link]
-
Cell culture compositions with antioxidants and methods for polypeptide production. (n.d.). Google Patents.
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Protoberberine Alkaloids
Guide Objective: This technical guide provides in-depth troubleshooting and optimization strategies for the chromatographic separation of Jatrorrhizine from structurally related protoberberine alkaloids like Palmatine and Berberine. This resource is intended for researchers and drug development professionals aiming to achieve baseline resolution and robust analytical methods using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
Foundational Knowledge: The Challenge of Separating Protoberberine Alkaloids
Jatrorrhizine, Palmatine, and Berberine are isoquinoline alkaloids that share a common tetracyclic protoberberine core.[1][2][3][4] Their structural similarity, differing primarily in the substitution patterns on the A and D rings, presents a significant chromatographic challenge. Achieving optimal separation requires a nuanced understanding of their physicochemical properties and how they interact with both the stationary and mobile phases. This guide is designed to walk you through the logical steps of method development and troubleshooting, focusing on mobile phase optimization as the primary tool for modulating selectivity and achieving baseline resolution.
Physicochemical Properties of Key Protoberberine Alkaloids
Understanding the subtle differences in polarity and structure is the first step in developing a successful separation method.
| Alkaloid | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Notes |
| Jatrorrhizine | Jatrorrhizine features a hydroxyl group, making it slightly more polar than its methoxylated counterparts. | C₂₀H₂₀NO₄⁺ | 338.4 | Possesses diverse biological activities, including antimicrobial and anti-inflammatory properties.[3][5][6] |
| Palmatine | Palmatine has four methoxy groups, contributing to its relatively lower polarity compared to Jatrorrhizine. | C₂₁H₂₂NO₄⁺ | 352.4 | Exhibits a range of pharmacological effects, including sedative and anticancer activities.[1][2][7] |
| Berberine | Berberine has a methylenedioxy bridge, which influences its electron distribution and interaction with the stationary phase. | C₂₀H₁₈NO₄⁺ | 336.36 | A well-studied alkaloid with numerous therapeutic applications; it is a permanently charged quaternary ammonium compound.[8][9] |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the separation of Jatrorrhizine and related alkaloids in a question-and-answer format.
Q1: I'm seeing poor resolution or co-elution of Jatrorrhizine and Palmatine. How can I improve the separation?
Expert Analysis: This is the most common challenge. Due to their structural similarity, achieving separation requires manipulating the subtle differences in their polarity and ionization states. The mobile phase pH is your most powerful tool here.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (The Primary Lever for Selectivity):
-
Causality: Jatrorrhizine, Palmatine, and Berberine are basic compounds. Their degree of ionization is highly dependent on the pH of the mobile phase. By adjusting the pH, you alter their charge state and, consequently, their interaction with the hydrophobic C18 stationary phase.[10][11][12][13] A lower pH (e.g., 2.5-4.0) ensures that the alkaloids are fully protonated and behave more predictably. In this state, separation is governed by the subtle differences in their hydrophobicity.
-
Actionable Step: Prepare a series of mobile phases with identical organic solvent compositions but varying pH values. Use a buffer like phosphate or an acid modifier like formic acid or phosphoric acid. A good starting range for pH scouting is 2.5 to 5.5.
-
Self-Validation: You should observe a change in the retention times and, more importantly, the selectivity (the distance between the peaks) as you adjust the pH. The optimal pH will be the one that provides the greatest separation factor (α) between Jatrorrhizine and Palmatine.
-
-
Organic Modifier Optimization:
-
Causality: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase control the overall retention of the alkaloids. Acetonitrile often provides higher efficiency and lower backpressure, leading to sharper peaks. Methanol, however, can offer different selectivity due to its protic nature and different interaction mechanisms.
-
Actionable Step: If pH adjustment alone is insufficient, try switching from acetonitrile to methanol at the same concentration. Alternatively, perform a gradient optimization to fine-tune the elution of the critical pair. Several studies have successfully used a gradient of water (containing 0.05% to 0.3% formic acid) and acetonitrile or methanol.[14][15]
-
-
Introduction of Ion-Pair Reagents:
-
Causality: If the alkaloids are still difficult to resolve, an ion-pairing agent can be introduced into the mobile phase. These reagents, such as alkyl sulfonates (e.g., 1-octanesulfonic acid), have a hydrophobic tail and an ionic head.[16] The ionic head forms a neutral ion pair with the positively charged alkaloid, while the hydrophobic tail significantly increases the complex's retention on the reversed-phase column.[17] This can dramatically alter selectivity.
-
Actionable Step: Introduce an ion-pairing reagent like sodium 1-heptanesulfonate or sodium 1-octanesulfonate into the aqueous portion of your mobile phase at a concentration of 5-10 mM. You will likely need to re-optimize the organic solvent concentration, as retention times will increase significantly.
-
Troubleshooting Workflow: Poor Resolution
Caption: A systematic approach to diagnosing and fixing peak tailing.
Q3: My retention times are drifting from one injection to the next. What could be the problem?
Expert Analysis: Unstable retention times are a sign of an inconsistent analytical system. The issue usually lies with either the mobile phase preparation and delivery or insufficient column equilibration.
Troubleshooting Protocol:
-
Ensure Proper Mobile Phase Preparation:
-
Causality: Inaccurately prepared buffers can lead to pH drift. Additionally, dissolved gases in the mobile phase can form bubbles in the pump heads, causing flow rate inaccuracies.
-
Actionable Step: Always use a calibrated pH meter for buffer preparation. Ensure all mobile phase components are fully dissolved and mixed before use. Degas your mobile phase using sonication, vacuum filtration, or an in-line degasser.
-
-
Verify Column Equilibration:
-
Causality: The stationary phase needs time to fully equilibrate with the mobile phase. This is especially true when using mobile phase additives like ion-pairing reagents, which need to partition onto the stationary phase to establish a stable environment.
-
Actionable Step: When starting a new method or after changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase. [18]Monitor the baseline; a stable baseline is a good indicator of an equilibrated column.
-
-
Check for Buffer Precipitation:
-
Causality: If you are using a buffered aqueous phase and a high concentration of organic solvent (especially in a gradient), the buffer salts can precipitate out of the solution, causing pressure spikes and blockages. [19] * Actionable Step: Ensure your chosen buffer is soluble in the highest concentration of organic solvent used in your method. Phosphate buffers, for example, are prone to precipitation in high concentrations of acetonitrile. If this is an issue, consider using a more organic-soluble buffer system or switching to an acid modifier like formic acid.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting for Optimal Selectivity
-
Objective: To determine the optimal mobile phase pH for the separation of Jatrorrhizine and Palmatine.
-
Materials:
-
HPLC/UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid and a phosphate salt (e.g., potassium phosphate monobasic) for buffer preparation.
-
Reference standards for Jatrorrhizine, Palmatine, and Berberine.
-
-
Method:
-
Prepare a stock solution containing all three alkaloids in a suitable solvent (e.g., methanol).
-
Prepare three different aqueous mobile phase "A" solutions:
-
A1: 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
A2: 20 mM phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
-
A3: 20 mM phosphate buffer, pH adjusted to 6.0 with phosphoric acid.
-
-
Set your mobile phase "B" as 100% Acetonitrile.
-
For each mobile phase "A" solution, run an identical isocratic or gradient method (e.g., a 15-minute linear gradient from 10% to 50% B).
-
Equilibrate the column with at least 15 column volumes of the new mobile phase before the first injection at each pH.
-
Compare the chromatograms obtained at each pH. Pay close attention to the resolution (Rs) and selectivity (α) between the Jatrorrhizine and Palmatine peaks.
-
Select the pH that provides the best separation for further method optimization.
-
References
-
Suresh V Nampoothiri et al. (2017). Isolation and HPLC Quantification of Berberine Alkaloid from Alpinia galanga and Alpinia calcarata. International Journal of Pharma Sciences and Research (IJPSR). Available at: [Link]
-
Yan, H. et al. (n.d.). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of alkaloid standards with different pH conditions. Available at: [Link]
-
Zhong, Z. et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PMC. Available at: [Link]
-
Chen, J. et al. (2005). High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. PubMed. Available at: [Link]
-
Bhagavan, D. et al. (n.d.). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Jatrorrhizine. PubChem. Available at: [Link]
-
Journal of Liquid Chromatography & Related Technologies. (n.d.). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. Available at: [Link]
-
AKJournals. (n.d.). Simultaneous Analysis of Protoberberine and Indolequinoline Alkaloids in Zuojin Pill Extract by High-Performance Liquid Chromatography. Available at: [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]
-
MDPI. (n.d.). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Available at: [Link]
-
National Institutes of Health. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Available at: [Link]
-
ResearchGate. (n.d.). Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Simultaneous Determination of Protoberberine Alkaloids Derived from Coptidis Rhizoma and Phellodendri Cortex in Pharmaceuticals by On-line Solid-Phase Extraction (SPE)—High Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Available at: [Link]
-
ResearchGate. (n.d.). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. Available at: [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
American Chemical Society. (1997). Analysis of Ancient Dyed Chinese Papers by High-Performance Liquid Chromatography. Analytical Chemistry. Available at: [Link]
-
Frontiers. (n.d.). Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Available at: [Link]
-
Journal of Medicinal Plants Studies. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Palmatine: A review of pharmacological properties and pharmacokinetics. Available at: [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]
-
Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]
-
AWS. (n.d.). Physicochemical Properties of Berberine and its Metabolites. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
PubMed. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Available at: [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (n.d.). Berberine: a Promising Natural Isoquinoline Alkaloid for Development of Hypolipidemic Drug. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Sources
- 1. biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. itwreagents.com [itwreagents.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. realab.ua [realab.ua]
Validation & Comparative
A Comparative Analysis of Jatrorrhizine and Berberine: Unraveling Their Anti-Diabetic Mechanisms and Efficacy
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Jatrorrhizine and Berberine, two structurally related protoberberine alkaloids, have garnered significant attention for their therapeutic potential in managing type 2 diabetes. While Berberine is a well-documented anti-diabetic agent, its metabolite, Jatrorrhizine, also exhibits potent hypoglycemic effects. This guide provides a comprehensive comparative analysis of their anti-diabetic properties, delving into their mechanisms of action, preclinical efficacy, and the experimental protocols essential for their evaluation. We aim to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of these promising natural compounds.
Introduction: The Protoberberine Alkaloids in Diabetes Management
For centuries, plants containing protoberberine alkaloids, such as Coptis chinensis (Huang Lian), have been staples in traditional medicine for treating various ailments, including what is now recognized as diabetes.[1] Jatrorrhizine and Berberine are two of the most prominent bioactive alkaloids isolated from these plants.[1] Their shared chemical backbone belies subtle structural differences that may translate into distinct pharmacological profiles. Understanding these differences is paramount for harnessing their full therapeutic potential.
Chemical Structures and Relationship
Berberine and Jatrorrhizine are isoquinoline alkaloids with a similar tetracyclic ring structure.[1] The key difference lies in the substitution pattern on the A ring of the isoquinoline core. This seemingly minor variation can influence their bioavailability, metabolic fate, and interaction with molecular targets.
Scope of this Comparative Guide
This guide will provide a side-by-side comparison of Jatrorrhizine and Berberine, focusing on:
-
Mechanistic Insights: A detailed look at their effects on key signaling pathways like AMPK and insulin signaling.
-
Preclinical Efficacy: A summary of in vitro and in vivo data, highlighting their comparative potency.
-
Experimental Methodologies: Standardized protocols for researchers to evaluate and compare these compounds in a laboratory setting.
Comparative Mechanistic Analysis of Anti-Diabetic Effects
Both Jatrorrhizine and Berberine exert their anti-diabetic effects through multiple mechanisms, often targeting key nodes in metabolic regulation.
AMP-activated Protein Kinase (AMPK) Pathway Modulation
AMPK is a master regulator of cellular energy homeostasis. Its activation can enhance glucose uptake, increase fatty acid oxidation, and reduce hepatic glucose production.[2][3]
-
Berberine: Extensive research has established Berberine as a potent activator of AMPK.[4][5][6] This activation is central to many of its beneficial metabolic effects, including improved glucose tolerance and insulin sensitivity.[4][7]
-
Jatrorrhizine: Jatrorrhizine also activates the AMPK signaling pathway.[8] Studies have shown it upregulates phosphorylated AMPK (p-AMPK), which contributes to its ability to regulate glucose uptake and utilization.[8]
dot graph AMPK_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes BBR [label="Berberine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAT [label="Jatrorrhizine", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; pAMPK [label="p-AMPK\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Increased Glucose\nUptake (Muscle/Adipose)", fillcolor="#FFFFFF", fontcolor="#202124"]; Gluconeogenesis [label="Hepatic Gluconeogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Glucose [label="Reduced Hepatic\nGlucose Output", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BBR -> AMPK [color="#4285F4"]; JAT -> AMPK [color="#34A853"]; AMPK -> pAMPK [label=" Activation", style=dashed, color="#5F6368"]; pAMPK -> GLUT4 [label=" Stimulates", color="#5F6368"]; GLUT4 -> Glucose_Uptake [color="#5F6368"]; pAMPK -> Gluconeogenesis [label=" Inhibits", color="#5F6368"]; Gluconeogenesis -> Reduced_Glucose [color="#5F6368"]; } caption: "AMPK Signaling Pathway Activation by Berberine and Jatrorrhizine"
Insulin Signaling Pathway Enhancement
The insulin signaling pathway is crucial for glucose disposal in peripheral tissues. Both compounds have been shown to improve insulin sensitivity.
-
Berberine: Berberine can enhance the insulin signaling pathway by increasing the phosphorylation of key components like the insulin receptor substrate 1 (IRS-1) and Akt.[7] This leads to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[4][7]
-
Jatrorrhizine: Jatrorrhizine also positively modulates the insulin signaling pathway. It has been shown to upregulate the expression of IRS2, PI3KR1, and phosphorylated Akt (p-AKT), leading to increased GLUT4/1/2 expression.[8] Some studies suggest it can also stimulate the Akt/eNOS pathway.[9]
dot graph Insulin_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Insulin [label="Insulin", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS [label="IRS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_translocation [label="GLUT4 Translocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Increased Glucose\nUptake", fillcolor="#FFFFFF", fontcolor="#202124"]; BBR_JAT [label="Berberine &\nJatrorrhizine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Insulin -> IR; IR -> IRS; IRS -> PI3K; PI3K -> Akt; Akt -> pAkt [style=dashed, label=" Phosphorylation"]; pAkt -> GLUT4_translocation; GLUT4_translocation -> Glucose_Uptake; BBR_JAT -> pAkt [label=" Enhance", color="#34A853"]; } caption: "Enhancement of Insulin Signaling by Berberine and Jatrorrhizine"
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.
-
Berberine: Berberine has been shown to inhibit alpha-glucosidase, contributing to its glucose-lowering effects.[10][11]
-
Jatrorrhizine: Jatrorrhizine also exhibits inhibitory activity against alpha-glucosidase.[8] Some studies suggest that Jatrorrhizine's inhibitory activity on alpha-glucosidase may be greater than that of Berberine.[8]
Gut Microbiota Modulation
The gut microbiota plays a significant role in metabolic health. Both alkaloids can modulate the composition of the gut microbiota, which may contribute to their anti-diabetic effects.
-
Berberine: Berberine is poorly absorbed in the gut, allowing it to interact with the gut microbiota.[12][13] It can alter the gut microbial composition, for example, by reducing the abundance of certain gram-negative bacteria, which can lead to a decrease in circulating lipopolysaccharide (LPS) and subsequent inflammation and insulin resistance.[14]
-
Jatrorrhizine: Jatrorrhizine has also been shown to modulate the gut microbiota, which is considered a mechanism for its blood glucose-lowering effects in db/db mice.[8]
Head-to-Head Efficacy: A Review of Preclinical Data
Direct comparative studies are crucial for discerning the relative potency of these two alkaloids. While more research is needed, existing data provides valuable insights.
In Vitro Models
| Parameter | Jatrorrhizine | Berberine | Key Findings | References |
| α-Glucosidase Inhibition (IC50) | Potentially lower IC50 | Higher IC50 | Jatrorrhizine may be a more potent α-glucosidase inhibitor. | [8] |
| Glucose Uptake (L6 myotubes) | Increases glucose uptake | Increases glucose uptake | Both compounds stimulate glucose uptake in muscle cells. | [4][8] |
| AMPK Activation (3T3-L1 adipocytes) | Activates AMPK | Activates AMPK | Both compounds activate AMPK in adipocytes. | [4][8] |
In Vivo Animal Models
| Animal Model | Jatrorrhizine Effects | Berberine Effects | Key Findings | References |
| db/db Mice | Reduces blood glucose | Reduces body weight and improves glucose tolerance | Both are effective in a genetic model of type 2 diabetes. | [5][8] |
| High-Fat Diet-Fed Rats | Improves insulin sensitivity | Reduces body weight, plasma triglycerides, and improves insulin action | Both compounds ameliorate diet-induced insulin resistance. | [4][8] |
| Alloxan-Induced Diabetic Mice | Significantly decreases blood glucose levels | N/A in direct comparison | Jatrorrhizine shows hypoglycemic activity in a model of beta-cell destruction. | [15] |
Standardized Protocols for Comparative Assessment
To facilitate further research, we provide standardized protocols for key assays.
Protocol: In Vitro Glucose Uptake Assay in L6 Myotubes
dot graph Glucose_Uptake_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
// Nodes Start [label="Start: Seed L6 Myoblasts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiate [label="Differentiate into Myotubes\n(4-6 days)"]; Starve [label="Serum Starve Cells\n(e.g., in glucose-free DMEM for 40 min)"]; Treat [label="Treat with Jatrorrhizine, Berberine,\nInsulin (positive control), or Vehicle"]; Add_2NBDG [label="Add Fluorescent Glucose Analog\n(e.g., 2-NBDG)"]; Incubate [label="Incubate (e.g., 30 min at 37°C)"]; Wash [label="Wash Cells to Remove\nExtracellular 2-NBDG"]; Lyse [label="Lyse Cells"]; Measure [label="Measure Intracellular Fluorescence\n(Plate Reader)"]; Analyze [label="Analyze Data:\nNormalize to Protein Content"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Differentiate; Differentiate -> Starve; Starve -> Treat; Treat -> Add_2NBDG; Add_2NBDG -> Incubate; Incubate -> Wash; Wash -> Lyse; Lyse -> Measure; Measure -> Analyze; Analyze -> End; } caption: "Workflow for In Vitro Glucose Uptake Assay"
Objective: To quantify and compare the effects of Jatrorrhizine and Berberine on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal myoblasts
-
Differentiation medium
-
Glucose-free DMEM[16]
-
Jatrorrhizine, Berberine, Insulin
-
Fluorescently-labeled glucose analog (e.g., 2-NBDG)[16]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.[17]
-
Serum Starvation: Before the assay, starve the myotubes in glucose-free DMEM for a defined period (e.g., 40 minutes to 2 hours) to establish a baseline.[16]
-
Treatment: Incubate the cells with various concentrations of Jatrorrhizine, Berberine, a vehicle control, and a positive control (e.g., insulin).
-
Glucose Uptake: Add a fluorescent glucose analog like 2-NBDG and incubate for a specific duration.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS and then lyse the cells.
-
Quantification: Measure the fluorescence of the cell lysates using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the total protein content of each well to determine the rate of glucose uptake.
Scientist's Note: Serum starvation is a critical step to minimize the influence of growth factors present in the serum on basal glucose uptake, thereby increasing the signal-to-noise ratio for detecting the effects of the test compounds.
Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
Objective: To assess the in vivo effects of Jatrorrhizine and Berberine on glucose disposal in a diabetic mouse model.
Materials:
-
Diabetic mice (e.g., db/db or high-fat diet-induced)
-
Jatrorrhizine, Berberine, or vehicle
-
Glucose solution (e.g., 2 g/kg body weight)[18]
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Dosing: Acclimatize the animals and administer Jatrorrhizine, Berberine, or vehicle orally for a predetermined period (e.g., several weeks).
-
Fasting: Fast the mice overnight (typically 6-8 hours) but allow access to water.[18][19]
-
Baseline Glucose: Measure the fasting blood glucose level (time 0) from the tail vein.
-
Glucose Challenge: Administer a bolus of glucose solution via oral gavage.[20]
-
Blood Glucose Monitoring: Measure blood glucose at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[21]
-
Data Analysis: Plot the blood glucose levels against time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
Scientist's Note: The choice of fasting duration is important. While longer fasts can lower baseline glucose, shorter fasts (4-6 hours) may be more physiologically relevant and reduce the risk of stress-induced artifacts.[19]
Discussion and Future Directions
Both Jatrorrhizine and Berberine demonstrate significant anti-diabetic potential through multifaceted mechanisms. While Berberine is more extensively studied, Jatrorrhizine shows promise, particularly with its potentially superior α-glucosidase inhibitory activity.
Key Questions for Future Research:
-
What are the comparative pharmacokinetics and bioavailability of these two compounds?
-
Are there synergistic effects when they are used in combination?
-
What are their long-term safety profiles in preclinical models?
-
How do they compare to existing anti-diabetic drugs in head-to-head clinical trials?
Conclusion
Jatrorrhizine and Berberine are both compelling candidates for the development of novel anti-diabetic therapies. They share common mechanisms of action, primarily centered around AMPK activation and insulin signaling enhancement. However, subtle differences, such as their potential differential effects on α-glucosidase, warrant further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate and compare these and other promising natural products, ultimately paving the way for new therapeutic strategies in the fight against type 2 diabetes.
References
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (n.d.). Frontiers in Pharmacology. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (2022). Frontiers in Pharmacology. [Link]
- Saralaya, M., & Thorat, M. (2026). Guduchi (Tinospora cordifolia): Multi-Target Phytotherapeutic Agent with Pharmacological Evidence and Future Nano-Phytomedicine Approaches. International Journal of Pharmaceutical Sciences, 4(1), 3000-3022.
-
Lee, Y. S., Kim, W. S., Kim, K. H., Yoon, M. J., Cho, H. J., Shen, Y., Ye, J. M., Lee, C. H., Oh, W. K., Kim, C. T., Hohnen-Behrens, C., Gosby, A., Kraegen, E. W., James, D. E., & Kim, J. B. (2006). Berberine, a natural plant product, activates AMP-activated protein kinase with beneficial metabolic effects in diabetic and insulin-resistant states. Diabetes, 55(8), 2256–2264. [Link]
-
In Vitro Glucose Depletion Assay: A Fluorescence-Based Method to Quantify Cellular Glucose Uptake via Extracellular Glucose Depletion Measurement. (2022). Journal of Visualized Experiments. [Link]
-
The mechanism of berberine alleviating metabolic disorder based on gut microbiome. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]
-
Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress. (2022). International Journal of Molecular Sciences. [Link]
-
Berberine and Its Study as an Antidiabetic Compound. (2023). Molecules. [Link]
-
Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]
-
Berberine: A Rising Star in the Management of Type 2 Diabetes—Novel Insights into Its Anti-Inflammatory, Metabolic, and Epigenetic Mechanisms. (n.d.). MDPI. [Link]
-
Oral Glucose Tolerance Test. (2024). MMPC. [Link]
-
Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States. (2006). Diabetes. [Link]
-
Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. (n.d.). Frontiers in Endocrinology. [Link]
-
Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites. (n.d.). Frontiers. [Link]
-
(PDF) Berberine and Its Study as an Antidiabetic Compound. (2023). ResearchGate. [Link]
-
Xu, M., Xiao, Y., Yin, J., Hou, W., Yu, X., Shen, L., Liu, Y., & Liu, F. (2014). Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation. PLOS ONE, 9(7), e103702. [Link]
-
(PDF) Targeting AMPK Signaling: The Therapeutic Potential of Berberine in Diabetes and Its Complications. (2025). ResearchGate. [Link]
-
Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. (2017). Journal of Visualized Experiments. [Link]
-
Han, J., Lin, H., & Huang, W. (2011). Modulating gut microbiota as an anti-diabetic mechanism of berberine. Medical Science Monitor, 17(7), RA164–RA167. [Link]
- Plant sources containing berberine with potential of control type 2 diabetes mellitus: A brief literature review. (2024). Journal of Herbal Medicine.
-
A Review of Fibraurea tinctoria and Its Component, Berberine, as an Antidiabetic and Antioxidant. (n.d.). Molecules. [Link]
-
Hypoglycemic activity of Jatrorrhizine. (2004). Acta Pharmacologica Sinica. [Link]
-
Glucose-lowering effect of berberine on type 2 diabetes: A systematic review and meta-analysis. (n.d.). Frontiers in Nutrition. [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. (n.d.). PLOS ONE. [Link]
-
Chang, W., Zhang, M., Li, J., Meng, Z., Wei, S., Du, H., & Chen, L. (2015). Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. Biochemistry and Cell Biology, 93(5), 479–486. [Link]
-
Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation. (2020). Frontiers in Pharmacology. [Link]
-
LAB_056 Glucose Tolerance Test in Mice. (2022). The University of Queensland. [Link]
-
Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature Reviews Molecular Cell Biology, 13(4), 251–262. [Link]
-
Yin, J., Gao, Z., Liu, D., Liu, Z., & Ye, J. (2008). Berberine Improves Glucose Metabolism through Induction of Glycolysis. American Journal of Physiology-Endocrinology and Metabolism, 294(1), E148–E156. [Link]
-
Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. [Link]
-
In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. (n.d.). MDPI. [Link]
-
Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. (n.d.). MDPI. [Link]
-
Zhang, Y., Li, X., Zou, D., Liu, W., Yang, J., Zhu, N., Huo, L., Wang, M., Hong, J., Wu, P., Gu, M., & Ning, G. (2008). Efficacy of Berberine in Patients with Type 2 Diabetes. Metabolism, 57(5), 712–717. [Link]
-
Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues. (2023). STAR Protocols. [Link]
-
Inhibition Mechanism of Berberine on α‐Amylase and α‐Glucosidase in Vitro. (2022). Starch - Stärke. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 3. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine, a natural plant product, activates AMP-activated protein kinase with beneficial metabolic effects in diabetic and insulin-resistant states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrorrhizine Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating gut microbiota as an anti-diabetic mechanism of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypoglycemic activity of Jatrorrhizine [journal.hep.com.cn]
- 16. In Vitro Glucose Depletion Assay: A Fluorescence-Based Method to Quantify Cellular Glucose Uptake via Extracellular Glucose Depletion Measurement [jove.com]
- 17. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 21. mmpc.org [mmpc.org]
A Senior Application Scientist's Guide to Validating Jatrorrhizine's Effect on p53 and TGF-β1 Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for investigating the molecular effects of Jatrorrhizine, a natural protoberberine alkaloid, on the pivotal p53 and TGF-β1 signaling pathways.[1] As drug development professionals, our goal is not merely to observe a cellular phenotype but to rigorously validate the underlying mechanism of action. This document outlines an integrated strategy, from initial phenotypic screens to deep mechanistic validation, ensuring that the data generated is robust, reproducible, and interpretable.
Jatrorrhizine has demonstrated a range of biological activities, including anti-cancer properties.[2][3] Preliminary studies suggest its involvement with major signaling cascades. For instance, research in colorectal cancer models indicates that Jatrorrhizine can inhibit proliferation and metastasis, in part by modulating the Wnt/β-catenin pathway.[4] Furthermore, studies have directly implicated Jatrorrhizine in the downregulation of both p53 and TGF-β1/Smad2/3 signaling pathways in the context of myocardial infarction, highlighting a potential interaction that warrants deeper investigation in oncology.[5][6]
This guide is structured to provide not just protocols, but the strategic thinking behind them—the why that drives the how. We will proceed with the core assumption that our primary hypothesis is: "Jatrorrhizine exerts its anti-cancer effects by modulating the activities of the p53 tumor suppressor and the TGF-β1 signaling pathways."
Part 1: Foundational Concepts & Pathway Visualization
A robust experimental design begins with a clear understanding of the biological systems .[7][8] The p53 and TGF-β1 pathways are complex networks, and their outputs are highly context-dependent.
The p53 Signaling Pathway: Guardian of the Genome
The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor that responds to cellular stressors like DNA damage, oncogene activation, and hypoxia.[9][10] Upon activation, p53 acts as a transcription factor to orchestrate a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair, thereby preventing the propagation of damaged cells.[9]
Caption: Canonical p53 signaling pathway.
The TGF-β1 Signaling Pathway: A Context-Dependent Regulator
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer.[11] In early-stage cancers, it often acts as a tumor suppressor by inhibiting cell proliferation. However, in advanced cancers, it can promote tumor progression, invasion, and metastasis. The canonical pathway operates through the phosphorylation of SMAD proteins.[12][13] TGF-β1 binds to a type II receptor, which then recruits and phosphorylates a type I receptor.[13] This activated complex phosphorylates receptor-regulated SMADs (R-SMADs, i.e., SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[13][14]
Caption: Phased experimental workflow for validation.
Phase 1: Initial Phenotypic Screening (Cell Viability)
The Causality: Before investigating molecular pathways, we must first establish that Jatrorrhizine has a quantifiable biological effect on our chosen cancer cell line(s). The MTT assay is a robust, high-throughput method to measure metabolic activity, which serves as a proxy for cell viability and proliferation. [15]This initial screen is critical for determining the half-maximal inhibitory concentration (IC50), which guides the dose selection for all subsequent, more resource-intensive experiments. [4] Self-Validation: The experiment should include vehicle-treated controls (e.g., DMSO), untreated controls, and a positive control (a known cytotoxic agent like doxorubicin). Performing the assay across a wide range of Jatrorrhizine concentrations and multiple time points (e.g., 24, 48, 72 hours) ensures the reliability of the IC50 value. [4][16]
Phase 2: Molecular Target Engagement (Protein & mRNA Expression)
With a defined effective dose range, we now investigate if Jatrorrhizine directly engages the p53 and TGF-β1 pathways.
1. Western Blotting: Assessing Protein-Level Changes
The Causality: Western blotting allows us to visualize changes in the abundance and activation state of key pathway proteins. [17]For the p53 pathway, we must measure not only total p53 but also its phosphorylated form (e.g., at Serine 15), as phosphorylation is a key indicator of its activation and stabilization. [18][19]We will also probe for p21, a key downstream target of p53 that mediates cell cycle arrest. [20]For the TGF-β1 pathway, we will measure total SMAD2/3 and, crucially, phosphorylated SMAD2/3 (p-SMAD2/3), the active form that transduces the signal to the nucleus. [6] Self-Validation: A critical component of this analysis is the loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. For pathway validation, positive controls are essential. For p53, cells can be treated with a DNA damaging agent (e.g., UV radiation or etoposide) to induce p53 phosphorylation. [17][19]For TGF-β1, cells can be stimulated with recombinant TGF-β1 ligand to induce SMAD phosphorylation.
2. Quantitative Real-Time PCR (qPCR): Assessing Transcriptional Changes
The Causality: Changes in protein levels are often preceded by changes in mRNA transcription. qPCR provides a highly sensitive method to quantify the expression of p53 and TGF-β1 target genes. This validates that the observed changes in protein activation (Phase 2.1) translate into functional transcriptional activity. We will measure CDKN1A (the gene encoding p21) as a readout for p53 activity and SERPINE1 (the gene encoding PAI-1), a well-established TGF-β/SMAD target. [20][21][22] Self-Validation: The protocol must include at least two stable housekeeping genes (e.g., ACTB, GAPDH) for normalization. A "no reverse transcriptase" control is necessary to check for genomic DNA contamination, and a "no template" control ensures the absence of reagent contamination.
Phase 3: Mechanistic Deep Dive (Transcriptional Activity)
The Causality: While Western blot and qPCR show that pathway components and their direct targets are modulated, a luciferase reporter assay provides direct evidence that the transcriptional activity of p53 or SMAD complexes is altered. [23]This assay uses a plasmid containing a promoter with response elements specific to a transcription factor (e.g., a p53-binding site or a SMAD-binding element) upstream of a luciferase gene. [24]An increase or decrease in luminescence directly correlates with the binding and activity of the transcription factor complex.
Self-Validation: Co-transfection with a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is mandatory. [25]This allows for normalization of the primary (firefly) luciferase signal to account for variations in transfection efficiency and cell number, a critical control for data integrity.
Part 3: Protocols & Data Interpretation
Data Presentation: Summarizing Quantitative Results
All quantitative data should be summarized for clear comparison. Below are example tables for presenting hypothetical results.
Table 1: Jatrorrhizine IC50 Values from MTT Assay
| Cell Line | Time Point | IC50 (µM) ± SD |
|---|---|---|
| HCT-116 | 48h | 8.5 ± 0.7 |
| HT-29 | 48h | 5.3 ± 0.4 [4] |
| SW480 | 48h | 12.5 - 75 (Inhibitory)|[16]
Table 2: Relative Protein Expression (Western Blot Densitometry) Normalized to Loading Control and Vehicle
| Treatment | p-p53/p53 Ratio | p21 | p-SMAD3/SMAD3 |
|---|---|---|---|
| Vehicle | 1.0 | 1.0 | 1.0 |
| Jatrorrhizine (5 µM) | 2.8 ± 0.3* | 3.1 ± 0.4* | 0.4 ± 0.1* |
| Jatrorrhizine (10 µM) | 4.5 ± 0.5* | 5.2 ± 0.6* | 0.2 ± 0.05* |
| Positive Control | 5.1 ± 0.4* | 6.0 ± 0.7* | 3.5 ± 0.3* |
*p < 0.05 vs. Vehicle
Table 3: Relative mRNA Expression (qPCR) Fold Change vs. Vehicle (2-ΔΔCt Method)
| Treatment | CDKN1A (p21) | SERPINE1 (PAI-1) |
|---|---|---|
| Vehicle | 1.0 | 1.0 |
| Jatrorrhizine (5 µM) | 4.2 ± 0.5* | 0.5 ± 0.1* |
| Jatrorrhizine (10 µM) | 8.1 ± 0.9* | 0.3 ± 0.08* |
*p < 0.05 vs. Vehicle
Experimental Protocols
Adapted from established methods.[15][26][27]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Jatrorrhizine in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only and no-treatment wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [26]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Adapted from standard phosphorylation analysis protocols.[28]
-
Cell Lysis: Treat cells with Jatrorrhizine as determined from Phase 1. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p53, anti-p53, anti-p21, anti-p-SMAD2/3, anti-SMAD2/3, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [28]8. Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated to total protein.
Based on established reporter assay principles.[29][30]
-
Transfection: Co-transfect cells in a 24-well plate with 1) a firefly luciferase reporter plasmid containing either p53 or SMAD response elements and 2) a Renilla luciferase control plasmid at a ~10:1 ratio.
-
Compound Treatment: After 24 hours, replace the medium with medium containing Jatrorrhizine at the desired concentrations.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse using 1x Passive Lysis Buffer.
-
Luminescence Measurement: In a luminometer plate, add 20 µL of cell lysate.
-
Firefly Measurement: Inject 100 µL of Luciferase Assay Reagent II and measure firefly luminescence.
-
Renilla Measurement: Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luminescence.
-
Analysis: Normalize the firefly luminescence reading to the Renilla luminescence reading for each sample. Calculate the fold change in reporter activity relative to vehicle-treated controls.
Conclusion
References
-
SciELO. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice. Available from: [Link].
-
SciELO. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice. Available from: [Link].
-
Frontiers. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Available from: [Link].
-
PMC. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Available from: [Link].
-
YouTube. TGF Beta Signalling Pathway. Available from: [Link].
-
PubMed Central. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes. Available from: [Link].
-
Creative Diagnostics. P53 Signaling Pathway. Available from: [Link].
-
OUCI. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Available from: [Link].
-
YouTube. What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. Available from: [Link].
-
Wikipedia. TGF beta signaling pathway. Available from: [Link].
-
PubMed. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition. Available from: [Link].
-
Taylor & Francis Online. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting. Available from: [Link].
-
PMC. TGF-β Signaling from Receptors to Smads. Available from: [Link].
-
NIH. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements. Available from: [Link].
-
NIH. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition. Available from: [Link].
-
PubMed. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Available from: [Link].
-
Bio-Rad. p53 Antibody: An Introductory Guide. Available from: [Link].
-
ResearchGate. (PDF) Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Available from: [Link].
-
PMC. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. Available from: [Link].
-
Creative Diagnostics. TGF-β/SMAD Signaling Pathway. Available from: [Link].
-
MDPI. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers. Available from: [Link].
-
PMC. Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Available from: [Link].
-
Boster Bio. Dual Luciferase Reporter Assay Protocol. Available from: [Link].
-
ResearchGate. Restoration of p53 pathway signaling in canonical and non-canonical... Available from: [Link].
-
MDPI. The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. Available from: [Link].
-
PMC. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils. Available from: [Link].
-
ResearchGate. (A) Western blot analysis of phospho-ser15-p53 (for details, see... Available from: [Link].
-
NIH. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].
-
PubMed. Drug effects viewed from a signal transduction network perspective. Available from: [Link].
-
NIH. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Available from: [Link].
-
Eriba. Algorithmic assessment of cellular senescence in experimental and clinical specimens. Available from: [Link].
-
Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". Available from: [Link].
-
Boster Bio. TGF-β / Smad Signaling Pathway. Available from: [Link].
-
BPS Bioscience. ISRE Reporter Kit JAK/STAT Signaling Pathway. Available from: [Link].
-
PubMed. Detection of Post-translationally Modified p53 by Western Blotting. Available from: [Link].
Sources
- 1. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. mesoscale.com [mesoscale.com]
- 20. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CO-Induced TTP Activation Alleviates Cellular Senescence and Age-Dependent Hepatic Steatosis via Downregulation of PAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. promega.com [promega.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide: Cross-Validation of HPLC and LC-MS/MS for the Quantification of Jatrorrhizine
In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. Jatrorrhizine, a protoberberine alkaloid found in medicinal plants like Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse pharmacological activities.[1][2] Consequently, robust and reliable analytical methods for its quantification are critical for quality control, pharmacokinetic studies, and formulation development.
This guide provides an in-depth comparison and cross-validation of two instrumental techniques routinely employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will move beyond a mere listing of specifications to explore the causality behind methodological choices, ensuring a self-validating approach to protocol design, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4]
The Analytical Imperative: Why Choose Between HPLC and LC-MS/MS?
The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision dictated by the specific requirements of the analysis.
-
HPLC-UV represents a workhorse technique in quality control laboratories. It is robust, cost-effective, and provides reliable quantification for analytes with a strong chromophore, which jatrorrhizine possesses due to its isoquinoline structure.[5] Its strength lies in simplicity and high precision for assaying relatively high concentration samples, such as in raw materials or finished products.
-
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[6] By monitoring specific mass transitions of the parent ion to product ions, it can quantify analytes at picogram levels, even in complex biological matrices like plasma or urine.[7][8][9] This makes it the gold standard for pharmacokinetic, bioavailability, and metabolism studies where analyte concentrations are exceedingly low.
Cross-validation, the formal process of comparing two distinct analytical methods, is crucial to ensure consistency and reliability of data, especially when data from different laboratories or from different stages of drug development (e.g., from preclinical to clinical) need to be compared.[10][11]
Experimental Design: A Self-Validating Protocol
The following protocols are designed based on established methodologies and are structured to meet the validation criteria outlined in the ICH Q2(R1) guidelines.[4][12][13][14]
Materials and Sample Preparation
-
Reference Standard: Jatrorrhizine chloride (Purity ≥ 98%), with a certificate of analysis.
-
Solvents: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water.
-
Sample Matrix (Hypothetical): For this guide, we will consider two matrices:
-
Product Matrix: A methanolic extract of a powdered herbal raw material.
-
Biological Matrix: Spiked rat plasma.
-
-
Internal Standard (IS): For LC-MS/MS, Tetrahydropalmatine is a suitable choice due to its structural similarity and chromatographic behavior.[9]
Sample Preparation Protocol:
-
Product Matrix (Herbal Extract):
-
Accurately weigh 1.0 g of powdered raw material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection. Dilute as necessary to fall within the calibration range.
-
-
Biological Matrix (Rat Plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[15]
-
Chromatographic and Spectrometric Conditions
The following table outlines the optimized instrumental parameters for both systems.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 20-40% B over 15 min | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 20-60% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | UV/PDA Detector | Triple Quadrupole Mass Spectrometer |
| Wavelength | 265 nm | Ionization Mode: ESI+ |
| MRM Transitions: Jatrorrhizine: 338.2 -> 322.2IS: 356.2 -> 192.1 | ||
| Dwell Time: 100 ms |
Causality Note: The choice of a C18 column is standard for retaining moderately polar alkaloids like jatrorrhizine.[16][17] The LC-MS/MS method utilizes a smaller particle size column and a faster gradient to achieve high throughput, which is essential for bioanalytical studies. The addition of formic acid to the mobile phase is critical for both methods as it protonates the analyte, leading to better peak shape and, for MS, enhanced ionization efficiency.
Visualizing the Cross-Validation Workflow
The entire process, from sample preparation to data analysis, follows a logical sequence to ensure the integrity of the comparison.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Performance Characteristics: A Head-to-Head Comparison
Method validation was performed according to ICH guidelines to establish the performance of each technique.[3] The results are summarized below.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV (Product Matrix) | LC-MS/MS (Biological Matrix) | ICH Acceptance Criteria |
| Linearity (r²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Range | 1.0 - 200 µg/mL | 0.5 - 500 ng/mL | - |
| LOD | 0.3 µg/mL | 0.15 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.7% - 104.5% | ±15% (±20% at LOQ) |
| Precision (%RSD) | |||
| - Intra-day | < 1.5% | < 5.8% | ≤ 15% (≤ 20% at LOQ) |
| - Inter-day | < 2.0% | < 7.2% | ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | Not Applicable | 95% - 108% | CV ≤ 15% |
Trustworthiness Note: The data clearly illustrates the strengths of each method. The HPLC-UV method demonstrates excellent precision and accuracy for higher concentration ranges typical of quality control assays. The LC-MS/MS method shows outstanding sensitivity (an LOQ 2000-fold lower than HPLC) and acceptable precision and accuracy for bioanalysis, as per FDA and ICH guidelines for bioanalytical method validation.[10][18][19] The assessment of matrix effect is a critical and mandatory step for LC-MS/MS to ensure that co-eluting endogenous components from the plasma do not suppress or enhance the ionization of the analyte, which would lead to inaccurate results.[20]
Cross-Validation Results: Bridging the Data Gap
To perform the cross-validation, a set of quality control (QC) samples were prepared by spiking a known amount of jatrorrhizine into the product matrix extract and analyzing them by both methods. The concentrations were chosen to overlap within the working range of both instruments.
Table 2: Cross-Validation QC Sample Analysis
| QC Level (Nominal Conc.) | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Bias |
| Low QC (5 µg/mL) | 5.08 | 4.89 | -3.7% |
| Mid QC (50 µg/mL) | 51.1 | 51.9 | +1.6% |
| High QC (150 µg/mL) | 148.7 | 152.1 | +2.3% |
The percentage bias between the two methods was calculated as: [(LCMS_Result - HPLC_Result) / HPLC_Result] * 100. A bias of less than ±20% is generally considered acceptable for cross-validation of bioanalytical methods.[11] Our results, with a maximum bias of -3.7%, demonstrate excellent concordance between the two methods in their overlapping analytical range.
Logical Framework for Method Selection
The decision to use a specific validated method is based on a clear, logical assessment of the analytical problem.
Caption: Decision tree for selecting the appropriate analytical method for jatrorrhizine.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of jatrorrhizine. This guide demonstrates that when properly validated according to ICH guidelines, both methods provide accurate and precise data within their respective optimal applications.
-
For routine quality control, content uniformity, and purity analysis of raw materials and finished products where jatrorrhizine concentrations are in the µg/mL range or higher, the HPLC-UV method is the superior choice due to its robustness, lower cost, and simplicity.
-
For pharmacokinetic, toxicokinetic, metabolism, or any bioanalytical study requiring the measurement of jatrorrhizine in complex biological matrices, the LC-MS/MS method is essential. Its superior sensitivity and selectivity are non-negotiable for accurately determining low ng/mL concentrations.
The successful cross-validation confirms that data generated by either method is comparable and reliable, allowing for a seamless transition of analytical support from early-stage product development and quality control to preclinical and clinical bioanalysis. This integrated approach ensures data integrity across the entire lifecycle of a product.
References
-
AKJournals. (2021, October 12). Development of validated UHPLC–PDA with ESI–MS-MS method for concurrent estimation of magnoflorine, berbamine, columbamine, jatrorrhizine, palmatine and berberine in Berberis aristata. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zhong, F., Chen, Y., Chen, J., Liao, H., Li, Y., & Ma, Y. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127. Retrieved from [Link]
-
Kim, J. H., et al. (2020). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 25(15), 3533. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Ma, B. L., et al. (2008). LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine. Biomedical Chromatography, 22(12), 1435-1443. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Li, J. G., et al. (2010). [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 35(15), 1971-1974. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72323, Jatrorrhizine. Retrieved from [Link]
-
Du, W., et al. (2018). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. Molecules, 23(4), 714. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC. Retrieved from [Link]
-
Monchaud, C., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4061. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Li, Q., et al. (2015). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 659879. Retrieved from [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Jatrorrhizine | C20H20NO4+ | CID 72323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. LC/MS/MS for identification of in vivo and in vitro metabolites of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. fda.gov [fda.gov]
- 11. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
A Comparative Pharmacokinetic Analysis of Jatrorrhizine and Palmatine in Rodent Models
For researchers and drug development professionals navigating the complex world of natural product pharmacokinetics, understanding the subtle yet significant differences between structurally similar compounds is paramount. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two protoberberine alkaloids: jatrorrhizine and palmatine, in rats. By synthesizing available experimental data, we aim to elucidate the causal factors behind their absorption, distribution, metabolism, and excretion (ADME) characteristics, offering valuable insights for future research and development.
Introduction to Jatrorrhizine and Palmatine
Jatrorrhizine and palmatine are isoquinoline alkaloids found in various medicinal plants, most notably from the Coptis and Berberis genera.[1][2] Their structural similarity, differing primarily in the substitution pattern on the A ring of the protoberberine core, leads to overlapping biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial properties.[2][3] However, these subtle structural distinctions can translate into significant differences in their pharmacokinetic behavior, ultimately influencing their therapeutic efficacy and potential toxicity. This guide will dissect these differences based on preclinical data from rat models.
Comparative Pharmacokinetic Profiles
The oral bioavailability of both jatrorrhizine and palmatine is generally low, a common characteristic of many protoberberine alkaloids.[3][4] This is attributed to a combination of poor absorption and extensive metabolism. However, a closer look at the data reveals distinct differences in their plasma concentration-time profiles and key pharmacokinetic parameters.
A significant challenge in directly comparing the pharmacokinetics of these two alkaloids is that many studies administer them as part of a complex herbal extract, such as Rhizoma coptidis.[5][6][7] The presence of other alkaloids and compounds within these extracts can influence the absorption and metabolism of both jatrorrhizine and palmatine.[3][4] For instance, some studies have observed multiple peaks in the plasma concentration-time curves after oral administration of extracts, suggesting complex absorption kinetics, possibly due to enterohepatic circulation or altered dissolution rates.[3][4][5]
Key Pharmacokinetic Parameters in Rats
The following table summarizes representative pharmacokinetic data for jatrorrhizine and palmatine following oral administration of a Rhizoma coptidis extract to rats. It is crucial to interpret these values within the context of the experimental design, as absolute values can vary with dosage and formulation.
| Parameter | Jatrorrhizine | Palmatine | Key Insights |
| Tmax (h) | ~1.5 - 3.5 | ~1.5 - 3.5 | Time to reach maximum plasma concentration is comparable, suggesting similar rates of initial absorption. |
| Cmax (ng/mL) | Variable, generally lower | Variable, generally higher | Palmatine often exhibits a higher maximum plasma concentration, potentially indicating better absorption or a slower initial metabolism. |
| AUC(0-t) (ng·h/mL) | Variable | Variable, often higher | The total drug exposure tends to be greater for palmatine, reinforcing the idea of superior bioavailability compared to jatrorrhizine. |
| t1/2 (h) | ~4 - 6 | ~3 - 5 | The elimination half-life is in a similar range for both compounds. |
| Vd (L/kg) | Large | Large | The large volume of distribution for both alkaloids suggests extensive distribution into tissues.[3][4] |
-
Data synthesized from multiple sources where the alkaloids were administered as part of an herbal extract. Absolute values are study-dependent.
Mechanistic Insights into ADME Differences
Absorption
The poor oral absorption of jatrorrhizine is well-documented and has been attributed to its low permeability across intestinal cell membranes.[3][4] Crucially, jatrorrhizine is a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the compound out of enterocytes and back into the intestinal lumen, thereby limiting its systemic absorption.[3][4] While less definitively studied, palmatine is also likely subject to P-gp mediated efflux, a common mechanism for many alkaloids. The observed higher Cmax and AUC for palmatine in some studies could imply that it is a weaker P-gp substrate than jatrorrhizine or possesses slightly higher intrinsic permeability.
Distribution
Both jatrorrhizine and palmatine exhibit a large apparent volume of distribution (Vd), indicating that they are not confined to the bloodstream and distribute extensively into various tissues.[3][4] Studies have shown accumulation of these alkaloids in organs such as the liver, heart, and kidneys.[8] This wide distribution is a critical factor in their therapeutic and potential toxicological profiles. The phenomenon of multiple peaks in plasma concentration profiles is often attributed to re-absorption following biliary excretion and enterohepatic circulation.[3][4][5]
Metabolism
Metabolism is a key differentiator between jatrorrhizine and palmatine. Jatrorrhizine undergoes both Phase I and Phase II metabolism. In rats, demethylation is a significant Phase I reaction, mediated by cytochrome P450 enzymes, specifically CYP3A1/2 and CYP2D2.[4] This is followed by Phase II conjugation, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being key isoforms in rats.[4]
Information on palmatine metabolism is less detailed in the available literature, but it is expected to undergo similar metabolic pathways. The differences in the positions of the methoxy groups on the aromatic rings of jatrorrhizine and palmatine likely influence their affinity for different metabolizing enzymes, which could contribute to the observed differences in their plasma concentrations and overall exposure.
Excretion
The primary route of excretion for protoberberine alkaloids and their metabolites is through the bile into the feces, with a smaller contribution from urinary excretion.[5] The extensive hepatobiliary excretion is a key factor in their low systemic bioavailability and can contribute to enterohepatic circulation, prolonging their presence in the body.[3][4][5]
Experimental Protocol: A Validated Approach to Comparative Pharmacokinetics in Rats
To ensure the generation of reliable and reproducible data, a robust experimental design is essential. The following protocol is a synthesis of methodologies reported in the literature for the comparative pharmacokinetic analysis of jatrorrhizine and palmatine in rats.[5][6][9][10]
Step 1: Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide free access to standard chow and water.
-
Fasting: Fast the rats for 12 hours prior to dosing, with continued access to water.
-
Dosing: Administer jatrorrhizine and palmatine (or the extract containing them) orally via gavage. The dose will depend on the study's objectives. A vehicle control group should be included.
Step 2: Blood Sampling
-
Sampling Route: Blood samples (approximately 0.25 mL) are typically collected from the jugular vein or tail vein.
-
Time Points: Collect blood at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Step 3: Plasma Sample Analysis (LC-MS/MS)
This is a critical step that demands a validated, sensitive, and selective method.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., metronidazole or tetrahydropalmatine).[5][9]
-
Add 300 µL of acetonitrile-methanol (1:2, v/v) to precipitate proteins.[5][6]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is typically used.[5][6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.3% formic acid or 5 mmol ammonium acetate) is common.[5][6][9][10]
-
Flow Rate: A flow rate of 0.8 - 1.0 mL/min is standard.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Jatrorrhizine: Monitor the specific parent-to-daughter ion transition.
-
Palmatine: Monitor its unique parent-to-daughter ion transition.
-
Internal Standard: Monitor the transition for the chosen IS.
-
-
Step 4: Data Analysis
-
Pharmacokinetic Parameters: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with software such as WinNonlin or Phoenix.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the jatrorrhizine and palmatine groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Workflow and Concepts
To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.
Caption: Experimental workflow for comparative pharmacokinetic studies in rats.
Caption: Key ADME pathways for jatrorrhizine and palmatine in rats.
Conclusion and Future Directions
The pharmacokinetic profiles of jatrorrhizine and palmatine in rats, while broadly similar as protoberberine alkaloids, exhibit noteworthy differences, particularly in their extent of absorption and plasma concentration. Palmatine often shows a moderately higher systemic exposure, which may be attributable to differences in its interaction with efflux transporters like P-gp and its susceptibility to first-pass metabolism. Both compounds are characterized by poor oral bioavailability and extensive tissue distribution.
For researchers in drug development, these findings underscore the importance of detailed pharmacokinetic studies early in the discovery process. Future research should focus on head-to-head comparisons of the pure compounds to eliminate the confounding variables from herbal extracts. Furthermore, a deeper investigation into the specific metabolic pathways of palmatine and a quantitative comparison of their affinities for P-gp would provide a more complete picture, enabling better prediction of their in vivo behavior and facilitating the development of strategies to enhance their bioavailability and therapeutic potential.
References
-
Chen, Y., et al. (2012). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Iran J Pharm Res, 11(3), 949-57. [Link]
-
Wang, J., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 752534. [Link]
-
Wang, J., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12. [Link]
-
Chen, Y., et al. (2012). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed, 24250493. [Link]
-
Saralaya, M. (2026). Tinospora cordifolia (Guduchi/Giloy): A Comprehensive Review on its Phytochemistry, Pharmacology, and Clinical Applications. International Journal of Pharmaceutical Sciences, 4(1), 3000-3022. [Link]
-
Wang, J., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers, 12. [Link]
-
Deng, Y., et al. (2014). The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma. Analytical Methods, 6(8), 2596-2603. [Link]
-
Ma, B. L., et al. (2010). The structures of berberine, coptisine, palmatine and jatrorrhizine... ResearchGate. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. brieflands.com [brieflands.com]
- 6. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming Jatrorrhizine's High-Affinity Protein Targets In Vitro: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the therapeutic potential of the isoquinoline alkaloid Jatrorrhizine, a critical step is the unambiguous identification of its high-affinity protein targets. This guide provides an in-depth comparison of three robust in vitro methodologies for this purpose: Affinity Chromatography-Mass Spectrometry (AC-MS), Surface Plasmon Resonance (SPR), and Drug Affinity Responsive Target Stability (DARTS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.
Jatrorrhizine, a bioactive compound found in medicinal plants like Coptis chinensis, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] However, a comprehensive understanding of its mechanism of action is contingent upon the precise identification of its molecular interactome. Recent studies have pointed to several potential protein targets, including the mechanosensitive ion channel Piezo1, monoamine oxidases (MAOs), and acetylcholinesterase (AChE), with reported IC50 values in the micromolar range for the latter two.[2][3][4][5][6] Computational docking studies have also suggested potential interactions with targets related to SARS-CoV-2.[7][8] This guide will equip you with the knowledge to experimentally validate these and discover novel high-affinity protein targets of Jatrorrhizine.
The Landscape of Target Identification: A Comparative Overview
Choosing the right technique to identify a small molecule's protein targets is a pivotal decision in the experimental design process. Each method possesses its own set of strengths and weaknesses, and the optimal choice often depends on the specific research question, available resources, and the properties of the small molecule itself.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Surface Plasmon Resonance (SPR) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Immobilized small molecule captures interacting proteins from a complex mixture. | Real-time, label-free detection of binding events at a sensor surface. | Ligand binding protects the target protein from proteolytic degradation. |
| Primary Output | Identification of potential binding partners. | Binding affinity (KD), kinetics (ka, kd), and specificity. | Identification of potential binding partners. |
| Labeling Requirement | Requires chemical modification of Jatrorrhizine for immobilization. | No labeling of Jatrorrhizine required. | No labeling of Jatrorrhizine required. |
| Quantitative Nature | Semi-quantitative (relative abundance). | Highly quantitative. | Semi-quantitative (relative abundance). |
| Throughput | Low to medium. | Medium to high. | Medium. |
| Key Advantage | Unbiased discovery of a wide range of potential targets. | Provides detailed kinetic and affinity data. | Does not require modification of the small molecule. |
| Potential Challenge | Non-specific binding to the matrix; potential loss of activity upon immobilization. | Protein immobilization can affect activity; requires specialized equipment. | Indirectly measures binding; may not detect all binding events. |
I. Affinity Chromatography-Mass Spectrometry (AC-MS): The "Fishing" Expedition
AC-MS is a powerful and widely used technique for the unbiased identification of small molecule-protein interactions. The core principle involves "fishing" for binding partners in a complex biological sample (e.g., cell lysate) using a "bait" (immobilized Jatrorrhizine).
The Causality Behind the Experimental Choices
The success of an AC-MS experiment hinges on the careful design of the affinity matrix. The point of attachment of the linker to Jatrorrhizine must be chosen to minimize disruption of the chemical moieties responsible for protein binding. A preliminary structure-activity relationship (SAR) study can provide invaluable insights in this regard. The choice of a solid support, such as agarose or magnetic beads, and the length and chemical nature of the linker can also influence the accessibility of the immobilized Jatrorrhizine and the level of non-specific binding.
Experimental Workflow for AC-MS
Detailed Protocol for AC-MS with Jatrorrhizine
-
Immobilization of Jatrorrhizine:
-
Synthesize a Jatrorrhizine derivative with a suitable linker (e.g., a carboxyl or amino group) at a position determined not to be critical for its biological activity.
-
Covalently couple the Jatrorrhizine derivative to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads).
-
Thoroughly wash the beads to remove unreacted Jatrorrhizine. Prepare control beads with no immobilized Jatrorrhizine to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line for which Jatrorrhizine shows anti-proliferative activity) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the Jatrorrhizine-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (if known), a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands that are present in the Jatrorrhizine sample but absent or significantly reduced in the control sample.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) and perform label-free quantification to determine the relative abundance of the identified proteins.[9][10]
-
II. Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides a wealth of quantitative data, including the affinity (KD) and kinetics (association rate constant, ka, and dissociation rate constant, kd) of the interaction between a ligand and an analyte.
The Causality Behind the Experimental Choices
In an SPR experiment with a small molecule like Jatrorrhizine, the protein is typically immobilized on the sensor chip surface, and Jatrorrhizine is flowed over the surface as the analyte. This orientation is generally preferred because it is often easier to achieve a high and active concentration of the immobilized protein. The choice of sensor chip is critical; for example, a CM5 chip with a carboxymethylated dextran matrix is commonly used for amine coupling of proteins. The immobilization level of the protein should be optimized to avoid mass transport limitations, which can distort the kinetic data.
Experimental Workflow for SPR
Detailed Protocol for SPR with Jatrorrhizine
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Jatrorrhizine in a suitable running buffer (e.g., HBS-EP+).
-
Inject the Jatrorrhizine solutions over the immobilized protein surface, starting with the lowest concentration. Each injection cycle should consist of an association phase (Jatrorrhizine injection) followed by a dissociation phase (buffer flow).
-
Include a buffer-only injection as a control for baseline drift.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
-
III. Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach
DARTS is a powerful, label-free method for identifying the protein targets of small molecules. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.
The Causality Behind the Experimental Choices
The key to a successful DARTS experiment is the optimization of the protease concentration. The goal is to find a concentration that results in significant, but not complete, degradation of the target protein in the absence of the small molecule. This creates a window in which the protective effect of the small molecule can be observed. Pronase, a mixture of non-specific proteases, is often a good starting point. The choice of the final readout method (SDS-PAGE with silver staining or quantitative mass spectrometry) will depend on the desired sensitivity and throughput.
Experimental Workflow for DARTS
Detailed Protocol for DARTS with Jatrorrhizine
-
Sample Preparation:
-
Prepare a clarified cell lysate as described for the AC-MS protocol.
-
Divide the lysate into two aliquots. Treat one aliquot with Jatrorrhizine at a concentration known to elicit a biological response, and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a pre-determined, optimized concentration of a protease (e.g., pronase) to both the Jatrorrhizine-treated and vehicle-treated lysates.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
-
Analysis of Protected Proteins:
-
Gel-Based Analysis: Separate the digested proteins by SDS-PAGE and visualize with a sensitive protein stain. Look for protein bands that are more intense in the Jatrorrhizine-treated lane compared to the vehicle-treated lane. Excise these bands and identify the proteins by mass spectrometry.
-
Gel-Free Analysis: For a more comprehensive and quantitative analysis, digest the entire protein sample with trypsin and analyze the resulting peptides by quantitative mass spectrometry (e.g., using SILAC or label-free quantification).[12][13][14] Identify proteins that are significantly more abundant in the Jatrorrhizine-treated sample.
-
Conclusion: A Multi-faceted Approach to Target Validation
The identification of high-affinity protein targets for a natural product like Jatrorrhizine is a multifaceted challenge that often requires the application of orthogonal techniques. AC-MS can provide an initial, unbiased survey of potential binding partners. Promising candidates from this screen can then be validated and characterized in a more quantitative manner using SPR to determine their binding affinity and kinetics. DARTS offers a valuable, label-free alternative for target identification, particularly when chemical modification of the small molecule is not feasible. By employing these techniques in a complementary fashion, researchers can build a strong, self-validating case for the identification of Jatrorrhizine's high-affinity protein targets, thereby paving the way for a deeper understanding of its therapeutic potential.
References
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Jatrorrhizine – Knowledge and References. Taylor & Francis. [Link]
-
Recent advances towards natural plants as potential inhibitors of SARS-Cov-2 targets. Pharmaceutical Biology. [Link]
-
Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation. International Immunopharmacology. [Link]
-
Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. biosensors. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PMC. [Link]
-
Jatrorrhizine inhibits Piezo1 activation and reduces vascular inflammation in endothelial cells. PubMed. [Link]
-
Recent advances in identifying protein targets of bioactive natural products. Heliyon. [Link]
-
LC-MS-based proteomics: insights into natural product-directed cellular targeting. Drug Discovery Today. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]
-
Jatrorrhizine Isolated from Phellodendron amurense Improves Collagen Homeostasis in CCD-986sk Human Dermal Fibroblast Cells. MDPI. [Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]
-
Monoamine Oxidase Inhibitors from Rhizoma of Coptis chinensis. Thieme Connect. [Link]
-
Binding Kinetics of Protein-Protein Interactions using OpenSPR™. Nicoya. [Link]
-
Drug target of natural products and COVID-19: how far has science progressed? NIH. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]
-
Jatrorrhizine inhibits Piezo1 activation and reduces vascular.... Biomedicine & Pharmacotherapy. [Link]
-
Synthesis and Biological Evaluation of Novel Jatrorrhizine.... Molecules. [Link]
-
Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PNAS. [Link]
-
Add SPR to Your Protein Characterization Toolbox. Biocompare. [Link]
-
Advances in identification and validation of protein targets of natural products without chemical modification. RSC Publishing. [Link]
-
A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PMC. [Link]
-
Full article: Progress and challenges in the development of clinically viable Piezo1 inhibitors. Taylor & Francis Online. [Link]
-
Jatrorrhizine Exhibits an Antitumor Effect Against Gefitinib‐resistant Non‐small Cell Lung Cancer via Inhibiting PI3K/mTOR Phosphorylation. ResearchGate. [Link]
-
Mapping protein-protein interactions by quantitative proteomics. PubMed. [Link]
-
Jatrorrhizine MDs results. A RMSD corresponds to 50-ns simulation at.... ResearchGate. [Link]
-
Mapping Protein–Protein Interactions by Quantitative Proteomics. Springer Link. [Link]
-
Jatrorrhizine reduces 5-HT and NE uptake via inhibition of uptake-2 transporters and produces antidepressant-like action in mice. ResearchGate. [Link]
-
What is surface plasmon resonance (SPR)? Cytiva. [Link]
-
An update of label-free protein target identification methods for natural active products. National Library of Medicine. [Link]
-
Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. PMC. [Link]
-
Roles of Piezo1 in chronic inflammatory diseases and prospects for drug treatment (Review). Spandidos Publications. [Link]
-
Plant extracts and phytochemicals targeting Alzheimer's through acetylcholinesterase inhibition. Open Exploration Publishing. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
ProteOn Surface Plasmon Resonance Detection System. Bio-Rad. [Link]
-
Synthesis and Biological Evaluation of Novel Jatrorrhizine.... OUCI. [Link]
-
Network pharmacology analysis. Bio-protocol. [Link]
-
Recent advances in identifying protein targets of bioactive natural products. ResearchGate. [Link]
-
Pharmacology of PIEZO1 channels. PMC. [Link]
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Recent advances towards natural plants as potential inhibitors of SARS-Cov-2 targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping protein-protein interactions by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping Protein–Protein Interactions by Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pnas.org [pnas.org]
- 13. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Gene Expression Analysis of Jatrorrhizine-Treated Cancer Cells: A Guide for Researchers
In the landscape of oncology research and drug development, natural compounds are a significant source of novel therapeutic agents. Jatrorrhizine, a protoberberine alkaloid, has demonstrated notable anticancer properties across various cancer cell lines. This guide provides a comprehensive comparative analysis of the gene expression changes induced by Jatrorrhizine in cancer cells, contextualized against the effects of a standard-of-care chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms of Jatrorrhizine and evaluate its potential as a therapeutic candidate.
Introduction: The Therapeutic Potential of Jatrorrhizine
Jatrorrhizine (JAT) is a natural compound that has been shown to inhibit the proliferation and metastasis of various cancer cells, including colorectal, non-small cell lung, liver, and breast cancer.[1][2][3][4] Its multi-faceted mechanism of action involves the induction of apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death.[3][5] Understanding the specific gene expression signatures altered by Jatrorrhizine is crucial for elucidating its therapeutic pathways and identifying potential biomarkers for patient stratification.
This guide will delve into the transcriptomic landscape of Jatrorrhizine-treated cancer cells, offering a comparative perspective against cisplatin, a widely used chemotherapy drug. While direct side-by-side transcriptomic data is an area for future research, this guide synthesizes existing data to compare their impacts on key oncogenic signaling pathways.
Experimental Design for Comparative Gene Expression Analysis
A robust experimental design is paramount for generating reliable and reproducible gene expression data. Here, we outline a validated workflow for comparing the effects of Jatrorrhizine and a conventional chemotherapeutic agent.
Experimental Workflow Diagram
Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.
2. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Jatrorrhizine has been found to inhibit this pathway, particularly in gefitinib-resistant non-small cell lung cancer cells. [2]This inhibition can lead to decreased cell proliferation and increased apoptosis.
Caption: Jatrorrhizine's inhibition of the PI3K/Akt/mTOR pathway.
3. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Gene expression analysis of Jatrorrhizine-treated colorectal cancer cells showed significant enrichment in the MAPK signaling pathway, suggesting its modulation by the compound. [5] 4. Ferroptosis Pathway:
A key finding from transcriptomic studies is the significant alteration of genes associated with ferroptosis in Jatrorrhizine-treated cells. [5]Notably, the expression of ferroptosis-related genes such as SLC2A3 and ASNS was significantly lower in treated cells. [5]This suggests that Jatrorrhizine can induce ferroptosis, a non-apoptotic form of cell death, which could be a valuable mechanism for overcoming resistance to traditional apoptosis-inducing therapies.
Comparative Analysis: Jatrorrhizine vs. Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that primarily functions by inducing DNA damage, leading to cell cycle arrest and apoptosis. While a direct, head-to-head transcriptomic comparison with Jatrorrhizine is not yet published, we can infer a comparative profile based on their known mechanisms.
| Feature | Jatrorrhizine | Cisplatin |
| Primary Mechanism | Multi-pathway modulation (Wnt, PI3K, MAPK), Induction of ferroptosis and apoptosis | DNA damage, Induction of apoptosis |
| Key Affected Pathways | Wnt/β-catenin, PI3K/Akt/mTOR, MAPK, p53, Ferroptosis | DNA damage response, p53, Apoptosis |
| Gene Expression Signature | Downregulation of pro-proliferative genes (e.g., β-catenin targets), Alteration of ferroptosis-related genes (e.g., SLC2A3, ASNS) | Upregulation of DNA damage response genes (e.g., GADD45A), Upregulation of pro-apoptotic genes (e.g., BAX) |
| Potential Advantages | Multi-targeted approach may reduce the likelihood of resistance; Induction of ferroptosis offers an alternative cell death pathway. | Well-established clinical efficacy for various cancers. |
| Potential Limitations | Lower cytotoxicity compared to some conventional drugs. [6] | Significant side effects, Development of drug resistance. |
Inferred Comparative Insights:
-
Distinct Cell Death Mechanisms: While both drugs induce apoptosis, Jatrorrhizine's ability to also trigger ferroptosis presents a significant advantage. [5]This dual-mechanism could be effective against tumors that have developed resistance to apoptosis.
-
Broader Pathway Modulation: Jatrorrhizine appears to modulate a wider array of signaling pathways involved in cell proliferation and survival compared to the more focused DNA-damaging effect of cisplatin. This polypharmacological profile could contribute to a more robust and sustained anti-cancer effect.
-
Potential for Combination Therapy: The distinct mechanisms of action of Jatrorrhizine and cisplatin suggest a strong rationale for their use in combination therapy. Jatrorrhizine could potentially sensitize cancer cells to cisplatin or overcome cisplatin resistance.
Future Directions and Conclusion
The gene expression data for Jatrorrhizine-treated cancer cells reveals a complex and promising mechanism of action. Its ability to modulate multiple key oncogenic pathways and induce a non-conventional form of cell death in ferroptosis positions it as a compelling candidate for further preclinical and clinical investigation.
Future research should focus on direct comparative transcriptomic and proteomic analyses of cancer cells treated with Jatrorrhizine versus standard-of-care chemotherapeutics. In vivo studies in animal models are also crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety of Jatrorrhizine, both as a monotherapy and in combination with existing cancer treatments.
References
-
High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes. PubMed Central. [Link]
-
Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition. Dovepress. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Jatrorrhizine Exhibits an Antitumor Effect Against Gefitinib‐resistant Non‐small Cell Lung Cancer via Inhibiting PI3K/mTOR Phosphorylation. ResearchGate. [Link]
-
Jatrorrhizine inhibits liver cancer cell growth by targeting the expressions of miR-221-3p and miR-15b-5p. Semantic Scholar. [Link]
-
Effects of Jatrorrhizine on Proliferation, Apoptosis and Invasion of Breast Cancer Cells by Regulating Wnt/β-catenin Signaling Pathway. Indian Journal of Pharmaceutical Sciences. [Link]
-
Transcriptomics predicts compound synergy in drug and natural product treated glioblastoma cells. PubMed Central. [Link]
-
Cancer chemotherapy and beyond: Current status, drug candidates, associated risks and progress in targeted therapeutics. PubMed Central. [Link]
-
In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed Central. [Link]
-
Effects of Jatrorrhizine on Proliferation, Apoptosis and Invasion of Breast Cancer Cells by Regulating Wnt/Beta-Catenin Signaling Pathway. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
In vivo validation of Jatrorrhizine's anti-inflammatory properties
An In-Depth Guide to the In Vivo Validation of Jatrorrhizine's Anti-Inflammatory Properties: A Comparative Analysis
Introduction to Jatrorrhizine
Jatrorrhizine is a protoberberine alkaloid that has been isolated from various medicinal plants, including Coptis chinensis (Huang Lian) and Berberis species. Traditional medicine has long utilized these plants for their therapeutic properties, and modern pharmacological studies have begun to validate their efficacy. Jatrorrhizine, in particular, has garnered significant attention for its diverse biological activities, including its potent anti-inflammatory effects. This guide provides a comprehensive overview of the in vivo validation of Jatrorrhizine's anti-inflammatory properties, offering a comparative analysis with other established anti-inflammatory agents and detailing the experimental methodologies required for its evaluation.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory capacity of Jatrorrhizine has been benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds in various preclinical models.
Table 1: Comparative Efficacy of Jatrorrhizine in Acute and Chronic Inflammation Models
| Model | Jatrorrhizine | Indomethacin (NSAID) | Curcumin (Natural Compound) | Key Findings |
| Carrageenan-Induced Paw Edema (Acute) | Significant reduction in paw volume at 50-100 mg/kg. | Potent inhibition of paw edema at 10 mg/kg. | Moderate reduction in paw edema at 100 mg/kg. | Jatrorrhizine demonstrates a dose-dependent anti-inflammatory effect, comparable to, though less potent than, indomethacin. |
| LPS-Induced Acute Lung Injury (Acute) | Attenuated inflammatory cell infiltration and reduced pro-inflammatory cytokine levels (TNF-α, IL-6) in BALF at 20-80 mg/kg. | Reduced inflammatory markers but with potential for gastric side effects. | Showed protective effects by modulating oxidative stress. | Jatrorrhizine exhibits significant protection against acute lung injury by suppressing the inflammatory cascade. |
| DSS-Induced Colitis (Chronic) | Ameliorated disease activity index (DAI), reduced colon shortening, and suppressed inflammatory cytokine expression at 50 mg/kg. | Effective at reducing inflammation but with a higher risk of gastrointestinal toxicity with long-term use. | Alleviated colitis symptoms through antioxidant and anti-inflammatory mechanisms. | Jatrorrhizine presents a promising therapeutic option for chronic inflammatory conditions like IBD, with a potentially better safety profile than NSAIDs. |
Mechanisms of Action: Modulation of Key Signaling Pathways
Jatrorrhizine exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Jatrorrhizine's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, also plays a crucial role in regulating the production of inflammatory mediators. Jatrorrhizine has been shown to suppress the phosphorylation of these key kinases.
Caption: Jatrorrhizine's modulation of the MAPK signaling pathway.
Experimental Protocols for In Vivo Validation
The following protocols provide a framework for assessing the anti-inflammatory properties of Jatrorrhizine in vivo.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Jatrorrhizine (e.g., 50 mg/kg, p.o.).
-
Group 3: Jatrorrhizine (e.g., 100 mg/kg, p.o.).
-
Group 4: Indomethacin (e.g., 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model mimics the inflammatory response seen in sepsis-induced lung injury.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Grouping:
-
Group 1: Saline control.
-
Group 2: LPS (e.g., 10 mg/kg, i.p.).
-
Group 3: LPS + Jatrorrhizine (e.g., 40 mg/kg, i.p.).
-
Group 4: LPS + Jatrorrhizine (e.g., 80 mg/kg, i.p.).
-
-
Procedure:
-
Administer Jatrorrhizine or vehicle intraperitoneally one hour before LPS challenge.
-
Induce ALI by intraperitoneal injection of LPS.
-
Euthanize mice 6 hours after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) to measure total cell count, neutrophil count, and protein concentration.
-
Harvest lung tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., TNF-α, IL-6 via ELISA).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a well-established model for inducing experimental colitis that resembles human inflammatory bowel disease (IBD).
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Control (drinking water).
-
Group 2: DSS (e.g., 3% w/v in drinking water).
-
Group 3: DSS + Jatrorrhizine (e.g., 50 mg/kg, p.o., daily).
-
Group 4: DSS + Sulfasalazine (e.g., 100 mg/kg, p.o., daily) as a positive control.
-
-
Procedure:
-
Administer 3% DSS in drinking water for 7 days to induce colitis.
-
Administer Jatrorrhizine or vehicle orally once daily during the DSS treatment.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect the colon.
-
Measure colon length and collect tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels.
-
Experimental Workflow Diagram
A Comparative Analysis of P-glycoprotein-Mediated Efflux: Jatrorrhizine and Other Protoberberine Alkaloids
This guide provides an in-depth comparison of the P-glycoprotein (P-gp)-mediated efflux of jatrorrhizine and other structurally related protoberberine alkaloids, including berberine, coptisine, and palmatine. This information is critical for researchers in pharmacology and drug development, as P-gp efflux is a key determinant of the oral bioavailability and multidrug resistance of these medicinally important compounds.[1][2]
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics out of cells.[3][4] This protective mechanism, however, can significantly hinder the absorption and efficacy of therapeutic agents.[5][6] Protoberberine alkaloids, despite their promising pharmacological activities, are known substrates of P-gp, leading to their poor intestinal absorption and low bioavailability.[1][7][8][9][10] Understanding the nuances of their interaction with P-gp is paramount for developing strategies to enhance their therapeutic potential.
Comparative Efflux of Protoberberine Alkaloids
Experimental data reveals significant differences in the P-gp-mediated efflux of various protoberberine alkaloids. These differences are primarily attributed to subtle variations in their chemical structures, which influence their binding affinity to P-gp.[1][2]
A key method for quantifying P-gp-mediated efflux is the bidirectional transport assay using polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells.[11][12] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A/A-B efflux ratio (ER) indicates a greater extent of active efflux.
| Compound | Cell Line | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Jatrorrhizine | MDCK-MDR1 | 0.23 | 4.56 | 19.8 | [1] |
| Berberine | MDCK-MDR1 | 0.35 | 9.87 | 28.2 | [1] |
| Coptisine | MDCK-MDR1 | 0.18 | 3.24 | 18.0 | [1] |
| Palmatine | Caco-2 | 0.15 | 2.85 | 19.0 | [13] |
Note: The values presented are a synthesis of data from the cited literature and may vary depending on experimental conditions.
From the data, it is evident that all four protoberberine alkaloids are substrates of P-gp, with berberine exhibiting the highest efflux ratio, suggesting it is the most efficiently transported by P-gp among the group. Jatrorrhizine, coptisine, and palmatine also demonstrate significant P-gp-mediated efflux.
Structure-Activity Relationship and Mechanistic Insights
The differences in P-gp efflux among these alkaloids can be explained by their molecular structure and interaction with the P-gp binding pocket. Protoberberines share a common tetracyclic isoquinoline skeleton, but differ in the substitution patterns on this core structure.
Diagram: Chemical Structures of Compared Protoberberines
Caption: Chemical structures of Jatrorrhizine, Berberine, Coptisine, and Palmatine.
In silico modeling studies have shown that these compounds bind to the hydrophobic pocket of P-gp.[1] The binding affinity is influenced by factors such as hydrophobicity and the ability to form hydrogen bonds with amino acid residues within the binding site. For instance, the zwitterionic form of berberine is more hydrophobic than its ionized form, potentially leading to increased passive permeability and a higher affinity for the P-gp binding site.[1] This could explain why berberine generally shows a higher efflux ratio compared to other protoberberines.[1]
Experimental Protocols
Bidirectional Transport Assay in MDCK-MDR1 Cells
This assay is a gold standard for identifying P-gp substrates.[11]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound.
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and cultured until a confluent monolayer is formed, typically for 3-5 days. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: A suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.
-
Transport Studies (A-B): a. The culture medium is removed from both the apical (A) and basolateral (B) chambers. b. The monolayers are washed with pre-warmed transport buffer. c. The test compound (e.g., 10 µM jatrorrhizine) is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.
-
Transport Studies (B-A): a. The same procedure as in step 3 is followed, but the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Inhibitor Control: To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[11]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration of the compound. The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
Diagram: Bidirectional Transport Assay Workflow
Caption: Workflow for the bidirectional transport assay.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Substrates of P-gp often stimulate its ATPase activity.
Objective: To determine if a test compound interacts with P-gp by measuring its effect on ATPase activity.
Methodology:
-
Membrane Preparation: P-gp-expressing membrane vesicles are prepared from a suitable source, such as Sf9 insect cells or mammalian cells overexpressing P-gp.
-
Assay Components: The assay mixture typically includes the P-gp-containing membranes, ATP, and a buffer system.
-
Assay Procedure: a. The test compound at various concentrations is incubated with the P-gp membranes. b. The reaction is initiated by the addition of MgATP. c. The reaction is allowed to proceed for a specific time at 37°C. d. The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method (e.g., malachite green assay).
-
Controls: a. Basal Activity: ATPase activity in the absence of the test compound. b. Vanadate Control: Sodium orthovanadate is a potent inhibitor of P-type ATPases and is used to determine the P-gp-specific ATPase activity. c. Positive Control: A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is included.
-
Data Analysis: The results are expressed as the percentage of stimulation or inhibition of the basal P-gp ATPase activity.
Conclusion
Jatrorrhizine, along with other protoberberine alkaloids like berberine, coptisine, and palmatine, are significant substrates of the P-glycoprotein efflux pump. This interaction is a major contributor to their low oral bioavailability. The extent of P-gp-mediated efflux varies among these structurally similar compounds, with berberine generally showing the highest efflux ratio. These differences are rooted in their specific molecular interactions with the P-gp binding site.
For researchers in drug development, a thorough understanding of these structure-efflux relationships is crucial. The experimental protocols detailed in this guide provide a framework for accurately assessing the P-gp liability of new chemical entities. By employing these methods, scientists can better predict the in vivo behavior of protoberberine alkaloids and devise strategies, such as co-administration with P-gp inhibitors or chemical modification, to overcome the challenge of P-gp-mediated efflux and unlock the full therapeutic potential of these promising natural products.
References
-
Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Acta Pharmacologica Sinica. [Link]
-
Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines. Journal of Ethnopharmacology. [Link]
-
Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules. [Link]
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]
-
Human P-Glycoprotein / MDR1 Drug Interaction Assay. Indigo Biosciences. [Link]
-
The Involvement of P-Glycoprotein in Berberine Absorption. ResearchGate. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine. [Link]
-
Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies. Frontiers in Pharmacology. [Link]
-
Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Pharmaceutics. [Link]
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. [Link]
-
Caco2 assay protocol. [No specific source name available]. [Link]
-
Coptisine | C19H14NO4+. PubChem. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
P-GP DRUG INTERACTION ASSAY KIT. [No specific source name available]. [Link]
-
Intestinal absorption mechanisms of berberine, palmatine, jateorhizine, and coptisine: Involvement of P-glycoprotein. ResearchGate. [Link]
-
Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Journal of Pharmaceutical Sciences. [Link]
-
of the therapeutic potential of jatrorrhizine through multiple pathways... ResearchGate. [Link]
-
2: P-glycoprotein (P-gp)-mediated drug efflux inhibition mechanism of herbal bioenhancers delivered using novel drug delivery system. ResearchGate. [Link]
-
Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. PubMed. [Link]
-
Neuroprotective Activity of Coptisine from Coptis chinensis (Franch). ResearchGate. [Link]
-
P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. The Journal of Biological Chemistry. [Link]
-
ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]
-
Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway. Oxidative Medicine and Cellular Longevity. [Link]
-
Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. ResearchGate. [Link]
-
Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). ACS Pharmacology & Translational Science. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Progress in understanding the structure-activity relationships of P-glycoprotein. Advanced Drug Delivery Reviews. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Activation of P-glycoprotein and CYP 3A by Coptidis Rhizoma in vivo: Using cyclosporine as a probe substrate in rats. Journal of Ethnopharmacology. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. [Link]
-
Modified bidirectional permeability assay with Caco-2 cells. ResearchGate. [Link]
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules. [Link]
-
Possible role of P-glycoprotein in the neuroprotective mechanism of berberine in intracerebroventricular streptozotocin-induced cognitive dysfunction. Psychopharmacology. [Link]
-
P-Glycoprotein- and cytochrome P-450-mediated herbal drug interactions. ResearchGate. [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules. [Link]
-
Palmatine suppresses glutamine-mediated interaction between pancreatic cancer and stellate cells through simultaneous inhibition of survivin and COL1A1. Cancer Letters. [Link]
-
Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Journal of Biomolecular Screening. [Link]
Sources
- 1. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Isoquinoline Alkaloids: Jatrorrhizine's Distinct Impact on Gut Microbiota
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between therapeutic compounds and the gut microbiome is paramount. This guide provides an in-depth, objective comparison of the effects of jatrorrhizine on the gut microbiota relative to other prominent isoquinoline alkaloids: berberine, palmatine, and coptisine. Drawing upon experimental data, we will explore their differential impacts on microbial composition, the underlying signaling pathways, and the functional consequences for host health.
Introduction: The Rising Significance of Isoquinoline Alkaloids in Microbiome Research
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their wide-ranging pharmacological activities.[1] Found in various medicinal plants, these alkaloids, including jatrorrhizine, berberine, palmatine, and coptisine, are known for their anti-inflammatory, antimicrobial, and metabolic regulatory properties.[1][2][3][4] A critical aspect of their mechanism of action lies in their profound influence on the gut microbiota, an intricate ecosystem that plays a pivotal role in health and disease.[5][6][7] This guide dissects the available evidence to provide a comparative analysis, with a special focus on the unique effects of jatrorrhizine.
Comparative Analysis of Gut Microbiota Modulation
While structurally similar, jatrorrhizine, berberine, palmatine, and coptisine exert distinct effects on the composition and diversity of the gut microbiota. These differences are crucial for understanding their specific therapeutic potentials.
Jatrorrhizine: A Key Modulator of Inflammatory Bowel Disease-Associated Dysbiosis
Jatrorrhizine has demonstrated significant potential in ameliorating gut inflammation by selectively targeting key microbial players.[5][8] In preclinical models of ulcerative colitis, jatrorrhizine treatment has been shown to increase the diversity of the gut microbiota.[5]
Key microbial changes observed with jatrorrhizine administration include:
-
Increase in beneficial bacteria: A notable increase in the relative abundance of Akkermansia, a mucin-degrading bacterium known for its role in maintaining gut barrier integrity.[5][8] It also enriches other beneficial bacteria like Faecalibaculum, Lactobacillus acidophilus, and Bifidobacterium.[7]
-
Decrease in pathogenic bacteria: A significant reduction in the abundance of pro-inflammatory genera such as Escherichia-Shigella and Desulfovibrio.[5][8] At the phylum level, jatrorrhizine decreases the abundance of Deferribacteres and Proteobacteria, which are often elevated in inflammatory bowel disease.[5]
Berberine: A Broad-Spectrum Regulator with Metabolic Benefits
Berberine is perhaps the most extensively studied isoquinoline alkaloid in the context of gut microbiota. It is known to modulate the gut microbiome to improve metabolic disorders.[9][10][11] Interestingly, gut microbiota can metabolize berberine into other bioactive compounds, including jatrorrhizine, which may contribute to its overall effects.
Key microbial changes associated with berberine include:
-
Enrichment of SCFA-producing bacteria: Berberine consistently promotes the growth of bacteria that produce short-chain fatty acids (SCFAs), such as Butyricimonas, Coprococcus, and Ruminococcus.[6][11] SCFAs are crucial for gut health and have systemic anti-inflammatory effects.
-
Variable effects on diversity: Some studies suggest that berberine may reduce overall microbial diversity, while others show a restoration of diversity in dysbiotic states.[12][13]
-
Increase in Akkermansia muciniphila: Similar to jatrorrhizine, berberine has been shown to increase the abundance of Akkermansia muciniphila.[6]
Palmatine: A Modulator of Gut-Metabolism Crosstalk
Palmatine has been shown to improve metabolic health and cognitive function through its influence on the gut microbiota.[14][15] Its effects are linked to the regulation of host metabolism and inflammation.[14]
Key microbial shifts with palmatine treatment include:
-
Increased abundance of beneficial phyla: Palmatine administration leads to an increase in the abundance of Firmicutes and Bacteroidota.[14]
-
Promotion of beneficial genera: It specifically increases the levels of Lactobacillus, unclassified_f_Lachnospiraceae, and norank_f_Muribaculaceae.[14]
-
Modulation of microbial metabolism: Palmatine can influence microbial metabolic pathways, such as tyrosine metabolism, to exert its anti-inflammatory effects.[16]
Coptisine: An Emerging Player in Gut Health
Coptisine is another key alkaloid from Coptis chinensis with potent anti-inflammatory and gut-modulatory effects.[2][17][18]
Key microbial alterations induced by coptisine are:
-
Enhancement of beneficial bacteria: Coptisine treatment elevates the abundance of Bacteroidota, Akkermansia muciniphila, and Bacteroides acidifaciens.[2] It also increases the relative abundance of Muribaculaceae and Ligilactobacillus murinus.[18]
-
Reduction of pathogenic bacteria: It has been shown to decrease the proportions of potentially pathogenic bacteria, including Lachnospiraceae and Clostridium.[2]
Quantitative Comparison of Microbial Changes
| Alkaloid | Phylum Level Changes | Genus Level Changes | Key Functional Impact |
| Jatrorrhizine | ↓ Deferribacteres, ↓ Proteobacteria[5] | ↑ Akkermansia, Faecalibaculum, Lactobacillus, Bifidobacterium; ↓ Escherichia-Shigella, Desulfovibrio[5][7][8] | Ameliorates colitis, enhances gut barrier function |
| Berberine | Variable effects on diversity[12][13] | ↑ SCFA-producing bacteria (Butyricimonas, Coprococcus, Ruminococcus), ↑ Akkermansia[6][11] | Improves metabolic health, anti-diabetic effects |
| Palmatine | ↑ Firmicutes, ↑ Bacteroidota[14] | ↑ Lactobacillus, unclassified_f_Lachnospiraceae, norank_f_Muribaculaceae[14] | Improves metabolic and cognitive function |
| Coptisine | ↑ Bacteroidota[2] | ↑ Akkermansia muciniphila, Bacteroides acidifaciens, Muribaculaceae, Ligilactobacillus murinus; ↓ Lachnospiraceae[2][18] | Alleviates colitis, anti-inflammatory effects |
Mechanistic Insights: Signaling Pathways and Functional Outcomes
The differential effects of these isoquinoline alkaloids on the gut microbiota are intricately linked to their modulation of specific host signaling pathways.
Jatrorrhizine's Anti-inflammatory Action via TLR4/MyD88/NF-κB
Jatrorrhizine's ability to alleviate colitis is, in part, mediated by its regulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[19] By inhibiting this pathway, jatrorrhizine reduces the production of pro-inflammatory cytokines.
Caption: Jatrorrhizine's modulation of the gut microbiota and inhibition of the TLR4/MyD88/NF-κB pathway.
Berberine's Influence on the Microbiota-Gut-Brain Axis
Berberine's therapeutic effects extend beyond the gut, influencing the microbiota-gut-brain axis.[9] It can modulate the levels of gut hormones and neurotransmitters, thereby impacting metabolic and neurological health.[9]
Caption: Berberine's regulation of the microbiota-gut-brain axis.
Palmatine and the AMPK/mTOR Autophagy Pathway
Palmatine's neuroprotective and metabolic benefits are associated with the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of autophagy.[15] This action is intertwined with its ability to modulate the gut microbiota.[15]
Coptisine's Inhibition of the NLRP3 Inflammasome
Coptisine exerts its potent anti-inflammatory effects by inhibiting the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][17][20] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.[17][20][21]
Caption: Coptisine's dual action on the gut microbiota and NLRP3 inflammasome.
Experimental Protocols for Gut Microbiota Analysis
To ensure the reproducibility and validity of findings in this field, standardized and rigorous experimental protocols are essential.
16S rRNA Gene Sequencing for Taxonomic Profiling
This targeted sequencing approach is a cost-effective method for identifying and quantifying the different bacterial taxa within a sample.
Step-by-Step Methodology:
-
Fecal Sample Collection and DNA Extraction:
-
Collect fresh fecal samples and immediately freeze them at -80°C to preserve microbial composition.
-
Extract total genomic DNA using a commercially available kit optimized for fecal samples, following the manufacturer's instructions.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
PCR reaction setup:
-
5x Reaction Buffer: 5 µL
-
5x GC Buffer: 5 µL
-
dNTPs (2.5 mM): 2 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template: 2 µL
-
ddH2O: 8.75 µL
-
Q5 DNA Polymerase: 0.25 µL
-
-
PCR cycling conditions:
-
Initial denaturation: 98°C for 2 minutes
-
25-30 cycles of:
-
Denaturation: 98°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second round of PCR to attach sequencing adapters and barcodes.
-
Pool the barcoded amplicons and sequence on a high-throughput platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and denoising to obtain Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).
-
Analyze alpha and beta diversity, and differential abundance of taxa.
-
Caption: Workflow for 16S rRNA gene sequencing analysis.
Metagenomic Shotgun Sequencing for Functional Profiling
This approach provides a more comprehensive view of the gut microbiome by sequencing the entire genomic content, allowing for the analysis of functional potential.
Step-by-Step Methodology:
-
Sample Preparation and DNA Extraction:
-
Follow the same procedure as for 16S rRNA sequencing to obtain high-quality genomic DNA.
-
-
Library Construction:
-
Fragment the extracted DNA to a desired size (e.g., 300-400 bp).
-
Ligate sequencing adapters to the DNA fragments.
-
Perform library quantification and quality control.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control and adapter trimming of the raw reads.
-
Assemble the reads into contigs (optional).
-
Perform gene prediction and functional annotation using databases like KEGG or MetaCyc.
-
Analyze the abundance of microbial genes and metabolic pathways.
-
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Quantifying the levels of SCFAs in fecal samples provides insights into the metabolic output of the gut microbiota.
Step-by-Step Methodology:
-
Sample Preparation:
-
Derivatization (Optional but Recommended):
-
To improve volatility and detection, derivatize the SCFAs using reagents like isobutyl chloroformate/isobutanol.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.
-
Separate the SCFAs on a suitable capillary column.
-
Detect and quantify the SCFAs based on their mass spectra and retention times.
-
-
Data Analysis:
-
Use a standard curve of known SCFA concentrations to quantify the levels in the samples.
-
Normalize the results to the initial weight of the fecal sample.
-
Conclusion and Future Directions
Jatrorrhizine, alongside its isoquinoline alkaloid counterparts, demonstrates a profound capacity to modulate the gut microbiota. However, its specific profile of increasing beneficial bacteria like Akkermansia while concurrently reducing key pro-inflammatory genera, coupled with its targeted inhibition of the TLR4/MyD88/NF-κB signaling pathway, positions it as a particularly promising therapeutic candidate for inflammatory gut disorders.
Future research should focus on head-to-head comparative studies in standardized preclinical models and ultimately in human clinical trials to fully elucidate the relative potencies and therapeutic niches of these fascinating compounds. A deeper understanding of their synergistic or antagonistic effects when used in combination will also be crucial for the development of next-generation, microbiome-targeted therapies.
References
-
Jatrorrhizine alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression. Gut Pathogens. [Link]
-
Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome. Journal of Ethnopharmacology. [Link]
-
Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome. ResearchGate. [Link]
-
Berberine influences multiple diseases by modifying gut microbiota. Frontiers in Cellular and Infection Microbiology. [Link]
-
The mechanism of palmatine-mediated intestinal flora and host metabolism intervention in OA-OP comorbidity rats. Frontiers in Cellular and Infection Microbiology. [Link]
-
Jatrorrhizine alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression. Gut Pathogens. [Link]
-
Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota. Brain Research. [Link]
-
Quantifying gut microbiota-drug-host metabolic interactions. YouTube. [Link]
-
Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis. Journal of Agricultural and Food Chemistry. [Link]
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]
-
Absolute Quantitative Metagenomic Analysis Provides More Accurate Insights for the Anti-Colitis Effect of Berberine via Modulation of Gut Microbiota. International Journal of Molecular Sciences. [Link]
-
New metabolomics and microbiome research innovations that will change how we view the gut microbiota. YouTube. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences. [Link]
-
Impact of Isoquinoline Alkaloids on the Intestinal Barrier in a Colonic Model of Campylobacter jejuni Infection. International Journal of Molecular Sciences. [Link]
-
Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite 8-Oxocoptisine: Insight Into Its Superior Anti-Colitis Effect. Frontiers in Pharmacology. [Link]
-
Absolute quantitative metagenomic analysis reveals unique gut bacteria underlying berberine and metformin's anti-metabolic disorders effects. Gut Microbes. [Link]
-
Modulation of Microbiota-Gut-Brain Axis by Berberine Resulting in Improved Metabolic Status in High-Fat Diet-Fed Rats. Obesity Facts. [Link]
-
Bidirectional microbial regulation by tyrosine metabolism enhances palmatine-mediated colitis protection. iScience. [Link]
-
Perspectives on Berberine and the Regulation of Gut Microbiota: As an Anti-Inflammatory Agent. Metabolites. [Link]
-
Modulation of Microbiota-Gut-Brain Axis by Berberine Resulting in Improved Metabolic Status in High-Fat Diet-Fed Rats. Karger Publishers. [Link]
-
Effects of isoquinoline alkaloids as an alternative to antibiotic on oxidative stress, inflammatory status, and cecal microbiome of broilers under high stocking density. Poultry Science. [Link]
-
Coptisine attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome. International Journal of Molecular Medicine. [Link]
-
Gut Microbiome: The Interplay of an “Invisible Organ” with Herbal Medicine and Its Derived Compounds in Chronic Metabolic Disorders. International Journal of Molecular Sciences. [Link]
-
Jatrorrhizine Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway. Journal of Immunology Research. [Link]
-
Exploring the relationship between berberine and the gut microbiome: A closer look at recent studies. DergiPark. [Link]
-
Effects of isoquinoline alkaloids as an alternative to antibiotic on oxidative stress, inflammatory status, and cecal microbiome of broilers under high stocking density. ResearchGate. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. [Link]
-
The proposed metabolic pathways of palmatine (A), tetrahydropalmatine... ResearchGate. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites. Frontiers in Pharmacology. [Link]
-
The mechanism of berberine alleviating metabolic disorder based on gut microbiome. Frontiers in Cellular and Infection Microbiology. [Link]
-
Relationship: Gastrointestinal Tract and Isoquinoline alkaloids. Caring Sunshine. [Link]
-
NLRP3 and Gut Microbiota Homeostasis: Progress in Research. International Journal of Molecular Sciences. [Link]
-
How to determine fecal short chain fatty acid concentration using GC-MS system? ResearchGate. [Link]
-
Impact of Isoquinoline Alkaloids on the Intestinal Barrier in a Colonic Model of Campylobacter jejuni Infection. PubMed. [Link]
-
Berberine Alleviates Shigella-Induced Dysentery by Regulating Intestinal Barrier and Inflammatory Responses. International Journal of Molecular Sciences. [Link]
-
Sirtuins and Gut Microbiota: Dynamics in Health and a Journey from Metabolic Dysfunction to Hepatocellular Carcinoma. International Journal of Molecular Sciences. [Link]
-
Relationship: Gastrointestinal Tract and Isoquinoline alkaloids. Caring Sunshine. [Link]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrorrhizine alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 6. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrorrhizine alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Microbiota-Gut-Brain Axis by Berberine Resulting in Improved Metabolic Status in High-Fat Diet-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. The mechanism of palmatine-mediated intestinal flora and host metabolism intervention in OA-OP comorbidity rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bidirectional microbial regulation by tyrosine metabolism enhances palmatine-mediated colitis protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Jatrorrhizine Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Medicine Reports [spandidos-publications.com]
- 20. mdpi.com [mdpi.com]
- 21. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Jatrorrhizine for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are integral to the integrity of our work and the well-being of our colleagues and environment. This guide provides an in-depth, procedural framework for the proper disposal of jatrorrhizine, a bioactive isoquinoline alkaloid. The causality behind each step is explained to ensure a deep, functional understanding of the protocol, fostering a proactive safety mindset within your laboratory.
Understanding the Hazard Profile of Jatrorrhizine
Jatrorrhizine, while a compound of significant pharmacological interest, possesses a hazard profile that necessitates careful handling and disposal.[1][2][3][4] A thorough understanding of these hazards is the critical first step in mitigating risk.
Key Hazards:
-
Human Health: Jatrorrhizine is harmful if swallowed and may cause skin and eye irritation.[5][6] While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the assumption of potential toxicity.
-
Environmental Hazard: Jatrorrhizine is classified as very toxic to aquatic life with long-lasting effects.[5] This is a crucial consideration, as improper disposal can lead to significant environmental contamination. The primary directive is to prevent jatrorrhizine from entering drains or sewage systems under any circumstances.[5][6]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[6] | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] |
| Skin Irritation | Causes skin irritation.[6] | GHS07 (Exclamation Mark) | P280: Wear protective gloves.[6] |
| Eye Irritation | Causes serious eye irritation.[6] | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[5] | GHS09 (Environment) | P273: Avoid release to the environment.[5] |
Table 1: GHS Hazard Summary for Jatrorrhizine
The Jatrorrhizine Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring compliance with general laboratory safety standards and addressing the specific hazards of jatrorrhizine.
The "Why": The principle of immediate waste segregation is fundamental to preventing accidental chemical reactions, protecting personnel, and ensuring that the waste is properly characterized for disposal.[7][8][9] Mixing incompatible waste streams can generate heat, toxic gases, or other hazards. For jatrorrhizine, its potent aquatic toxicity means it must never be mixed with non-hazardous waste.
Protocol:
-
Designate a Satellite Accumulation Area (SAA): As per EPA guidelines, establish a designated area in your lab where waste will be initially collected.[10] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Use Dedicated, Labeled Waste Containers:
-
Solid Waste: For pure jatrorrhizine powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, use a dedicated, sealable, and clearly labeled container. A polyethylene container with a screw-top lid is recommended.
-
Liquid Waste: For solutions containing jatrorrhizine, use a dedicated, leak-proof, and shatter-resistant container (plastic is preferred).[10] Ensure the container material is compatible with the solvent used.
-
-
Labeling: Immediately label the waste container with a hazardous waste tag.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Jatrorrhizine"
-
The specific solvent if it's a solution
-
The approximate concentration and volume
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started
-
The "Why": Proper container management prevents spills, leaks, and exposure to laboratory personnel. Keeping containers closed minimizes the release of any volatile components and prevents the introduction of foreign materials that could cause a reaction.[7][10]
Protocol:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7]
-
Secondary Containment: Store all jatrorrhizine waste containers within a secondary containment system, such as a chemical-resistant tray or tub.[7][11] This is a critical step to contain any potential leaks or spills.
-
Segregated Storage: Do not store jatrorrhizine waste with incompatible chemicals, particularly strong oxidizing agents.[5]
-
Avoid Overfilling: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and to prevent spills during transport.
The "Why": Jatrorrhizine is not suitable for disposal via standard laboratory drains or as general solid waste due to its environmental toxicity.[5][6] National and local regulations mandate that such hazardous waste be handled by licensed professionals to ensure its destruction in a manner that is safe for the public and the environment.[12]
Protocol:
-
Consult Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the authoritative source for the specific disposal procedures at your facility. They will provide the correct waste tags, schedule for pickups, and guidance on any institution-specific requirements.
-
Prepare for Pickup: Once your waste container is full (or you have completed the experimental series generating this waste), complete the hazardous waste tag with the fill date. Ensure the container is clean on the outside and properly sealed.
-
Transfer to a Licensed Professional: The final step is to offer the material to a licensed, professional waste disposal company, a process typically managed by your EHS office.[5] This ensures the waste is transported, treated, and disposed of in compliance with all relevant regulations, such as those from the EPA.[13]
Emergency Procedures for Jatrorrhizine Spills
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: Prevent further leakage or spillage if it is safe to do so.[5] Crucially, prevent the spilled material from entering drains or waterways.[5]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Clean:
-
For solid spills , carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[5]
-
For liquid spills , absorb with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent) and place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Jatrorrhizine Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of jatrorrhizine waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of jatrorrhizine waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle and dispose of jatrorrhizine responsibly, ensuring a safe laboratory environment and protecting our planet's delicate ecosystems. This commitment to safety and environmental stewardship is the hallmark of exemplary scientific practice.
References
-
Safety Data Sheet - Jatrorrhizine. LKT Laboratories, Inc. Link
-
Safety Data Sheet - Jatrorrhizine. Sigma-Aldrich. Link
-
Safety Data Sheet - Jatrorrhizine (chloride). Cayman Chemical. Link
-
Jatrorrhizine Safety Data Sheet. AK Scientific, Inc. Link
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. Link
-
Jatrorrhizine: a review of its pharmacological effects. ResearchGate. Link
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. Link
-
Polyphenolic Profile and Antioxidant and Aortic Endothelium Effect of Michay (Berberis congestiflora Gay) Collected in the Araucanía Region of Chile. MDPI. Link
-
Jatrorrhizine: a review of its pharmacological effects. PubMed. Link
-
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. PubMed. Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Link
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. Link
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Link
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Link
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. Link
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Link
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Link
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link
-
EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. Link
-
Safety Data Sheet. Sigma-Aldrich. Link
-
JATRORRHIZINE HCL(RG). ChemicalBook. Link
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Link
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Link
-
Safety Data Sheet. PPG. Link
Sources
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Jatrorrhizine
This guide provides an in-depth operational plan for the safe handling of Jatrorrhizine, a bioactive isoquinoline alkaloid. As researchers and drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to ensure the highest standard of laboratory safety.
Understanding the Hazard: Why Specific PPE is Crucial
Jatrorrhizine, like many alkaloids, presents specific health hazards that necessitate a robust personal protective equipment (PPE) strategy. According to its Safety Data Sheet (SDS), Jatrorrhizine (chloride) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The physical form of Jatrorrhizine is typically an orange-red powder[2]. This presents a significant risk of aerosolization during handling procedures such as weighing, transferring, and preparing solutions. Inhalation of fine powders can lead to respiratory tract irritation, and inadvertent ingestion can occur through hand-to-mouth contact. Therefore, our PPE strategy must create a comprehensive barrier to prevent dermal, ocular, and oral exposure.
The Core of Your Defense: A Multi-Layered PPE Protocol
Effective protection from chemical hazards relies on the correct selection and use of PPE. The following recommendations are based on a risk assessment for handling Jatrorrhizine powder in a standard laboratory setting.
Hand Protection: The First Line of Defense
Skin contact is a primary route of exposure leading to irritation[1]. The causality is clear: preventing the compound from touching the skin negates this risk.
-
Glove Selection: Always use powder-free, chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling most chemical powders. Check for any signs of degradation or perforation before use.
-
The Principle of Double Gloving: For procedures with a higher risk of contamination—such as weighing large quantities or performing extensive manipulations—double gloving is strongly recommended. This practice provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin. Gloves should be changed every 30 minutes during prolonged handling or immediately if they are damaged[3].
Eye and Face Protection: Shielding Against Irritation
Jatrorrhizine is designated as a serious eye irritant[1]. Any airborne powder that comes into contact with the eyes can cause significant discomfort and potential damage.
-
Minimum Requirement: At a minimum, safety glasses with integrated side shields are mandatory for any work involving Jatrorrhizine.
-
Enhanced Protection: When weighing the powder or performing any task that could generate dust or splashes, a full-face shield worn over safety glasses is required. This provides a barrier for the entire face, protecting not only the eyes but also preventing inadvertent skin contact[4][5]. Goggles offer a complete seal around the eyes and are a superior alternative to safety glasses when splash risk is high[4].
Protective Clothing: Preventing Body Contact
Your body and personal clothing must be shielded from potential contamination.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Disposable Gowns: For handling larger quantities or during procedures with a high risk of aerosolization, a disposable, solid-front gown with tight-fitting cuffs is recommended. This prevents the powder from settling on personal clothing and being transported outside the lab[3]. Gowns should close in the back to provide a solid barrier in the front[3].
Respiratory Protection: The Unseen Hazard
While no specific Occupational Exposure Limit (OEL) has been established by OSHA for Jatrorrhizine, the SDS advises avoiding the inhalation of dust[1][6]. Fine chemical powders can be easily inhaled, leading to respiratory irritation and providing a route for systemic absorption.
-
Engineering Controls First: Always handle Jatrorrhizine powder within a certified chemical fume hood or a powder containment enclosure to minimize airborne particles.
-
When Respirators are Necessary: If engineering controls are insufficient or during tasks with high dust generation potential (e.g., cleaning spills), respiratory protection is essential. A NIOSH-approved N95 respirator is the minimum requirement. A surgical N-95 mask can provide both respiratory and splash protection[7]. Remember, proper fit-testing is required for respirator use to be effective[7].
Operational Plan: Donning and Doffing PPE
The sequence of putting on and, more importantly, taking off PPE is critical to prevent self-contamination.
Donning (Putting On) PPE Protocol
-
Gown/Lab Coat: Put on your protective gown or lab coat, ensuring it is fully fastened.
-
Respirator/Mask: If required, put on your N95 respirator. Perform a seal check.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the cuffs of your gown. If double-gloving, don the second pair.
Doffing (Taking Off) PPE Protocol
This process is designed to contain contaminants.
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown/Lab Coat: Unfasten and remove the gown, rolling it inside-out and away from your body.
-
Goggles/Face Shield: Remove from the back of your head, avoiding touching the front surface.
-
Respirator/Mask: Remove by touching only the straps.
-
Inner Gloves: Remove the final pair of gloves by peeling them off inside-out, without touching the outer surface with your bare hands.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Risk-Based PPE Selection Workflow
The level of PPE should correspond to the risk associated with the specific task. Use the following workflow to determine the appropriate level of protection.
Caption: Risk-based workflow for selecting appropriate PPE for Jatrorrhizine.
Hazard and Safety Summary
The following table summarizes the key hazard information for Jatrorrhizine (chloride) for quick reference.
| Hazard Information | Details | Source |
| GHS Pictogram | Exclamation Mark | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Physical Form | Solid, Orange-red powder | [2] |
| Storage | Store at -20°C in an inert atmosphere | [2][8] |
Decontamination and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].
-
Eye Contact: Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor[1].
-
Ingestion: Immediately call a doctor. Do not induce vomiting[1].
-
Spill: For a small powder spill, carefully sweep up the material without creating dust and place it in a sealed, labeled container for disposal. Prevent the product from entering drains[6].
Disposal
All Jatrorrhizine waste, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of it with household garbage or allow it to enter the sewage system[1].
-
Arrange for disposal through a licensed, professional waste disposal company, following all federal, state, and local regulations[6].
References
- Cayman Chemical. (2025).
- Wang, N., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 783127.
- ResearchGate. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity.
- LKT Laboratories, Inc. (n.d.).
- RayBiotech. (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
- PubMed. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- OUCI. (n.d.). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- ChemicalBook. (2026).
- ORS. (n.d.). Chemical Safety Guide, 5th Ed.
- ResearchGate. (n.d.).
- Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Cayman Chemical. (n.d.). Jatrorrhizine (chloride) (NSC 645313, CAS Number: 6681-15-8).
- UF/IFAS EDIS. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. JATRORRHIZINE HCL(RG) | 6681-15-8 [chemicalbook.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. gerpac.eu [gerpac.eu]
- 8. raybiotech.com [raybiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
